molecular formula C12H17N B1357149 Cyclopentyl(phenyl)methanamine CAS No. 23459-36-1

Cyclopentyl(phenyl)methanamine

Cat. No.: B1357149
CAS No.: 23459-36-1
M. Wt: 175.27 g/mol
InChI Key: PLNFMVFGDNZPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(phenyl)methanamine (CAS 23459-36-1) is a high-purity organic compound with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its structure, featuring both cyclopentyl and phenyl substituents, is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Research into similar molecular frameworks has established the importance of cyclopentyl-containing compounds in pharmaceutical development, where the five-membered ring system provides specific conformational and electronic properties that can influence biological activity . Systematic investigations into aralkylamine derivatives like this one explore their potential applications, particularly in the synthesis of compounds with activity on neurological systems . The integration of both cyclopentyl and phenyl substituents in a single molecular framework represents a strategic approach to combining the beneficial properties of both structural elements for probing structure-activity relationships . As a standard material, it is also valuable for method development in analytical chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications , or for human or veterinary use . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

cyclopentyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFMVFGDNZPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484007
Record name cyclopentyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23459-36-1
Record name cyclopentyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Cyclopentyl(phenyl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Cyclopentyl(phenyl)methanamine, a compound of interest in organic synthesis and pharmaceutical research. The document outlines its fundamental molecular properties, a representative synthetic protocol, and its potential applications as a versatile chemical building block.

Core Molecular Data

This compound is an organic compound recognized for its utility as a synthetic intermediate.[1][2] Its molecular structure, which incorporates both a cyclopentyl and a phenyl group, makes it a valuable component in the development of novel therapeutic agents.[1]

Below is a summary of its key quantitative data.

PropertyValue
Molecular Formula C₁₂H₁₇N[1][2][3]
Molecular Weight 175.27 g/mol [1][3]
CAS Number 23459-36-1[1][2][3]

Representative Synthetic Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on general organic chemistry principles. The following protocol describes a potential method for its preparation.

Synthesis of this compound via Grignard Reaction and Reductive Amination

This two-step process involves the formation of a ketone intermediate followed by reductive amination.

Step 1: Synthesis of Cyclopentyl(phenyl)methanone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add magnesium turnings.

  • Grignard Reagent Formation: Add a solution of bromocyclopentane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Addition of Benzonitrile: Once the Grignard reagent has formed, cool the reaction mixture to 0°C and add a solution of benzonitrile in anhydrous THF dropwise.

  • Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid. The aqueous layer is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, cyclopentyl(phenyl)methanone, is purified by column chromatography.

Step 2: Reductive Amination to Form this compound

  • Reaction Mixture: In a round-bottom flask, dissolve the purified cyclopentyl(phenyl)methanone in methanol. Add ammonium acetate and sodium cyanoborohydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction by adding water. Make the solution basic by adding aqueous sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.

Logical Workflow and Diagrams

The following diagrams illustrate the logical progression of the synthetic pathway described above.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination A Bromocyclopentane + Mg B Cyclopentylmagnesium Bromide A->B in THF D Intermediate Complex B->D C Benzonitrile C->D Addition E Cyclopentyl(phenyl)methanone D->E Acid Hydrolysis F Cyclopentyl(phenyl)methanone E->F I Reaction Mixture F->I G Ammonium Acetate G->I H Sodium Cyanoborohydride H->I Reducing Agent J This compound I->J Stirring at RT

Caption: Synthetic workflow for this compound.

A Starting Materials (Bromocyclopentane, Mg, Benzonitrile) B Grignard Reagent Formation A->B C Addition and Hydrolysis B->C D Ketone Intermediate (Cyclopentyl(phenyl)methanone) C->D E Reductive Amination (with NH4OAc, NaBH3CN) D->E F Final Product (this compound) E->F G Purification F->G

Caption: High-level overview of the synthesis process.

References

An In-depth Technical Guide to C12H17N Amine Compounds in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for key amine compounds with the molecular formula C12H17N. This document focuses on four primary isomers: 4-benzylpiperidine, 1-benzylpiperidine, 4-cyclohexylaniline, and N-cyclohexylaniline, which have garnered interest in medicinal chemistry and drug development for their diverse pharmacological profiles.

Introduction to C12H17N Amine Isomers

The chemical formula C12H17N represents a variety of structural isomers, each with unique physicochemical properties and biological activities. This guide will focus on four prominent isomers that serve as important scaffolds and intermediates in the design and synthesis of novel therapeutic agents. The IUPAC names for these compounds are:

  • 4-Benzylpiperidine

  • 1-Benzylpiperidine

  • 4-Cyclohexylaniline

  • N-Cyclohexylaniline

These compounds have been investigated for their potential in treating a range of conditions, including neurological disorders and as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for the four C12H17N amine isomers, providing a comparative overview of their properties and biological activities.

Table 1: Physicochemical Properties

CompoundIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1 4-Benzylpiperidine175.27270-
2 1-Benzylpiperidine175.27--
3 4-Cyclohexylaniline175.27--
4 N-Cyclohexylaniline175.27191-192 (at 73 mmHg)[2]14-15[2]

Table 2: Pharmacological Data

CompoundTargetAssayActivity (nM)Reference
4-Benzylpiperidine Dopamine Transporter (DAT)Monoamine ReleaseEC50 = 109[3]
Norepinephrine Transporter (NET)Monoamine ReleaseEC50 = 41.4[3]
Serotonin Transporter (SERT)Monoamine ReleaseEC50 = 5,246[3]
Monoamine Oxidase A (MAO-A)Enzyme InhibitionIC50 = 130,000[3]
Monoamine Oxidase B (MAO-B)Enzyme InhibitionIC50 = 750,000[3]
1-Benzylpiperidine Derivative (Compound 19) Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 5,100[4]
1-Benzylpiperidine Derivative (Compound 28) Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 410[5]
1-Benzylpiperidine Derivative (Compound 20) Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 5,940[5]
N-Benzylpiperazine Derivative (Compound 15) Sigma-1 Receptor (σ1R)Radioligand BindingKi = 1.6[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the C12H17N amine isomers.

Synthesis Protocols

3.1.1. Synthesis of 4-Benzylpiperidine

A common method for the synthesis of 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring.[3][7]

  • Step 1: Synthesis of 4-Benzylpyridine:

    • In a suitable reaction vessel, combine 4-cyanopyridine and an excess of toluene.

    • The reaction is typically carried out in the presence of a strong base, such as sodium amide, at elevated temperatures.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Step 2: Catalytic Hydrogenation of 4-Benzylpyridine:

    • Dissolve 4-benzylpyridine in a suitable solvent, such as ethanol or methanol.

    • Add a palladium on carbon (Pd/C) catalyst.[8]

    • The mixture is then subjected to hydrogenation under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 4-benzylpiperidine.[8]

3.1.2. Synthesis of 1-Benzylpiperidine

1-Benzylpiperidine and its derivatives are often synthesized via N-alkylation of piperidine with a benzyl halide.[9]

  • Reaction Setup:

    • In a round-bottom flask, dissolve piperidine in a suitable solvent such as acetonitrile or dimethylformamide.

    • Add an inorganic base, for example, potassium carbonate.

    • To this mixture, add benzyl bromide or benzyl chloride dropwise.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux and monitor its progress using TLC.[9]

    • After completion, cool the mixture and filter to remove the base.[9]

    • Concentrate the filtrate and dissolve the residue in a solvent like dichloromethane.[9]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[9]

    • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.[9]

3.1.3. Synthesis of N-Cyclohexylaniline

N-cyclohexylaniline can be synthesized through the reaction of cyclohexanone with aniline in the presence of nitrobenzene.[10]

  • Procedure:

    • Combine cyclohexanone, aniline, and nitrobenzene in a reaction vessel.[10]

    • The reaction is carried out following a procedure similar to that for the synthesis of diphenylamine, which typically involves heating the mixture.[10]

    • The product, N-cyclohexylaniline, is obtained along with diphenylamine and triphenylamine as byproducts.[10]

Biological Assay Protocols

3.2.1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is commonly used to determine the IC50 value of potential AChE inhibitors, such as derivatives of 1-benzylpiperidine.[11]

  • Objective: To quantify the concentration of a test compound required to inhibit 50% of AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or recombinant human)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme and incubate.

    • Add the substrate (ATCI) to start the enzymatic reaction.

    • Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of C12H17N amine isomers are mediated through their interaction with various cellular targets and signaling pathways.

4-Benzylpiperidine and Monoamine Transporter Interaction

4-Benzylpiperidine acts as a monoamine releasing agent, primarily affecting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-BP 4-Benzylpiperidine DAT Dopamine Transporter (DAT) 4-BP->DAT interacts with DA_out Dopamine DAT->DA_out efflux Vesicle Synaptic Vesicle (Dopamine) Vesicle->DAT releases DA_receptor Dopamine Receptor DA_out->DA_receptor binds to AChE_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization start Start: Design 1-BP Derivative synthesis Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro AChE Inhibition Assay characterization->in_vitro ic50 Determine IC50 in_vitro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects 1-BP_Ligand 1-Benzylpiperidine Ligand Sigma1R Sigma-1 Receptor 1-BP_Ligand->Sigma1R binds BiP BiP (Chaperone) Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R translocates to & interacts with Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling regulates Cell_survival Promotion of Cell Survival Ca_signaling->Cell_survival leads to

References

An In-depth Technical Guide to Cyclopentyl(phenyl)methanamine: Chemical Structure, Stereoisomers, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl(phenyl)methanamine is a primary amine of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for novel therapeutic agents.[1] Its structure, which incorporates both a bulky cyclopentyl group and an aromatic phenyl group attached to a central chiral carbon, provides a unique scaffold for exploring structure-activity relationships. This guide provides a comprehensive overview of its chemical structure, the nature of its stereoisomers, and detailed experimental protocols for its synthesis, chiral resolution, and analysis.

Chemical Structure and Physicochemical Properties

This compound, also known as α-cyclopentylbenzylamine, possesses a single chiral center at the carbon atom bonded to the cyclopentyl, phenyl, and amino groups. This chirality is a critical feature, as the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles.

dot

Caption: General structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of racemic this compound. Data for individual enantiomers, such as specific optical rotation, are typically determined empirically after chiral resolution.

PropertyValueReference
Molecular Formula C₁₂H₁₇N[1][2]
Molecular Weight 175.27 g/mol [1]
Boiling Point 274.8 ± 9.0 °C (Predicted)[2][3]
Density 1.0 ± 0.1 g/cm³ (Predicted)[2][3]
pKa 9.36 ± 0.10 (Predicted)[2]
LogP 2.93 (Predicted)[3]
Flash Point 115.2 ± 9.3 °C (Predicted)[3]

Stereoisomerism

Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-cyclopentyl(phenyl)methanamine and (S)-cyclopentyl(phenyl)methanamine. A 1:1 mixture of these enantiomers is known as a racemic mixture or racemate, which is optically inactive.[4] The separation of these stereoisomers is crucial for pharmaceutical applications, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.

dot

Caption: (R) and (S) enantiomers of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for synthesizing racemic this compound is the reductive amination of cyclopentyl phenyl ketone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.[5][6]

Protocol: Reductive Amination of Cyclopentyl Phenyl Ketone

  • Imine Formation:

    • In a round-bottom flask, dissolve cyclopentyl phenyl ketone (1 equivalent) and a large excess of ammonium acetate (10 equivalents) in methanol.

    • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Reduction:

    • Once significant imine formation is observed, add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise to the reaction mixture.[7] Caution: Gas evolution may occur. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a suitable alternative reducing agent.[8]

    • Continue stirring the reaction at room temperature overnight.[7]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of ~9.

    • Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude amine by column chromatography on silica gel or by vacuum distillation.

Chiral Resolution of Racemic Amine

The separation of enantiomers, or chiral resolution, is a critical step to isolate the individual stereoisomers. A classical and robust method involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[9][10] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

dot

G racemate Racemic (R/S)-Amine reagent Add Chiral Acid ((+)-Tartaric Acid) racemate->reagent salts Diastereomeric Salts ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid) reagent->salts crystallize Fractional Crystallization salts->crystallize solid Less Soluble Salt (e.g., (S)-Amine-(+)-Acid) crystallize->solid solution More Soluble Salt in Filtrate (e.g., (R)-Amine-(+)-Acid) crystallize->solution basify1 Basify (e.g., NaOH) solid->basify1 basify2 Basify (e.g., NaOH) solution->basify2 enantiomer1 Pure (S)-Enantiomer basify1->enantiomer1 enantiomer2 Pure (R)-Enantiomer basify2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Diastereomeric Salt Resolution

  • Salt Formation:

    • Dissolve racemic this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve a chiral resolving agent, for example, (+)-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent, warming gently if necessary.[9]

    • Slowly add the acid solution to the amine solution with stirring. The diastereomeric salts should begin to precipitate.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to maximize the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

    • The filtrate is now enriched in the other, more soluble diastereomer.

  • Liberation of Free Amine:

    • Suspend the collected crystals in water and add a strong base (e.g., 10% NaOH solution) until the pH is >10 to deprotonate the amine and dissolve the tartrate salt.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield one of the pure enantiomers.

    • Repeat the process with the filtrate from step 2 to isolate the other enantiomer. The optical purity of each enantiomer should be confirmed by chiral HPLC.

Analytical Method for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[11][12] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for separating chiral primary amines.[11][13]

Protocol: Chiral HPLC Analysis

  • Column Selection:

    • Utilize a polysaccharide-based chiral column (e.g., CHIRALPAK® series) or a cyclodextrin-based column (e.g., SUMICHIRAL™ OA-7700).[11][13]

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[14]

    • To improve peak shape and resolution for amines, it is crucial to add a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[11]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength for the phenyl group (e.g., 254 nm).

    • Injection Volume: 5-20 µL.

  • Sample Preparation:

    • Prepare a dilute solution of the amine sample (~1 mg/mL) in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of the two enantiomers.

    • Inject the resolved enantiomer samples to determine their purity. The enantiomeric excess (% e.e.) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Conclusion

This compound represents a valuable chiral scaffold for synthetic and medicinal chemistry. Understanding its stereochemical nature is fundamental to its application. The protocols detailed in this guide for synthesis, resolution, and analysis provide a robust framework for researchers to produce and characterize the enantiomerically pure forms of this compound, enabling further investigation into its potential as a key intermediate in the development of new chemical entities.

References

Spectroscopic data for Cyclopentyl(phenyl)methanamine characterization (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Orthogonal Structural Verification

This guide provides an in-depth examination of the spectroscopic data expected for Cyclopentyl(phenyl)methanamine (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ). We will explore the theoretical underpinnings and practical application of four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing the data from these distinct methods, we can construct a self-validating and robust "fingerprint" of the molecule, ensuring the highest degree of confidence in its structure. This document is intended for researchers and scientists who require not just the data, but a causal understanding of how that data is generated from the molecule's unique architecture.

Molecular Structure and Atom Labeling

To facilitate a clear and precise discussion, the atoms in this compound are labeled according to the structure below. This nomenclature will be used throughout the guide to assign specific spectroscopic signals to their corresponding nuclei.

Fig 1. Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in an external magnetic field and can be excited into higher energy states by radiofrequency radiation. The precise frequency required for this transition (the chemical shift) is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

Experimental Protocol: NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically "lock" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition (¹H NMR): A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually averaged to improve the signal-to-noise ratio.

  • Acquisition (¹³C NMR): A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

Label (Fig. 1) Assignment Predicted Shift (δ, ppm) Multiplicity Integration Rationale
H₂', H₃', H₄', H₅', H₆' Aromatic Protons ~ 7.20 - 7.40 Multiplet (m) 5H Protons on the phenyl ring reside in the typical aromatic region. The signals will likely overlap into a complex multiplet.
Benzylic Methine ~ 3.5 - 3.8 Doublet (d) 1H This proton is deshielded by the adjacent electron-withdrawing nitrogen and the anisotropic effect of the phenyl ring. It is coupled to the H1'' proton.
H₁'' Cyclopentyl Methine ~ 2.0 - 2.3 Multiplet (m) 1H Deshielded relative to other cyclopentyl protons due to its proximity to the benzylic position. It will be a complex multiplet due to coupling with Hα and the adjacent CH₂ groups on the ring.
H₂''- H₅'' Cyclopentyl Methylene ~ 1.2 - 1.9 Multiplet (m) 8H These aliphatic protons are in the shielded region of the spectrum. The diastereotopic nature of the protons on each CH₂ group and coupling to neighbors will result in a complex, overlapping multiplet.

| NH₂ | Amine Protons | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal may disappear upon D₂O exchange.[1] |

¹³C NMR Spectroscopy: Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

Label (Fig. 1) Assignment Predicted Shift (δ, ppm) Rationale
C₁' Quaternary Aromatic ~ 142 - 145 The ipso-carbon attached to the methine group, deshielded.
C₂', C₃', C₄', C₅', C₆' Aromatic CH ~ 126 - 129 Standard chemical shift range for monosubstituted benzene ring carbons.[2]
Benzylic Methine ~ 65 - 70 This carbon is significantly deshielded due to direct attachment to both the phenyl ring and the electronegative nitrogen atom.
C₁'' Cyclopentyl Methine ~ 45 - 50 Aliphatic carbon deshielded by its proximity to the benzylic carbon.

| C₂'' - C₅'' | Cyclopentyl Methylene | ~ 25 - 32 | Typical range for aliphatic sp³ hybridized carbons in a five-membered ring. At least two distinct signals are expected for the C2''/C5'' and C3''/C4'' pairs.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, wagging). The specific frequencies at which a molecule absorbs are characteristic of the types of chemical bonds present, making it an excellent tool for identifying functional groups.

Experimental Protocol: IR

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹). A total of 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectroscopy: Data Interpretation

The spectrum is analyzed by identifying characteristic absorption bands that correspond to specific functional groups. For this compound, we are primarily looking for evidence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic chains (C-H bonds).

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Comments
~ 3300 - 3400 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium, Sharp The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[4]
~ 3020 - 3080 Aromatic C-H Stretch Phenyl Ring Medium Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds.
~ 2850 - 2960 Aliphatic C-H Stretch Cyclopentyl & Methine Strong Absorption just below 3000 cm⁻¹ is characteristic of sp³ C-H bonds. This will likely be the most intense region of the spectrum.
~ 1580 - 1650 N-H Bend (Scissoring) Primary Amine (-NH₂) Medium This bending vibration further confirms the presence of the -NH₂ group.[5]
~ 1450 - 1600 C=C Aromatic Ring Stretch Phenyl Ring Medium A series of sharp bands characteristic of the aromatic skeleton.
~ 1020 - 1250 C-N Stretch Aliphatic Amine Medium-Weak This band confirms the carbon-nitrogen bond.[1]

| ~ 690 - 770 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong | A strong band (or pair of bands) in this region is highly indicative of a monosubstituted phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: MS

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC). The GC separates the sample from any impurities based on boiling point and column affinity. A standard HP-5ms column or equivalent is typically used.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is subjected to a 70 eV electron beam. This forms a high-energy molecular ion (M•⁺).

  • Fragmentation: The unstable molecular ion fragments into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry: Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion (M•⁺), which confirms the molecular weight of the compound. The other peaks represent fragment ions, and their masses can be used to deduce the structure of the original molecule.

Expected Fragmentation Pattern for this compound (MW = 175.27)

m/z Value Proposed Fragment Ion Formula Comments
175 [M]•⁺ [C₁₂H₁₇N]•⁺ Molecular Ion Peak . Its presence confirms the molecular weight. As an amine, it should be an odd number, which it is.[6][7]
174 [M-H]•⁺ [C₁₂H₁₆N]•⁺ Loss of a hydrogen atom, a common fragmentation for amines.
106 [C₇H₈N]⁺ Phenyl-CH=NH₂⁺ Base Peak (likely) . Formed by α-cleavage, the most favorable fragmentation pathway for amines, which results in the loss of the cyclopentyl radical. This is a very stable, resonance-stabilized iminium ion.
91 [C₇H₇]⁺ Tropylium ion A classic fragment for benzyl-containing compounds, formed by cleavage of the Cα-C₁'' bond followed by rearrangement. While the m/z 106 fragment is often more dominant in benzylamines, this is still a highly probable and diagnostic peak.[8][9]
77 [C₆H₅]⁺ Phenyl cation Loss of the entire side chain.

| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Formed by cleavage of the Cα-C₁'' bond with charge retention on the cyclopentyl group. |

cluster_workflow Spectroscopic Characterization Workflow Sample This compound (C₁₂H₁₇N) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-GC/MS) Sample->MS NMR_Data Framework & Connectivity (H & C Environments) NMR->NMR_Data IR_Data Functional Groups (-NH₂, Ph, Alkyl) IR->IR_Data MS_Data Molecular Weight (175) & Fragmentation MS->MS_Data Confirmation Unambiguous Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Fig 2. Workflow for orthogonal structural verification.

Conclusion

The comprehensive characterization of this compound requires the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups—most notably the primary amine and the monosubstituted phenyl ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways, with the α-cleavage product at m/z 106 being a particularly diagnostic signal.

By integrating the data from these three orthogonal methods, a scientist can build a self-validating case for the structure of the target molecule. Each technique probes a different aspect of the molecular architecture, and their collective agreement provides the highest possible level of confidence, a standard essential for progression in any research or development pipeline.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine featuring a core structure where a cyclopentyl group and a phenyl group are attached to a central aminomethyl carbon. As a structural motif present in various compounds of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is essential for synthesis confirmation, purity assessment, and structural elucidation of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these purposes.

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of experimentally acquired spectra in public databases, this document leverages computational NMR prediction methodologies to forecast the chemical shifts and coupling patterns. These prediction tools utilize sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and neural networks, to provide accurate estimations based on extensive spectral libraries.[1][2][3][4]

Methodology for NMR Prediction

The prediction of NMR spectra is a computational process that calculates the magnetic shielding of each nucleus in a molecule to determine its chemical shift.[5] Modern NMR prediction software combines several powerful algorithms to achieve high accuracy.[2][4][6]

Common Methodologies Include:

  • HOSE Code-Based Prediction: This method uses a linear description of an atom's spherical environment. The algorithm searches a database for similar structural fragments with known, assigned chemical shifts to estimate the shift for the atom in the query structure.[1][3]

  • Machine Learning and Neural Networks: These approaches are trained on vast datasets of experimental NMR data.[4][7][8] By learning the complex relationships between molecular structure and spectral output, these models can predict chemical shifts with high precision, even for novel chemical spaces.[1][4]

  • Incremental Methods: This technique relies on a base chemical shift for a fundamental structure (e.g., methane or benzene) and applies additive corrections for each substituent, considering their electronegativity and spatial arrangement.

The data presented in this guide are consensus predictions derived from principles underlying these established computational methods. The predictions are referenced against tetramethylsilane (TMS) at δ = 0.00 ppm.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The provided structure includes atom numbering for clear assignment of the predicted chemical shifts.

Structure for NMR Assignment:

Chemical structure of this compound with atom numbering for NMR analysis.
Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS)

Atom Position(s)AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'Phenyl (ortho)7.35 - 7.25Multiplet (m)2H
H-3', H-5'Phenyl (meta)7.35 - 7.25Multiplet (m)2H
H-4'Phenyl (para)7.25 - 7.15Multiplet (m)1H
H-αBenzylic CH~3.85Triplet (t)1H
H-1''Cyclopentyl CH~2.10Multiplet (m)1H
NH₂Amine~1.95 (broad)Singlet (s)2H
H-2'', H-5''Cyclopentyl CH₂1.80 - 1.40Multiplet (m)4H
H-3'', H-4''Cyclopentyl CH₂1.80 - 1.40Multiplet (m)4H

Note: The phenyl protons (H-2' to H-6') are expected to overlap, forming a complex multiplet. The chemical shift of the amine (NH₂) protons is highly dependent on solvent, concentration, and temperature and may appear as a broad signal.[9]

Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS)

Atom Position(s)AssignmentPredicted Chemical Shift (δ, ppm)
C-1'Phenyl (ipso)~144.5
C-2', C-6'Phenyl (ortho)~128.6
C-3', C-5'Phenyl (meta)~127.5
C-4'Phenyl (para)~126.8
C-αBenzylic CH~62.0
C-1''Cyclopentyl CH~48.5
C-2'', C-5''Cyclopentyl CH₂~30.5
C-3'', C-4''Cyclopentyl CH₂~25.2

Experimental Protocols

While the data above is predicted, obtaining experimental data would follow a standard protocol for NMR analysis of small organic molecules.[10]

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks.[11][12]

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used if necessary.

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

2. Instrument Parameters (¹H NMR):

  • Pulse Program: Standard 1D Proton (e.g., 'zg30').

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise.

  • Receiver Gain (RG): Calibrate automatically.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

3. Instrument Parameters (¹³C NMR):

  • Pulse Program: Standard 1D Carbon with proton decoupling (e.g., 'zgpg30').

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Receiver Gain (RG): Calibrate automatically.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

Visualizations

Workflow for NMR Spectrum Prediction

The following diagram illustrates the generalized workflow for the computational prediction of NMR spectra, from initial structure input to the final data output.

NMR_Prediction_Workflow Structure 1. Input Chemical Structure (SMILES, MOL, etc.) Algorithms 2. Computational Analysis Engine Structure->Algorithms Structure Data Processing 3. Shielding Calculation & Chemical Shift Prediction Algorithms->Processing Analyzed Structure Database Spectral Database & ML Models Database->Algorithms Reference Data Output 4. Predicted NMR Spectrum (Peak List, J-Couplings) Processing->Output Calculated Shifts Verification 5. Comparison with Experimental Data (Optional) Output->Verification Predicted Data

Caption: A workflow diagram illustrating the computational process of NMR spectral prediction.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. These predicted data serve as a valuable reference for researchers working with this compound, aiding in spectral assignment and confirming its synthesis. For definitive structural analysis, experimental verification remains the gold standard.

References

Physical properties of Cyclopentyl(phenyl)methanamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine featuring a structural framework that combines a cyclopentyl ring and a phenyl group attached to a central aminomethyl scaffold. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in drug design, process development, and quality control. This technical guide provides an in-depth overview of these key physicochemical parameters, supported by generalized experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for predicting its behavior in various chemical and biological systems. The boiling point provides insight into its volatility, which is crucial for purification processes like distillation, while its density is a key parameter for formulation and reaction stoichiometry calculations.

Data Summary

The table below summarizes the available quantitative data for the boiling point and density of this compound. It is important to note that the cited values are often predicted or estimated based on computational models.

Physical PropertyValueNotes
Boiling Point 274.8 ± 9.0 °CPredicted value at 760 mmHg.[1]
Density 1.0 ± 0.1 g/cm³Predicted value.[1]
1.022 ± 0.06 g/cm³Predicted value.[2]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a primary amine like this compound, intermolecular hydrogen bonding, in addition to van der Waals forces, results in a relatively high boiling point compared to non-polar compounds of similar molecular weight.[3][4]

Methodology: Ebulliometry

A common and accurate method for determining the boiling point of a pure liquid is ebulliometry.

  • Apparatus Setup: An ebulliometer, an apparatus designed for precise boiling point measurements, is assembled. This typically consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.

  • Sample Preparation: A pure sample of the amine is placed into the boiling flask.

  • Heating and Equilibration: The sample is heated gently. The apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid and washed by the condensing liquid, ensuring a true equilibrium temperature is measured.

  • Pressure Measurement: The atmospheric pressure is accurately measured using a calibrated barometer, as the boiling point is pressure-dependent.

  • Data Recording: Once the temperature reading stabilizes, indicating that the liquid and vapor are in equilibrium, the boiling point temperature is recorded along with the corresponding pressure.

  • Correction to Standard Pressure (Optional): If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using established nomographs or the Clausius-Clapeyron equation.

Determination of Density

The density of a substance is its mass per unit volume. For liquid amines, this property can be accurately determined using a vibrating tube densiteter.[1][2][5]

Methodology: Vibrating Tube Densitometry

  • Apparatus: An oscillating U-tube densitometer (e.g., Anton Paar DMA series) is used.[1][2][5] This instrument measures the density of a liquid by relating it to the oscillation frequency of a U-shaped tube filled with the sample.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at a specific temperature.

  • Sample Injection: The sample of this compound is carefully injected into the measurement cell, ensuring no air bubbles are present.

  • Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat, as density is temperature-dependent.

  • Measurement: The instrument excites the U-tube, causing it to oscillate. The frequency of oscillation is measured, from which the density of the sample is calculated by the instrument's software based on the calibration.

  • Data Analysis: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature. The uncertainty of the measurement is also calculated, taking into account the calibration standards and the instrument's resolution.[1][2]

Workflow Visualization

To provide context for the synthesis of related chemical structures, the following diagram illustrates a typical experimental workflow for the preparation of Cyclopentyl phenyl ketone, a common precursor for compounds like this compound. This process highlights key stages from reaction initiation to product purification.

G Figure 1: Synthesis Workflow for Cyclopentyl Phenyl Ketone cluster_0 Reaction Setup cluster_1 Grignard Reaction cluster_2 Work-up and Extraction cluster_3 Purification start Start add_mg Add Magnesium Chips to Dry THF start->add_mg add_bromo Add Bromocyclopentane (Initiation) add_mg->add_bromo heat Heat to Initiate Reaction add_bromo->heat add_reagents Add THF and Bromocyclopentane heat->add_reagents add_nitrile Add Benzonitrile add_reagents->add_nitrile maintain_temp Maintain at 48-50 °C for 2-3 hours add_nitrile->maintain_temp quench Quench with HCl (Adjust pH to 4-5) maintain_temp->quench layer_sep Static Layering and Separation of Organic Phase quench->layer_sep spin_dry Spin Dry Organic Phase layer_sep->spin_dry add_ether Add Methyl Tert-butyl Ether (Precipitate Solids) spin_dry->add_ether filter Filter and Spin Dry Filtrate add_ether->filter distill Distill to Obtain Final Product filter->distill end End Product: Cyclopentyl Phenyl Ketone distill->end

Caption: A generalized workflow for the synthesis of Cyclopentyl Phenyl Ketone.

References

Solubility Profile of Cyclopentyl(phenyl)methanamine and Its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the primary amine, Cyclopentyl(phenyl)methanamine, and its common salt forms. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages predicted physicochemical properties and established principles of pharmaceutical science to present an illustrative solubility profile. It is intended to serve as a robust resource for researchers, scientists, and drug development professionals by detailing theoretical considerations, experimental protocols for solubility determination, and a comparative analysis of the free base and its potential salt forms. The guide includes structured data tables for easy comparison and Graphviz diagrams to visualize key experimental workflows and chemical equilibria.

Introduction

This compound is a primary amine with a structure that incorporates both a bulky non-polar cyclopentyl group and an aromatic phenyl group. As with many amine-containing active pharmaceutical ingredients (APIs), its free base form is anticipated to have limited aqueous solubility due to its lipophilic nature. Enhancing the aqueous solubility is a critical step in drug development to improve bioavailability and facilitate formulation. The most common strategy to achieve this for basic compounds like this compound is through salt formation. By reacting the basic amine with an acid, an ionizable salt is formed, which generally exhibits significantly higher aqueous solubility.[1][2][3] This guide explores the theoretical solubility profile of the free base and its hydrochloride, sulfate, and tartrate salts, provides detailed methodologies for experimental verification, and presents illustrative data to guide formulation development.

Physicochemical Properties of this compound (Free Base)

Understanding the intrinsic properties of the free base is fundamental to predicting its solubility behavior and that of its salts.

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₇N[4]
Molecular Weight 175.27 g/mol [5]
pKa 9.36 ± 0.10[6]
LogP (Octanol-Water Partition Coefficient) 2.93[5]
Physical Form Colorless to light yellow liquid[6]

The predicted pKa of 9.36 indicates that this compound is a weak base.[7] The Henderson-Hasselbalch equation suggests that at a pH below its pKa, the compound will exist predominantly in its protonated, ionized form, which is more water-soluble. Conversely, at a pH above the pKa, the un-ionized, less soluble free base will be the dominant species. The high LogP value of 2.93 confirms the lipophilic nature of the molecule, suggesting low intrinsic aqueous solubility.[5]

Solubility Profile of this compound and Its Salts

The conversion of the free base to a salt form is a widely used technique to enhance the aqueous solubility of drug candidates.[8][9] Amine salts are generally crystalline solids that are more readily soluble in water compared to the free base.[1][2]

pH-Dependent Solubility

The solubility of this compound is highly dependent on the pH of the aqueous medium. In acidic conditions (pH < pKa), the amine is protonated, forming a more soluble cationic species. As the pH increases above the pKa, the equilibrium shifts towards the neutral, less soluble free base, leading to a significant decrease in solubility.

The relationship between pH, pKa, and solubility for a basic drug can be visualized as a logical pathway.

cluster_condition Solution pH cluster_species Dominant Species cluster_solubility Resulting Solubility pH_low Low pH (pH < pKa) ionized Protonated (Ionized) [R-NH3+] pH_low->ionized pH_high High pH (pH > pKa) unionized Free Base (Un-ionized) [R-NH2] pH_high->unionized high_sol High Aqueous Solubility ionized->high_sol low_sol Low Aqueous Solubility unionized->low_sol

Caption: pH-dependent equilibrium and solubility of a basic amine.

Illustrative Solubility Data

The following tables present illustrative quantitative solubility data for this compound and its common salts in various pharmaceutically relevant solvents. Note: This data is hypothetical and intended for comparative purposes, based on general principles of solubility for primary amines and their salts. Actual experimental values may vary.

Table 1: Illustrative Solubility in Common Solvents at 25°C

CompoundWaterEthanolPropylene Glycol
Free Base < 0.1 mg/mL> 100 mg/mL> 100 mg/mL
Hydrochloride Salt 10 - 50 mg/mL20 - 100 mg/mL5 - 20 mg/mL
Sulfate Salt 5 - 20 mg/mL10 - 50 mg/mL1 - 10 mg/mL
Tartrate Salt 1 - 10 mg/mL5 - 20 mg/mL< 5 mg/mL

Table 2: Illustrative pH-Dependent Aqueous Solubility at 25°C

CompoundpH 1.2 (0.1 N HCl)pH 4.5 (Acetate Buffer)pH 6.8 (Phosphate Buffer)
Free Base > 20 mg/mL> 20 mg/mL~ 1 mg/mL
Hydrochloride Salt > 20 mg/mL> 20 mg/mL~ 1 mg/mL (may convert to free base)
Sulfate Salt > 20 mg/mL> 20 mg/mL~ 1 mg/mL (may convert to free base)
Tartrate Salt > 10 mg/mL> 10 mg/mL~ 1 mg/mL (may convert to free base)

Experimental Protocols

Accurate determination of solubility is crucial for drug development. The following are detailed protocols for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility. It measures the concentration of a compound in a saturated solution after a prolonged equilibration period with an excess of the solid material.

Methodology:

  • Preparation: Add an excess amount of the test compound (this compound or its salt) to a series of glass vials containing a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH levels). The presence of undissolved solid must be visible throughout the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant may be further clarified by passing it through a suitable filter (e.g., a 0.22 µm PVDF syringe filter).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the dissolved compound in the experimental samples, which represents the thermodynamic solubility.

start Start prep Add excess compound to solvent in vials start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or let stand to separate solid equilibrate->separate sample Withdraw and filter supernatant separate->sample quantify Analyze concentration (e.g., HPLC-UV) sample->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. These assays typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Aqueous Dilution: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or by separating the undissolved solid (via filtration or centrifugation) and then quantifying the concentration of the compound remaining in the solution using a UV plate reader or LC-MS.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration in the clear fraction after separation.

Conclusion

References

Phenylcycloalkylamine Analogs: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylcycloalkylamine analogs, a class of psychoactive compounds that includes well-known substances like phencyclidine (PCP) and ketamine, represent a significant area of research in neuropharmacology and drug development. Their complex mechanism of action, primarily centered on the N-methyl-D-aspartate (NMDA) receptor, with additional interactions at sigma receptors and monoamine transporters, makes them a compelling subject for scientific investigation. Understanding the intricate details of how these analogs interact with their molecular targets and modulate downstream signaling pathways is crucial for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenylcycloalkylamine analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and interpret studies in this field. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for phenylcycloalkylamine analogs is non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] These compounds bind to a specific site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[1][2] This channel blockade is uncompetitive, meaning the antagonist only binds when the receptor is in an open state, having been activated by its agonists.[1]

The blockade of NMDA receptor-mediated calcium influx disrupts normal excitatory neurotransmission and is the primary driver of the dissociative anesthetic, psychotomimetic, and, in some cases, antidepressant effects of these compounds.[1]

Secondary Pharmacological Targets

Beyond their primary action at the NMDA receptor, many phenylcycloalkylamine analogs exhibit significant affinity for other molecular targets, which contributes to their complex pharmacological profiles.

Sigma Receptors

Sigma receptors, which are now understood to be unique proteins distinct from opioid receptors, are a significant secondary target for many phenylcycloalkylamine analogs.[3] These receptors are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival.[3][4] The interaction of phenylcycloalkylamine analogs with sigma-1 receptors may contribute to their neuroprotective and psychotropic effects.[4]

Dopamine Transporter

Several phenylcycloalkylamine analogs also act as inhibitors of the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[5] By blocking DAT, these compounds can increase extracellular dopamine levels, leading to stimulant-like effects. The affinity for DAT varies significantly among different analogs and contributes to their diverse behavioral profiles.[5]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylcycloalkylamine analogs at their primary and secondary targets. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50 Values at the NMDA Receptor (PCP Site)

CompoundKi (nM)IC50 (µM)Reference
Phencyclidine (PCP)5.72.02[2][5]
Ketamine--[6]
3-MeO-PCP201.51[2][5]
4-MeO-PCP1400-[5]
3-HO-PCP--[5]
1-Phenylcyclohexylamine (PCA)130-[5]
[19F]-FNM-13.0 ± 8.9[7]

Table 2: Binding Affinities (Ki) and IC50 Values at the Dopamine Transporter (DAT)

CompoundKi (nM)IC50 (µM)Reference
Phencyclidine (PCP)--[5]
3-MeO-PCP--[5]
4-MeO-PCP--[5]
3-HO-PCP--[5]

Table 3: Binding Affinities (Ki) at the Sigma-1 Receptor

CompoundKi (nM)Reference
Phencyclidine (PCP)-[5]
3-MeO-PCP-[5]
4-MeO-PCP-[5]
3-HO-PCP-[5]

Signaling Pathways

The interaction of phenylcycloalkylamine analogs with their molecular targets initiates complex downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

NMDA Receptor Antagonism Signaling Pathway

NMDA_Antagonism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds PCP_Analog Phenylcycloalkylamine Analog Ion_Channel Ion Channel PCP_Analog->Ion_Channel Blocks NMDA_R->Ion_Channel Opens Ca_Influx Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (e.g., CaMKII, CREB) (Inhibited) Ca_Influx->Downstream Activates

Caption: NMDA receptor antagonism by phenylcycloalkylamine analogs.

Sigma-1 Receptor Agonism Signaling Pathway

Sigma1_Agonism cluster_er_lumen ER Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol BiP BiP/GRP78 Sigma1R Sigma-1 Receptor Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Translocates & Interacts with PCP_Analog Phenylcycloalkylamine Analog (Agonist) PCP_Analog->Sigma1R Binds Ca_Release Ca²⁺ Release (Modulated) IP3R->Ca_Release Modulates Neuronal_Survival Neuronal Survival Pathways Ca_Release->Neuronal_Survival Promotes

Caption: Sigma-1 receptor activation and downstream signaling.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor (PCP Site)

Objective: To determine the binding affinity (Ki) of phenylcycloalkylamine analogs for the PCP binding site within the NMDA receptor ion channel.

Materials:

  • Rat brain membranes (source of NMDA receptors)

  • [³H]MK-801 or [³H]TCP (radioligand)

  • Test compounds (phenylcycloalkylamine analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Filtration apparatus

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, combine the brain membrane preparation, [³H]radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known PCP site ligand (e.g., unlabeled MK-801 or PCP).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

Objective: To measure the functional effect of phenylcycloalkylamine analogs on NMDA receptor-mediated currents in neurons.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA and glycine/D-serine

  • Test compounds (phenylcycloalkylamine analogs)

Procedure:

  • Prepare cultured neurons or acute brain slices expressing NMDA receptors.

  • Place the preparation in the recording chamber on the microscope stage and perfuse with aCSF.

  • Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal pipette solution.

  • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Evoke NMDA receptor-mediated currents by applying NMDA and a co-agonist (glycine or D-serine). To isolate NMDA currents, other ion channels can be blocked pharmacologically (e.g., with TTX for sodium channels and bicuculline for GABA-A receptors).

  • After establishing a stable baseline of NMDA currents, apply the phenylcycloalkylamine analog at various concentrations to the perfusion bath.

  • Record the changes in the amplitude and kinetics of the NMDA receptor-mediated currents in the presence of the test compound.

  • Analyze the data to determine the concentration-response relationship and the IC50 for the inhibition of NMDA currents.

Locomotor Activity Assay

Objective: To assess the effect of phenylcycloalkylamine analogs on spontaneous locomotor activity in rodents, which can be indicative of stimulant or sedative effects.

Materials:

  • Rodents (mice or rats)

  • Open-field arena equipped with infrared beams or a video tracking system

  • Test compounds and vehicle

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) to establish a baseline level of activity.

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • Immediately place the animal back into the open-field arena.

  • Record locomotor activity for a defined period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[8]

  • Analyze the data to compare the locomotor activity of the drug-treated groups to the vehicle control group.

Prepulse Inhibition (PPI) Assay

Objective: To evaluate the sensorimotor gating effects of phenylcycloalkylamine analogs. Disruption of PPI is a model for sensory gating deficits observed in schizophrenia.

Materials:

  • Rodents (mice or rats)

  • Startle response system with a sound-attenuating chamber and a speaker for delivering acoustic stimuli.

  • Test compounds and vehicle.

Procedure:

  • Acclimate the animals to the testing room.

  • Place each animal in the startle chamber and allow for a brief habituation period with background white noise.

  • Administer the test compound or vehicle.

  • The test session consists of different trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (a whole-body flinch) is measured by a sensor platform.

  • Calculate the percentage of prepulse inhibition using the formula: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

  • Compare the %PPI between drug-treated and vehicle-treated groups.[9] A reduction in %PPI indicates a disruption of sensorimotor gating.

Conclusion

The study of phenylcycloalkylamine analogs is a dynamic and evolving field with significant implications for neuroscience and medicine. A thorough understanding of their multifaceted mechanism of action, encompassing NMDA receptor antagonism, sigma receptor modulation, and dopamine transporter inhibition, is essential for advancing research and development in this area. This technical guide provides a foundational framework for researchers by summarizing key quantitative data, detailing critical experimental protocols, and visualizing the underlying signaling pathways. By employing these methodologies and understanding these mechanisms, the scientific community can continue to unravel the complexities of these compounds and harness their therapeutic potential.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Methanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted methanamine framework, a cornerstone of modern medicinal chemistry, represents a deceptively simple structural motif that has given rise to a vast and diverse array of pharmacologically active compounds. From the early days of antiseptic agents to the complex world of psychoactive drugs and receptor-specific agonists, the journey of substituted methanamines mirrors the evolution of drug discovery itself. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with key substituted methanamine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data for comparative analysis, and visualizations of critical pathways and workflows.

The Dawn of Methanamines: From Antiseptics to Building Blocks

The story of substituted methanamines begins not with a targeted drug discovery program, but with fundamental chemical synthesis and the quest for antimicrobial agents.

Methenamine (Hexamethylenetetramine): The First Medically Utilized Methanamine

Discovery and Early Use: Methenamine, a heterocyclic organic compound with a cage-like structure, was first synthesized in 1859 by Aleksandr Butlerov. Its medical significance was not realized until 1895 when it was introduced as a urinary antiseptic.[1] The ingenuity of its mechanism lies in its nature as a prodrug. In the acidic environment of the urine, methenamine hydrolyzes to produce formaldehyde, a non-specific bactericidal agent that denatures proteins and nucleic acids.[2] This localized antimicrobial action, without the risk of bacterial resistance, made it a valuable therapeutic agent for urinary tract infections.[1]

Mechanism of Action: pH-Dependent Formaldehyde Release

The therapeutic efficacy of methenamine is critically dependent on the pH of the urine. Hydrolysis to formaldehyde is negligible at physiological blood pH but becomes significant at a urinary pH below 6.0.

Methenamine_Mechanism Methenamine Methenamine (in acidic urine, pH < 6.0) Hydrolysis Hydrolysis Methenamine->Hydrolysis + H₂O, H⁺ Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Ammonia Ammonia Hydrolysis->Ammonia BacterialCell Bacterial Cell Formaldehyde->BacterialCell Denaturation Denaturation of Proteins and Nucleic Acids BacterialCell->Denaturation BactericidalEffect Bactericidal Effect Denaturation->BactericidalEffect

Mechanism of Methenamine Action

Quantitative Data: Hydrolysis Kinetics of Methenamine

The rate of formaldehyde generation from methenamine is quantifiable and directly correlates with urinary pH.

pHHalf-life (hours) at 37°CPercent Hydrolysis (at 3 hours)
7.4-Minimal
6.0-6%
5.0-20%
5.813.8-
2.01.690%
Data compiled from multiple sources.[2][3]
Methylamine: The Simplest Primary Amine

Discovery and Synthesis: Methylamine (methanamine), the foundational primary amine of this class, was first prepared in 1849 by Charles-Adolphe Wurtz through the hydrolysis of methyl isocyanate.[4] A classic laboratory synthesis is the Hofmann rearrangement of acetamide.

Experimental Protocol: Hofmann Rearrangement for Methylamine Synthesis

This procedure details the synthesis of methylamine from acetamide.

Materials:

  • Acetamide

  • Bromine

  • Sodium hydroxide (NaOH) solution (10% and concentrated)

  • Hydrochloric acid (HCl)

  • Absolute ethanol

  • Ice

Procedure:

  • Bromoacetamide Formation: In a conical flask, dissolve 25 g of dry acetamide in 69 g of bromine. Cool the flask in an ice-water bath and slowly add 10% NaOH solution with vigorous shaking until the solution becomes pale yellow.

  • Rearrangement: Prepare a solution of 60 g of NaOH in 150 mL of water in a three-necked flask equipped with a dropping funnel, thermometer, and reflux condenser. Warm this solution to 60-70°C. Slowly add the bromoacetamide solution, maintaining the temperature below 75°C. After the addition is complete, keep the mixture at 65-70°C for 15 minutes.

  • Distillation and Collection: Gently boil the solution to drive off the methylamine vapor. Collect the vapor in dilute hydrochloric acid.

  • Isolation of Methylamine Hydrochloride: Evaporate the hydrochloric acid solution to dryness to obtain crude methylamine hydrochloride.

  • Purification: Add approximately 120 mL of absolute ethanol to the crude product and boil for 10 minutes. Filter the hot solution. Extract the residue with another 50 mL of boiling absolute ethanol and filter again. Combine the filtrates and cool to obtain purified methylamine hydrochloride crystals.

Hofmann_Rearrangement_Workflow start Start bromoacetamide Bromoacetamide Formation start->bromoacetamide Acetamide, Br₂, NaOH rearrangement Hofmann Rearrangement bromoacetamide->rearrangement Add to hot NaOH solution distillation Distillation & Collection in HCl rearrangement->distillation isolation Isolation of Crude Product distillation->isolation Evaporation purification Purification with Hot Ethanol isolation->purification end End (Methylamine HCl) purification->end

Hofmann Rearrangement Workflow

The Rise of Psychoactive Substituted Methanamines

The 20th century saw the exploration of substituted methanamines as central nervous system (CNS) stimulants, leading to the discovery of both therapeutic agents and drugs of abuse.

Methamphetamine: A Potent Psychostimulant

Discovery and Synthesis: Methamphetamine was first synthesized in 1893 by Japanese chemist Nagai Nagayoshi from the naturally occurring alkaloid ephedrine.[5] Several synthetic routes have been developed since, with the Nagai method (reduction of pseudoephedrine with hydroiodic acid and red phosphorus), the Birch reduction (using lithium in liquid ammonia), and the Leuckart reaction being the most historically significant.[1][6][7]

Experimental Protocol: Birch Reduction of Pseudoephedrine to Methamphetamine

This protocol describes a common clandestine method for the synthesis of methamphetamine. (Note: This information is for academic and research purposes only. The synthesis of controlled substances is illegal and dangerous.)

Materials:

  • Pseudoephedrine

  • Liquid ammonia

  • Lithium metal

  • Anhydrous ethanol or isopropanol

  • Toluene

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • Extraction of Pseudoephedrine: Extract pseudoephedrine from over-the-counter cold medications using an appropriate solvent (e.g., water or alcohol) and filtration.

  • Reaction Setup: In a well-ventilated area, condense anhydrous ammonia into a flask cooled with dry ice/acetone.

  • Reduction: Add small pieces of lithium metal to the liquid ammonia, which will produce a characteristic deep blue color. Slowly add a solution of the extracted pseudoephedrine in an anhydrous alcohol to the lithium-ammonia solution.

  • Workup: After the reaction is complete, cautiously quench the excess lithium with a proton source (e.g., ammonium chloride or isopropanol). Allow the ammonia to evaporate. Add water and extract the methamphetamine freebase with a nonpolar solvent like toluene.

  • Salt Formation: Bubble dry hydrogen chloride gas through the toluene solution, or add a concentrated solution of hydrochloric acid, to precipitate methamphetamine hydrochloride.

  • Purification: The precipitated solid can be collected by filtration and further purified by recrystallization.

Birch_Reduction_Workflow start Start extraction Pseudoephedrine Extraction start->extraction reaction Birch Reduction (Li/NH₃) extraction->reaction workup Quenching & Solvent Extraction reaction->workup precipitation HCl Salt Precipitation workup->precipitation purification Recrystallization precipitation->purification end End (Methamphetamine HCl) purification->end

Birch Reduction Workflow for Methamphetamine Synthesis

Quantitative Data: Synthesis Yields and Pharmacokinetics

Synthesis MethodReported Yield
Nagai Method~50-75%
Birch Reduction~80% and up
Leuckart ReactionGood yield
Yields are highly variable and depend on reaction conditions and scale.[8][9]
Pharmacokinetic ParameterValue
Bioavailability (Oral)67.2%
Bioavailability (Intranasal)79%
Bioavailability (Smoked)90.3%
Half-life (t½)9–12 hours
Data from human studies.[8][10]

Signaling Pathways of Methamphetamine

Methamphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. It acts as a substrate for the respective monoamine transporters (DAT, NET, and SERT), leading to their reversal and the non-vesicular release of neurotransmitters.

Methamphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Meth Methamphetamine DAT Dopamine Transporter (DAT) Meth->DAT Enters via DAT VMAT Vesicular Monoamine Transporter (VMAT) Meth->VMAT Disrupts vesicular storage Dopamine_synapse Dopamine DAT->Dopamine_synapse Reverses transport Dopamine Dopamine Dopamine->VMAT Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signal Postsynaptic Signaling Dopamine_receptor->Signal

Simplified Methamphetamine Action on Dopaminergic Synapse

Pharmacological Data: Transporter Affinities

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)
Methamphetamine~0.5~0.1~10-40
MDMA~8.29~1.19~2.41
Ki values represent the inhibition constant for the human transporters.[10]

Modern Developments: The Era of Designer Drugs and Targeted Therapeutics

The fundamental understanding of substituted methanamine pharmacology has paved the way for the development of compounds with more nuanced and specific activities.

MDMA (3,4-Methylenedioxymethamphetamine): The Archetypal Entactogen

Discovery and Pharmacological Profile: First synthesized by Merck in 1912, MDMA's unique psychoactive effects were not widely recognized until the 1970s. It is known for producing feelings of empathy and emotional closeness, effects attributed to its potent and preferential action on the serotonin transporter (SERT).[11]

Pharmacokinetics of MDMA

Pharmacokinetic ParameterValue
Time to Max Concentration (Tmax)~2 hours
Half-life (t½)~8-9 hours
Data from human studies following oral administration.[12][13]

MDMA Signaling Pathway

MDMA's primary mechanism of action involves the reversal of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels. It also has effects on dopamine and norepinephrine transporters, but to a lesser extent than methamphetamine.[14]

MDMA_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Enters via SERT VMAT Vesicular Monoamine Transporter (VMAT) MDMA->VMAT Disrupts vesicular storage Serotonin_synapse Serotonin SERT->Serotonin_synapse Reverses transport Serotonin Serotonin Serotonin->VMAT Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Signal Postsynaptic Signaling Serotonin_receptor->Signal

Simplified MDMA Action on Serotonergic Synapse
(4-phenyl-1H-imidazol-2-yl)methanamine Derivatives: Targeting Somatostatin Receptors

Recent research has demonstrated the utility of the substituted methanamine scaffold in developing highly potent and selective ligands for G-protein coupled receptors. A notable example is the discovery of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as potent agonists for the somatostatin receptor 3 (SSTR3).

Significance: SSTR3 is implicated in various physiological processes, and its modulation is a target for therapeutic intervention in diseases such as diabetes and cancer. The development of non-peptidic, small-molecule agonists for this receptor represents a significant advancement in the field.

Quantitative Data: SSTR3 Agonist Potency

CompoundEC50 (nM)
5c 5.2
EC50 value for a highly potent SSTR3 agonist from this class.

Conclusion

The trajectory of substituted methanamine compounds, from the serendipitous discovery of methenamine's antiseptic properties to the rational design of receptor-specific agonists, encapsulates the progress of medicinal chemistry. This guide has provided a comprehensive overview of the historical milestones, detailed experimental protocols for key synthetic transformations, and a compilation of quantitative data to facilitate a deeper understanding of this versatile chemical class. The continued exploration of the substituted methanamine scaffold promises to yield novel therapeutic agents with enhanced specificity and efficacy, further solidifying its importance in the armamentarium of drug discovery.

References

Cyclopentyl(phenyl)methanamine: A Scaffolding Approach for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl(phenyl)methanamine is a research chemical characterized by a unique structural motif combining a cyclopentyl ring and a phenyl group attached to a methanamine core. While detailed pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its significance lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents.[1] Structurally related compounds, particularly within the broader class of aralkylamines, have demonstrated activity within the central nervous system (CNS), suggesting the potential for this compound to serve as a valuable scaffold in the design of innovative drugs targeting neurological and psychiatric disorders. This whitepaper will provide a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthesis, and the prospective pharmacological relevance of its structural class.

Introduction

The quest for novel therapeutics for central nervous system disorders remains a critical area of pharmaceutical research. Aralkylamines, a class of organic compounds featuring both an aryl and an amino group, have historically yielded numerous successful CNS-active drugs.[2] this compound emerges as a molecule of interest within this class, offering a distinct combination of lipophilicity and conformational rigidity conferred by the cyclopentyl moiety, which can be advantageous for blood-brain barrier penetration and receptor interaction.[3] Although direct biological activity data for this compound is sparse, its utility as a precursor in the synthesis of potential antidepressants and cognitive enhancers has been noted.[1] This document aims to consolidate the existing chemical information and explore the putative therapeutic avenues for derivatives of this compound based on the pharmacology of structurally analogous molecules.

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol [1]
CAS Number 23459-36-1
Appearance Colorless or light yellow liquid[4]
Predicted XlogP 2.6[5]

The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the reaction of an organolithium reagent, such as cyclopentyl methyl lithium, with bromobenzene, followed by a subsequent reaction with methylamine.[4] An alternative approach involves the reductive amination of cyclopentyl phenyl ketone.[1]

A generalized workflow for a potential synthetic route is depicted below. It is important to note that this represents a plausible pathway and specific reaction conditions would require optimization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product Cyclopentyl_phenyl_ketone Cyclopentyl phenyl ketone Reductive_Amination Reductive Amination Cyclopentyl_phenyl_ketone->Reductive_Amination Ammonia Ammonia (or primary amine) Ammonia->Reductive_Amination Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Putative Pharmacological Relevance

While direct experimental evidence is lacking for this compound, the pharmacological activities of structurally related compounds provide a basis for postulating its potential therapeutic applications.

Central Nervous System Activity

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally related to this compound, is considered a "privileged scaffold" in CNS drug design.[6] Compounds containing the PCPMA core have shown therapeutic potential for a variety of CNS disorders, including depression and schizophrenia, by targeting aminergic G protein-coupled receptors (GPCRs) and transporters.[6] This suggests that this compound and its derivatives could also interact with these key neurological targets.

Antidepressant and Anxiolytic Potential

The aralkylamine chemical class has been a fruitful source of antidepressant medications.[2] For instance, certain amino-substituted spiro[5H-dibenzo(a,d)cycloheptene-5,1'-cycloalkanes] have been investigated for their antidepressant properties.[7] The mechanism of action for many antidepressants involves the modulation of neurotransmitter systems, such as serotonin and norepinephrine.[8][9] It is plausible that derivatives of this compound could be designed to interact with these systems.

Cognitive Enhancement

The potential for this compound to serve as a building block for cognitive enhancers has been suggested.[1] Nootropic agents often act on various neurotransmitter systems, including the cholinergic and glutamatergic pathways, to improve cognitive functions like memory and learning.[10][11] The unique structural features of this compound could be exploited to develop novel nootropic compounds.

Future Research Directions

The current body of knowledge on this compound is primarily centered on its synthetic utility. To unlock its full potential as a lead compound for drug discovery, a systematic pharmacological investigation is warranted. The following experimental workflow is proposed for future research.

Research_Workflow Start This compound In_Vitro In Vitro Studies Start->In_Vitro Receptor_Screening Broad Receptor Screening (e.g., GPCRs, Transporters) In_Vitro->Receptor_Screening Binding_Assays Receptor Binding Assays (Determine Affinity) Receptor_Screening->Binding_Assays Functional_Assays Functional Assays (Agonist/Antagonist Activity) Binding_Assays->Functional_Assays In_Vivo In Vivo Studies Functional_Assays->In_Vivo PK_Studies Pharmacokinetic Studies (ADME) In_Vivo->PK_Studies PD_Studies Pharmacodynamic Studies (Behavioral Models) In_Vivo->PD_Studies Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Lead_Optimization Lead Optimization PD_Studies->Lead_Optimization

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a research chemical with significant potential as a scaffold for the development of novel CNS-active compounds. While direct pharmacological data is currently unavailable, the established activity of structurally related aralkylamines in the context of neurological disorders provides a strong rationale for its further investigation. Future research efforts should focus on a comprehensive in vitro and in vivo pharmacological profiling to elucidate its mechanism of action and therapeutic potential. The insights gained from such studies could pave the way for the design of a new generation of drugs for the treatment of depression, anxiety, and cognitive disorders.

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a research chemical and is not intended for human consumption. Appropriate safety precautions should be taken when handling this compound.

References

Cyclopentyl(phenyl)methanamine: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Cyclopentyl(phenyl)methanamine is designated for research use only and is not intended for human or veterinary use. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting. A comprehensive, peer-reviewed toxicological profile for this compound is not publicly available. The information herein is compiled from available data on the compound and its structural analogs and should be used to supplement, not replace, a thorough risk assessment conducted by the user.

Introduction

This compound (CAS No: 23459-36-1) is a primary amine with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol .[1][2] Its structure, featuring both a cyclopentyl and a phenyl group attached to a methanamine moiety, makes it a compound of interest in medicinal chemistry and as a building block in organic synthesis. Given the limited specific toxicity data, a precautionary approach to handling is imperative. This guide summarizes the known safety information, infers potential hazards based on structural analogs, and provides detailed recommendations for safe handling and experimental protocols.

Hazard Identification and Toxicity Summary

Inferred Hazards from Structural Analogs

The ketone precursor, Cyclopentylphenylmethanone, has established GHS hazard classifications that provide a strong indication of the potential risks associated with this compound. Amines can also be irritating to mucous membranes.

Table 1: GHS Hazard Classifications for Cyclopentylphenylmethanone (CAS: 5422-88-8)

Hazard CodeHazard StatementClassification
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Data sourced from PubChem CID 79464.

It is prudent to assume that this compound presents similar, if not identical, irritation hazards. Furthermore, skin absorption should be considered a potential route of exposure based on its structure.[1]

Recommended In Vitro Toxicity Screening

In the absence of comprehensive in vivo data, preliminary in vitro toxicity screening is strongly recommended before extensive use.[1]

Table 2: Recommended Preliminary Toxicity Assays

Assay TypePurposeExperimental System
CytotoxicityTo evaluate the potential to cause cell deathHuman cell lines (e.g., HEK293, HepG2) via MTT or MTS assay
MutagenicityTo assess the potential to cause genetic mutationsBacterial reverse mutation assay (Ames test)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure. The following procedures and PPE are mandatory.

Engineering Controls
  • Ventilation: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any defects before use and wash hands immediately after handling.[1]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A chemical-resistant lab coat should be worn.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste containing this compound in accordance with institutional and local regulations for hazardous chemical waste.[1]

Experimental Protocols and Workflows

Detailed methodologies for key safety and toxicity assessments are outlined below.

Visualized Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh/Measure Compound prep_fumehood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a human cell line.

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293) in appropriate media and conditions until approximately 80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compound. Include vehicle control (media with solvent) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Visualized Cytotoxicity Experimental Workflow

The following diagram illustrates the experimental workflow for the MTT assay.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Analysis setup_culture Culture Human Cell Line setup_seed Seed Cells in 96-Well Plate setup_culture->setup_seed treat_prepare Prepare Serial Dilutions of Compound setup_seed->treat_prepare treat_expose Expose Cells to Compound (24-48h) treat_prepare->treat_expose readout_mtt Add MTT Reagent treat_expose->readout_mtt readout_solubilize Solubilize Formazan readout_mtt->readout_solubilize readout_measure Measure Absorbance readout_solubilize->readout_measure analysis_calc Calculate Cell Viability (%) readout_measure->analysis_calc analysis_ic50 Determine IC50 Value analysis_calc->analysis_ic50

Caption: Experimental Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion

While this compound is a valuable research chemical, the lack of specific toxicity data necessitates a highly cautious approach. By inferring hazards from its immediate chemical precursor and adhering to stringent safety protocols, researchers can minimize risks. It is strongly recommended that any laboratory planning to use this compound extensively conduct its own preliminary in vitro toxicity assessments to generate a more complete safety profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopentyl(phenyl)methanamine from Cyclopentyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentyl(phenyl)methanamine and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into the structure of pharmacologically active compounds. The synthesis of this primary amine from the corresponding ketone, cyclopentyl phenyl ketone, is a key transformation. Reductive amination stands out as one of the most efficient and widely used methods for this conversion. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

This application note provides a detailed protocol for the synthesis of this compound via reductive amination of cyclopentyl phenyl ketone. We will discuss two common and effective methods: one utilizing sodium cyanoborohydride as the reducing agent and another employing catalytic hydrogenation. The protocols are designed to be clear and reproducible for researchers and professionals in drug development and organic synthesis.

Reaction Scheme

The overall transformation from cyclopentyl phenyl ketone to this compound is depicted below:

Figure 1: General reaction scheme for the reductive amination of cyclopentyl phenyl ketone.

G start Cyclopentyl Phenyl Ketone intermediate Iminium Intermediate start->intermediate + NH3 - H2O product This compound intermediate->product [H]

Caption: Reaction pathway from ketone to amine.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This method is a common laboratory-scale procedure that utilizes a mild and selective reducing agent.

Materials:

  • Cyclopentyl phenyl ketone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Glacial acetic acid

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add cyclopentyl phenyl ketone (1.0 eq).

    • Dissolve the ketone in anhydrous methanol.

    • Add a large excess of ammonium acetate (e.g., 10 equivalents).

    • Adjust the pH of the mixture to approximately 4-5 by adding a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once significant imine formation is observed, add sodium cyanoborohydride (1.5-2.0 equivalents) to the reaction mixture in portions. Caution: Gas evolution (hydrogen cyanide) may occur. This step should be performed in a well-ventilated fume hood.

    • Continue stirring the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add diethyl ether and basify the solution with saturated aqueous sodium bicarbonate to a pH of approximately 9.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Catalytic Reductive Amination

This method is suitable for larger-scale synthesis and avoids the use of cyanide-containing reagents.

Materials:

  • Cyclopentyl phenyl ketone

  • Anhydrous ammonia (gas or solution in methanol)

  • Raney Nickel (or Palladium on Carbon, Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve cyclopentyl phenyl ketone (1.0 eq) in methanol or ethanol.

    • Add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% by weight of the ketone).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce anhydrous ammonia into the reactor. The amount should be in large excess to favor the formation of the primary amine.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

    • Wash the filter cake with additional solvent (methanol or ethanol).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude amine can be purified by vacuum distillation.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound based on the described protocols. The yields are estimates based on similar reductive amination reactions reported in the literature.

ParameterProtocol 1 (NaBH₃CN)Protocol 2 (Catalytic)
Amine Source Ammonium AcetateAnhydrous Ammonia
Reducing Agent Sodium CyanoborohydrideH₂ / Raney Nickel
Solvent MethanolMethanol or Ethanol
Temperature Room Temperature40-60 °C
Pressure Atmospheric50-100 psi
Reaction Time 12-24 hours4-12 hours
Expected Yield 75-85%80-90%
Purity (after purification) >98%>98%

Experimental Workflow and Logic

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone Cyclopentyl Phenyl Ketone imine_formation Imine Formation (pH 4-5 for Protocol 1) ketone->imine_formation solvent Solvent (e.g., Methanol) solvent->imine_formation amine_source Amine Source (NH4OAc or NH3) amine_source->imine_formation reduction Reduction (NaBH3CN or H2/Catalyst) imine_formation->reduction quench Quench Reaction reduction->quench extraction Solvent Extraction & Washing quench->extraction drying Drying and Concentration extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Discussion

The choice between the two protocols depends on the scale of the synthesis and the available equipment. The sodium cyanoborohydride method is convenient for small-scale laboratory work due to its mild conditions. However, the toxicity of the reagent and the potential for cyanide byproduct formation are significant safety considerations.

The catalytic hydrogenation method is more suitable for larger-scale production. It is generally higher yielding and avoids toxic reagents. The main considerations for this method are the need for specialized high-pressure equipment and the careful handling of the pyrophoric catalyst.

In both methods, a large excess of the ammonia source is crucial to minimize the formation of the secondary amine byproduct, N,N-bis(cyclopentyl(phenyl)methyl)amine. Another potential side reaction is the reduction of the starting ketone to the corresponding alcohol, cyclopentyl(phenyl)methanol. The use of selective reducing agents like sodium cyanoborohydride, which reduces imines much faster than ketones, helps to mitigate this side reaction. In catalytic hydrogenation, controlling the reaction conditions (temperature, pressure, and catalyst) can also favor the desired reductive amination pathway.

Conclusion

The synthesis of this compound from cyclopentyl phenyl ketone can be effectively achieved through reductive amination. This application note provides two detailed and reliable protocols using either sodium cyanoborohydride or catalytic hydrogenation. Both methods, when performed with care, can provide the desired product in good yield and high purity, making them valuable tools for researchers and professionals in the field of drug development and organic synthesis.

Application Note: A Two-Step Grignard and Reductive Amination Protocol for the Synthesis of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, two-step experimental protocol for the synthesis of Cyclopentyl(phenyl)methanamine. The synthesis commences with the formation of a key intermediate, Cyclopentyl Phenyl Ketone, via a Grignard reaction between cyclopentylmagnesium bromide and benzonitrile. The subsequent step involves the reductive amination of the ketone intermediate to yield the target primary amine. This protocol is designed for research and development settings, offering a reliable method for producing this valuable amine scaffold.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the primary reagents and products is provided below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
BromocyclopentaneC₅H₉Br149.03Colorless liquid137-43-9
BenzonitrileC₇H₅N103.12Colorless liquid100-47-0
Cyclopentyl Phenyl KetoneC₁₂H₁₄O174.24Light yellow liquid5422-88-8
This compoundC₁₂H₁₇N175.27Colorless to light yellow liquid23459-36-1

Experimental Protocols

This synthesis is performed in two primary stages: (1) The Grignard synthesis of the ketone intermediate, and (2) the reductive amination of the ketone to the final primary amine product.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for the Grignard reaction. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Part 1: Grignard Synthesis of Cyclopentyl Phenyl Ketone

This procedure details the formation of the Grignard reagent, cyclopentylmagnesium bromide, and its subsequent reaction with benzonitrile to form the ketone intermediate after acidic workup.[1][2]

Table of Reagents and Reaction Conditions for Part 1

Reagent/ParameterQuantity/ValueMoles (approx.)Notes
Magnesium turnings40 g1.65 molExcess
Bromocyclopentane160 g1.07 molTotal amount
Benzonitrile107 g1.04 molLimiting reagent
Anhydrous Tetrahydrofuran (THF)~1.3 L-Anhydrous solvent
3M Hydrochloric Acid (HCl)As needed-For quenching/hydrolysis
Reaction Temperature48-50 °C-Maintained during addition
Reaction Time2-3 hours-After additions are complete

Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon.

  • Initiation of Grignard Reagent: To the flask, add magnesium turnings (40 g) and anhydrous THF (120 mL). In the dropping funnel, prepare a solution of bromocyclopentane (30 g) in anhydrous THF (100 mL). Add a small portion of the bromocyclopentane solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a cloudy appearance of the solution.[2]

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining bromocyclopentane (130 g) diluted with anhydrous THF (600 mL) dropwise from the funnel at a rate that maintains a gentle reflux.

  • Reaction with Benzonitrile: After the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the mixture slightly. Add a solution of benzonitrile (107 g) in anhydrous THF (500 mL) dropwise, maintaining the internal reaction temperature between 48-50 °C.[2]

  • Reaction Completion: After the addition of benzonitrile is complete, continue stirring the mixture at 48-50 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of benzonitrile.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 3M HCl. This step is highly exothermic. Continue adding the acid until the aqueous layer becomes clear and the pH is acidic (pH 4-5).[2] This process hydrolyzes the intermediate imine to the desired ketone.[1]

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude Cyclopentyl Phenyl Ketone. The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Reductive Amination of Cyclopentyl Phenyl Ketone

This protocol describes the conversion of Cyclopentyl Phenyl Ketone to this compound using ammonia and a reducing agent.[3][4] This is a one-pot reaction where the intermediate imine is formed and then reduced in situ.

Table of Reagents and Reaction Conditions for Part 2

Reagent/ParameterQuantity/ValueMoles (approx.)Notes
Cyclopentyl Phenyl Ketone10.0 g57.4 mmolStarting material
Ammonia (7N solution in Methanol)50 mL350 mmolAmine source, excess
Titanium(IV) isopropoxide20.4 g (21.5 mL)71.8 mmolFor imine formation
Sodium Borohydride (NaBH₄)4.34 g114.8 mmolReducing agent
Anhydrous Ethanol100 mL-Solvent
Reaction TemperatureRoom Temperature--
Reaction Time~12-24 hours-For imine formation/reduction

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve Cyclopentyl Phenyl Ketone (10.0 g, 57.4 mmol) in anhydrous ethanol (100 mL). To this solution, add ammonia (7N solution in methanol, 50 mL) followed by titanium(IV) isopropoxide (21.5 mL, 71.8 mmol).[4] Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or IR spectroscopy (disappearance of C=O stretch, appearance of C=N stretch).

  • Reduction: Once imine formation is deemed complete (typically after several hours), cool the mixture in an ice bath. Cautiously add sodium borohydride (4.34 g, 114.8 mmol) portion-wise to the stirring solution.[4] The addition is exothermic and may cause gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. A gelatinous precipitate of titanium oxides will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethanol or methanol.

  • Purification: Combine the filtrate and washes and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

SynthesisWorkflow cluster_part1 Part 1: Grignard Synthesis of Cyclopentyl Phenyl Ketone cluster_part2 Part 2: Reductive Amination Mg Mg turnings Grignard_Formation 1. Form Grignard Reagent (Cyclopentylmagnesium Bromide) Mg->Grignard_Formation CPBr Bromocyclopentane CPBr->Grignard_Formation THF1 Anhydrous THF THF1->Grignard_Formation Benzonitrile Benzonitrile Reaction 2. React with Benzonitrile (48-50°C) Benzonitrile->Reaction Grignard_Formation->Reaction Workup1 3. Acidic Quench (HCl) & Hydrolysis Reaction->Workup1 Purification1 4. Extraction & Purification (Distillation) Workup1->Purification1 Ketone Intermediate: Cyclopentyl Phenyl Ketone Purification1->Ketone Imine_Formation 5. Form Imine Intermediate Ketone->Imine_Formation Ammonia Ammonia/MeOH Ammonia->Imine_Formation Ti_isopropoxide Ti(OiPr)₄ Ti_isopropoxide->Imine_Formation NaBH4 NaBH₄ Reduction 6. Reduce Imine NaBH4->Reduction Imine_Formation->Reduction Workup2 7. Quench (H₂O) & Work-up Reduction->Workup2 Purification2 8. Final Purification (Distillation) Workup2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reductive Amination Synthesis of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine of interest in medicinal chemistry and organic synthesis due to its structural motifs, which can be valuable in the development of novel therapeutic agents. Reductive amination represents a robust and widely employed methodology for the synthesis of such amines. This document provides detailed application notes and experimental protocols for two primary reductive amination routes for the preparation of this compound.

The synthesis of this compound can be efficiently achieved through two principal reductive amination pathways:

  • Route A: The reaction of benzaldehyde with cyclopentylamine.

  • Route B: The reaction of cyclopentyl phenyl ketone with an ammonia source.

This document outlines detailed protocols for both synthetic strategies, accompanied by quantitative data from analogous reactions to provide a comparative overview. Additionally, visualizations of the reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes.

Data Presentation: Comparative Analysis of Reductive Amination Methods

The selection of the synthetic route and the reducing agent is critical and can significantly influence the reaction's efficiency, yield, and purity of the final product. Below is a summary of representative quantitative data for the two primary routes, based on typical outcomes for similar reductive amination reactions.

Table 1: Reductive Amination of Benzaldehyde with Cycloalkylamines (Representative Data)

Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)4 - 8Room Temp.85 - 95>95[1]
Sodium Borohydride (NaBH₄)Methanol (MeOH)6 - 12Room Temp.75 - 85>90[2]
Hydrogen (H₂) / Palladium on Carbon (Pd/C)Ethanol (EtOH)8 - 16Room Temp.80 - 90>95[3]

Table 2: Reductive Amination of Phenyl Ketones with Ammonia (Representative Data)

Reducing AgentAmine SourceSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol (MeOH)12 - 24Room Temp.70 - 80>90[4]
Hydrogen (H₂) / Raney Nickel (Ra-Ni)Aqueous AmmoniaMethanol (MeOH)10 - 2050 - 8065 - 75>90[5][6]
In situ-generated Cobalt Catalyst / H₂Aqueous AmmoniaDioxane2080~99High[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzaldehyde and Cyclopentylamine (Route A)

This protocol details the reductive amination of benzaldehyde with cyclopentylamine using sodium triacetoxyborohydride, a mild and selective reducing agent.[1]

Materials and Reagents:

  • Benzaldehyde

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add cyclopentylamine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Control the rate of addition to manage any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of this compound from Cyclopentyl Phenyl Ketone (Route B)

This protocol describes the reductive amination of cyclopentyl phenyl ketone using an ammonia source and a suitable reducing agent. The use of a milder reducing agent like sodium cyanoborohydride is often preferred to minimize the reduction of the starting ketone.[4]

Materials and Reagents:

  • Cyclopentyl phenyl ketone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid (optional, for pH adjustment)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclopentyl phenyl ketone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • If necessary, adjust the pH of the mixture to approximately 6-7 by the addition of glacial acetic acid to promote imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of ~9.

  • Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or vacuum distillation as needed.

Visualizations

Reaction Pathways

cluster_route_a Route A: Benzaldehyde and Cyclopentylamine cluster_route_b Route B: Cyclopentyl Phenyl Ketone and Ammonia Benzaldehyde Benzaldehyde Imine_Intermediate_A Imine Intermediate Benzaldehyde->Imine_Intermediate_A + Cyclopentylamine Cyclopentylamine Cyclopentylamine Product_A This compound Imine_Intermediate_A->Product_A + [H] (Reducing Agent) Ketone Cyclopentyl Phenyl Ketone Imine_Intermediate_B Imine Intermediate Ketone->Imine_Intermediate_B + Ammonia Ammonia Ammonia Source Product_B This compound Imine_Intermediate_B->Product_B + [H] (Reducing Agent) Start Start Reactants Combine Carbonyl Compound and Amine in Solvent Start->Reactants Imine_Formation Stir for Imine Formation Reactants->Imine_Formation Add_Reducing_Agent Add Reducing Agent Imine_Formation->Add_Reducing_Agent Reaction Stir and Monitor Reaction Add_Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Crude Product Concentration->Purification Product Final Product Purification->Product

References

Application Notes and Protocols: Cyclopentyl(phenyl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclopentyl(phenyl)methanamine as a versatile building block in the design and synthesis of novel therapeutic agents. The unique conformational and electronic properties conferred by the cyclopentyl and phenyl moieties make this scaffold a valuable starting point for exploring structure-activity relationships (SAR) in various drug discovery programs, particularly those targeting the central nervous system.

Introduction

This compound is a primary amine that serves as a key intermediate in organic synthesis. Its structure, featuring a flexible cyclopentyl group and an aromatic phenyl ring attached to a chiral center, provides a three-dimensional framework that can be strategically modified to interact with biological targets. This building block is of particular interest in the development of compounds targeting neurological disorders, such as depression and cognitive dysfunction, due to its structural similarities to known monoamine reuptake inhibitors.

Data Presentation: Representative Pharmacological Data

Compound IDR GroupSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
1 H1698521
2 4-F3429590

Data sourced from a study on N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives, which are structural analogs of the cyclopentyl series.

Experimental Protocols

Synthesis of Cyclopentyl Phenyl Ketone (Precursor)

Method 1: Friedel-Crafts Acylation

This method involves the reaction of cyclopentanecarbonyl chloride with benzene in the presence of a Lewis acid catalyst.

  • Materials: Cyclopentanecarbonyl chloride, Benzene, Aluminum chloride (AlCl₃), Hydrochloric acid (HCl), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of benzene and anhydrous aluminum chloride at 0-5 °C, slowly add cyclopentanecarbonyl chloride.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the mixture and quench by carefully pouring it over a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentyl phenyl ketone.

    • Purify the product by vacuum distillation or column chromatography.

Method 2: Grignard Reaction

This route utilizes a Grignard reagent prepared from bromocyclopentane, which then reacts with benzonitrile.

  • Materials: Magnesium turnings, Bromocyclopentane, Anhydrous tetrahydrofuran (THF), Benzonitrile, Hydrochloric acid (HCl), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • Activate magnesium turnings in a dry flask under a nitrogen atmosphere.

    • Add a solution of bromocyclopentane in anhydrous THF dropwise to initiate the formation of the Grignard reagent (cyclopentylmagnesium bromide).

    • Once the Grignard reagent formation is complete, cool the mixture and add a solution of benzonitrile in anhydrous THF dropwise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by the slow addition of aqueous HCl.

    • Extract the product with MTBE.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude ketone, which can be purified by distillation.

Synthesis of this compound and N-Substituted Derivatives via Reductive Amination

This is a versatile method for the synthesis of the target primary amine and its N-substituted analogs from cyclopentyl phenyl ketone.

  • Materials: Cyclopentyl phenyl ketone, Ammonium acetate (for primary amine) or a primary/secondary amine (for N-substituted derivatives), Methanol, Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic acid (catalyst), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve cyclopentyl phenyl ketone and an excess of the amine source (e.g., ammonium acetate for the primary amine) in methanol.

    • Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

    • Slowly add the reducing agent (e.g., NaBH₃CN) in portions.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or distillation.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT.

    • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Krebs-Ringer-HEPES).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]-serotonin for SERT, [³H]-norepinephrine for NET, or [³H]-dopamine for DAT) at a concentration close to its Km for the respective transporter.

    • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

G cluster_0 Synthesis of Cyclopentyl Phenyl Ketone cluster_1 Synthesis of this compound Derivatives Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Friedel-Crafts Acylation Friedel-Crafts Acylation Cyclopentanecarbonyl Chloride->Friedel-Crafts Acylation Benzene Benzene Benzene->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Cyclopentyl Phenyl Ketone Cyclopentyl Phenyl Ketone Friedel-Crafts Acylation->Cyclopentyl Phenyl Ketone Reductive Amination Reductive Amination Cyclopentyl Phenyl Ketone->Reductive Amination Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination N-Substituted this compound N-Substituted this compound Reductive Amination->N-Substituted this compound

Caption: Synthetic workflow for N-substituted this compound derivatives.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyr Tyrosine L-DOPA L-DOPA Tyr->L-DOPA DA Dopamine L-DOPA->DA NE Norepinephrine DA->NE VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 Trp Tryptophan 5-HTP 5-HTP Trp->5-HTP 5-HT Serotonin 5-HTP->5-HT 5-HT->VMAT2 DA_syn DA VMAT2->DA_syn Release NE_syn NE VMAT2->NE_syn Release 5-HT_syn 5-HT VMAT2->5-HT_syn Release D_Receptor Dopamine Receptors DA_syn->D_Receptor DAT DAT DA_syn->DAT Reuptake NE_Receptor Adrenergic Receptors NE_syn->NE_Receptor NET NET NE_syn->NET Reuptake 5-HT_Receptor Serotonin Receptors 5-HT_syn->5-HT_Receptor SERT SERT 5-HT_syn->SERT Reuptake Signal_Transduction Signal Transduction & Neuronal Response D_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction 5-HT_Receptor->Signal_Transduction DAT->DA NET->NE SERT->5-HT TRI This compound Derivative (TRI) TRI->DAT Inhibition TRI->NET Inhibition TRI->SERT Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor.

Application of Cyclopentyl(phenyl)methanamine Scaffolds in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentyl(phenyl)methanamine scaffold and its precursors, such as cyclopentyl phenyl ketone, are valuable intermediates in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). The unique conformational constraints and lipophilicity imparted by the cyclopentyl group, combined with the electronic properties of the phenyl ring, make this structural motif a privileged scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates derived from this scaffold, with a focus on the synthesis of Penehyclidine Hydrochloride and Ketamine.

Application 1: Synthesis of Penehyclidine Hydrochloride

Penehyclidine hydrochloride is an anticholinergic drug used as a preanesthetic medication and for the treatment of organophosphorus poisoning.[1] A key intermediate in its synthesis is cyclopentyl phenyl ketone.

Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone

A common method for the synthesis of cyclopentyl phenyl ketone involves a Grignard reaction between a cyclopentyl magnesium halide and benzonitrile.[2]

Materials:

  • Magnesium turnings

  • Bromocyclopentane

  • Anhydrous tetrahydrofuran (THF)

  • Benzonitrile

  • Hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, initiate the formation of the Grignard reagent by reacting magnesium turnings with a small amount of bromocyclopentane in anhydrous THF.

  • Once the reaction begins, a solution of bromocyclopentane in THF is added dropwise to the reaction mixture.

  • After the addition is complete, a solution of benzonitrile in THF is added dropwise, maintaining the reaction temperature between 48-50 °C.

  • The reaction is monitored until the benzonitrile is consumed (e.g., by TLC or GC analysis).

  • The reaction is then quenched by the addition of hydrochloric acid, adjusting the pH to 4-5.

  • The layers are separated, and the organic layer is concentrated.

  • MTBE is added to the residue to precipitate out salts, which are removed by filtration.

  • The filtrate is concentrated, and the resulting crude product is purified by distillation to yield cyclopentyl phenyl ketone as a light yellow liquid.[2]

Quantitative Data: Synthesis of Cyclopentyl Phenyl Ketone
ParameterValueReference
Purity>99%[2]
Experimental Protocol: Synthesis of Penehyclidine Hydrochloride from Cyclopentyl Phenyl Ketone

An improved and scalable synthesis of penehyclidine hydrochloride has been developed, which involves a Corey–Chaykovsky epoxidation of a vinyl ether intermediate derived from cyclopentyl phenyl ketone.[3]

Materials:

  • Cyclopentyl phenyl ketone

  • Trimethylsulfoxonium iodide

  • Potassium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • 3-Quinuclidinol

  • Hydrochloric acid

Procedure:

  • Epoxidation: Cyclopentyl phenyl ketone is reacted with a sulfoxonium ylide, generated in situ from trimethylsulfoxonium iodide and a strong base like potassium hydroxide in DMSO, to form the corresponding epoxide.

  • Ring Opening: The epoxide is then subjected to a ring-opening reaction with 3-quinuclidinol. This reaction is typically carried out in a suitable solvent, and the nucleophilic attack of the hydroxyl group of 3-quinuclidinol on the epoxide ring leads to the formation of the desired amino alcohol.

  • Salt Formation: The resulting free base of penehyclidine is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate penehyclidine hydrochloride.

  • The solid product is collected by filtration, washed, and dried.

Quantitative Data: Synthesis of Penehyclidine Hydrochloride
ParameterValueReference
Overall Yield70-76%[4]
Enantiomeric Excess (ee)99-100%[4]
Purity (by HPLC)>99.9%[3]
Signaling Pathway of Penehyclidine Hydrochloride

Penehyclidine hydrochloride is a non-selective muscarinic receptor antagonist, with a higher affinity for M1 and M3 subtypes.[5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system. Blockade of these receptors, particularly M3 receptors on smooth muscle and glands, leads to bronchodilation and reduced secretions.[7]

Penehyclidine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (GPCR) Acetylcholine->M3_Receptor Binds & Activates Penehyclidine Penehyclidine Penehyclidine->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction & Glandular Secretion Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Penehyclidine blocks M3 muscarinic receptor signaling.

Application 2: Synthesis of Ketamine

Ketamine is a dissociative anesthetic and is also used for the treatment of depression. A key intermediate in its synthesis is o-chlorophenyl cyclopentyl ketone.

Experimental Protocol: Synthesis of o-Chlorophenyl Cyclopentyl Ketone

The synthesis of o-chlorophenyl cyclopentyl ketone is typically achieved through a Grignard reaction.[8]

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • o-Chlorobenzonitrile

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid

Procedure:

  • Prepare the cyclopentylmagnesium bromide Grignard reagent by reacting magnesium with cyclopentyl bromide in an anhydrous ether solvent.

  • To this Grignard reagent, add a solution of o-chlorobenzonitrile in the same solvent.

  • The reaction mixture is typically stirred for an extended period (e.g., three days) at room temperature to ensure complete reaction.

  • The reaction is then hydrolyzed with an aqueous acid solution (e.g., hydrochloric acid).

  • The product is extracted into an organic solvent, and the solvent is removed.

  • The crude o-chlorophenyl cyclopentyl ketone is purified by vacuum distillation.

Quantitative Data: Synthesis of o-Chlorophenyl Cyclopentyl Ketone
ParameterValueReference
Boiling Point96-97 °C (0.3 mmHg)[8]
Experimental Protocol: Synthesis of Ketamine from o-Chlorophenyl Cyclopentyl Ketone

The conversion of o-chlorophenyl cyclopentyl ketone to Ketamine involves bromination, reaction with methylamine, and a thermal rearrangement.[8]

Materials:

  • o-Chlorophenyl cyclopentyl ketone

  • Bromine

  • Carbon tetrachloride (or a safer alternative)

  • Liquid methylamine

  • Decalin

  • Hydrochloric acid

  • Pentane

  • Ether

Procedure:

  • Bromination: o-Chlorophenyl cyclopentyl ketone is dissolved in a suitable solvent like carbon tetrachloride and treated with bromine to yield 1-bromocyclopentyl-(o-chlorophenyl)-ketone. This intermediate is unstable and should be used immediately.

  • Reaction with Methylamine: The crude bromo-ketone is dissolved in liquid methylamine. After the reaction is complete, the excess methylamine is allowed to evaporate.

  • Thermal Rearrangement: The resulting 1-hydroxy-cyclopentyl-(o-chlorophenyl)-ketone N-methylimine is dissolved in a high-boiling solvent like decalin and refluxed for several hours to induce rearrangement to 2-methylamino-2-(o-chlorophenyl)-cyclohexanone (Ketamine).

  • Purification and Salt Formation: After cooling, the Ketamine free base is extracted with dilute hydrochloric acid. The acidic solution can be treated with charcoal and then made basic to precipitate the purified free base. Recrystallization from a solvent mixture like pentane-ether can be performed. The hydrochloride salt is formed by treating a solution of the free base with hydrochloric acid.

Quantitative Data: Synthesis of Ketamine Hydrochloride
ParameterValueReference
Melting Point (HCl salt)262-263 °C[8]
Yield (rearrangement step)70%[9]
Purity (HPLC)>99%[9]
Signaling Pathway of Ketamine

Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. By blocking the NMDA receptor, Ketamine leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This initiates a downstream signaling cascade involving the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF), ultimately leading to synaptogenesis, which is believed to be responsible for its rapid antidepressant effects.[4][10][11]

Ketamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Ketamine Ketamine Ketamine->NMDA_R Blocks Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Leads to mTOR_pathway mTOR Signaling Ca_ion->mTOR_pathway Activates BDNF_synthesis BDNF Synthesis & Release mTOR_pathway->BDNF_synthesis Promotes Synaptogenesis Synaptogenesis & Antidepressant Effects BDNF_synthesis->Synaptogenesis Leads to

Ketamine's antagonism of NMDA receptors leads to synaptogenesis.

Conclusion

The this compound core structure, and its synthetic precursor cyclopentyl phenyl ketone, are integral to the synthesis of important pharmaceutical agents. The protocols and data presented herein provide a detailed overview for researchers and scientists in the field of drug development, highlighting the versatility of this chemical scaffold. The distinct mechanisms of action of the final drug products, Penehyclidine Hydrochloride and Ketamine, underscore the broad therapeutic potential of compounds derived from this common intermediate.

References

Application Notes: Experimental Protocols for the N-alkylation of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-alkylation of the secondary amine, Cyclopentyl(phenyl)methanamine. N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of diverse compound libraries in pharmaceutical and agrochemical research. The protocols herein describe two robust and widely applicable methods: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These methodologies are designed to provide reliable routes to tertiary amine products, with guidance on reaction setup, execution, workup, and purification.

Introduction

The N-alkylation of amines is a cornerstone of medicinal chemistry for synthesizing molecules with diverse biological activities. This compound is a secondary amine, and its derivatization into various tertiary amines is often a key step in structure-activity relationship (SAR) studies. Direct alkylation with alkyl halides is a classic approach, though it can sometimes lead to the formation of quaternary ammonium salts if the starting amine is primary or highly reactive. For secondary amines, this is less of a concern, but careful control of stoichiometry is still recommended.

A highly versatile and often preferred alternative is reductive amination. This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired tertiary amine. This method is known for its high efficiency, broad substrate scope, and excellent control over the degree of alkylation, effectively preventing the formation of quaternary byproducts.

This guide provides detailed, step-by-step protocols for both methods to facilitate the successful N-alkylation of this compound.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound via direct nucleophilic substitution with an alkyl halide in the presence of a non-nucleophilic base. The base is essential to neutralize the hydrohalic acid generated during the reaction.

General Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for aqueous workup and purification

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., ACN, approx. 0.1-0.5 M concentration). Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Alkyl Halide Addition: Stir the mixture vigorously. Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 40-80 °C) and stir until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay attention to the potential formation of byproducts.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water and then brine. To remove any unreacted secondary amine, a wash with dilute aqueous HCl can be performed, which protonates the amines, rendering them water-soluble.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure tertiary amine.

Method 2: Reductive Amination with Aldehydes or Ketones

This protocol is a mild and highly efficient method for N-alkylation that avoids the use of reactive alkyl halides and minimizes over-alkylation. It proceeds in a one-pot fashion.

General Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

  • Standard glassware for aqueous workup and purification

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent like DCM or DCE.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting amine and the formation of the product.

  • Workup:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of secondary amines, providing a comparative overview for experimental design.

MethodAlkylating AgentBase / Reducing AgentSolventTemperature (°C)Typical Yields (%)Reference
Direct Alkylation Alkyl Halide (R-Br, R-I)K₂CO₃, Cs₂CO₃, Et₃NACN, DMF25 - 8050 - 90
Direct Alkylation Alkyl Halide (R-Cl)K₂CO₃, NaI (catalyst)ACN, DMF60 - 10040 - 80
Reductive Amination Aldehyde (R-CHO)NaBH(OAc)₃DCM, DCE20 - 2570 - 95
Reductive Amination Ketone (R₂C=O)NaBH(OAc)₃DCM, DCE20 - 2565 - 90
Reductive Amination Aldehyde / KetoneNaBH₃CNMethanol20 - 2560 - 90

Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

G General Workflow for N-Alkylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve Amine in Anhydrous Solvent B Add Base (Direct Alkylation) or Carbonyl (Reductive Amination) A->B C Add Alkylating Agent or Reducing Agent B->C D Stir at RT or Heat C->D E Monitor by TLC / LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: General workflow for the N-alkylation of a secondary amine.

Application Note and Protocol: Purification of Cyclopentyl(phenyl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of cyclopentyl(phenyl)methanamine using silica gel column chromatography. This protocol is designed to facilitate the removal of impurities typically encountered during its synthesis, yielding a product of high purity suitable for further research and development applications.

This compound is a primary amine containing both an aliphatic cyclopentyl group and an aromatic phenyl group. This structure presents a moderate polarity, making it an ideal candidate for purification by normal-phase column chromatography. The primary challenge in the chromatography of basic amines on standard silica gel is the potential for strong interaction with the acidic silanol groups of the stationary phase, which can lead to peak tailing and poor separation. To mitigate these effects, a basic modifier is incorporated into the mobile phase.

Experimental Protocol

This protocol outlines the necessary materials, equipment, and a step-by-step procedure for the successful purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)[1]

  • n-Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

  • Fume hood

  • UV lamp for TLC visualization

Methodology

1. Thin Layer Chromatography (TLC) for Solvent System Optimization:

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound, ensuring good separation from impurities.[2]

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). To each of these mixtures, add a small amount of triethylamine (typically 0.1-1%) to neutralize the acidic silica surface and improve the peak shape of the amine.[2][3]

  • Spot the crude sample on a TLC plate and develop the plate in a chamber containing the chosen eluent.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will show the desired product spot well-separated from other spots.

2. Column Preparation (Slurry Packing Method):

  • Secure a glass column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approximately 1 cm) of acid-washed sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis. The ratio of silica gel to crude product is typically between 30:1 and 100:1 by weight, depending on the difficulty of the separation.[4]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Wash the column with the initial eluting solvent, ensuring the solvent level never drops below the top of the sand.

3. Sample Loading (Dry Loading Recommended):

Dry loading is often preferred for amines to achieve better resolution.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

The elution can be performed isocratically (with a single solvent mixture) or with a gradient of increasing polarity.[5][6] A gradient elution is generally more effective for separating components with a range of polarities.

  • Begin elution with the least polar solvent system identified in the TLC analysis (e.g., 95:5 hexane:ethyl acetate + 0.5% triethylamine).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.).

  • Collect the eluate in fractions of appropriate volume in test tubes or flasks.

5. Monitoring the Separation:

  • Monitor the progress of the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in the solvent system that gives an Rf of ~0.3 for the product.

  • Identify the fractions containing the pure product (those showing a single spot at the correct Rf).

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents and triethylamine using a rotary evaporator. To aid in the removal of residual triethylamine, co-evaporation with a solvent like toluene may be effective.

  • The remaining residue is the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Data Presentation

The following table summarizes typical parameters for the purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude material.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh for flash chromatography)
Column Dimensions Dependent on the scale of purification
Crude Sample Loading 1-5% of the silica gel weight
Mobile Phase Hexane/Ethyl Acetate with 0.5% Triethylamine
Elution Profile Gradient: 5% to 20% Ethyl Acetate in Hexane
TLC Monitoring (Rf) ~0.3 in 85:15 Hexane:Ethyl Acetate + 0.5% Et3N
Expected Purity >98% (by GC or HPLC)
Expected Yield 80-95% (dependent on crude purity)

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Column_Prep Column Packing (Slurry Method) TLC->Column_Prep Sample_Prep Sample Preparation (Dry Loading) Column_Prep->Sample_Prep Elution Gradient Elution Sample_Prep->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a primary amine that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a phenyl and a cyclopentyl group attached to a methanamine core, makes it a key building block for various biologically active molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two common and scalable synthetic routes: a Grignard reaction followed by reductive amination, and an alternative route involving an oxime intermediate. The protocols are designed to be suitable for industrial applications, with considerations for yield, purity, and process optimization.

Synthetic Strategies Overview

The synthesis of this compound is typically approached in two main stages:

  • Synthesis of the Ketone Intermediate: The precursor, Cyclopentyl Phenyl Ketone, is synthesized. The most common and scalable method for this step is the Grignard reaction between a cyclopentyl magnesium halide and benzonitrile.

  • Formation of the Amine: The ketone intermediate is then converted to the final primary amine. This can be achieved through direct catalytic reductive amination with ammonia or via a two-step process involving the formation of an oxime followed by its reduction.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Large-Scale Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

ParameterValueReference
Reactants
Bromocyclopentane1.0 - 1.1 eq[1]
Magnesium Turnings1.0 - 1.2 eq[1]
Benzonitrile1.0 eq[2]
Solvent Tetrahydrofuran (THF)[2]
Reaction Temperature 48-50 °C[2]
Reaction Time 2-3 hours[2]
Typical Yield 84% - >99%[2][3]
Purity of Crude Product >99%[2]

Table 2: Large-Scale Synthesis of this compound

ParameterMethod A: Catalytic Reductive AminationMethod B: Reduction of Oxime Intermediate
Starting Material Cyclopentyl Phenyl KetoneCyclopentyl Phenyl Ketone Oxime
Key Reagents Ammonia, Hydrogen gas, Cobalt catalystSodium metal, n-Propanol
Reaction Temperature 80 °C95-105 °C
Pressure 1-10 barAtmospheric
Typical Yield High (specific data proprietary)93-98% (analogous compound)[4]
Purity >99% selectivity[5]>95% (analogous compound)[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

This protocol is adapted from established industrial procedures.[2]

Materials:

  • Magnesium chips (excess, e.g., 4 kg)

  • Anhydrous Tetrahydrofuran (THF) (e.g., 12 L for initiation, 70 L for main reaction)

  • Bromocyclopentane (e.g., 3 kg for initiation, total of 16 kg)

  • Benzonitrile (e.g., 10.7 kg)

  • Hydrochloric acid (for quenching)

  • Methyl tert-butyl ether (MTBE) (for precipitation)

Procedure:

  • Initiation of Grignard Reagent: In a suitable reactor, charge excess magnesium chips into dry THF. Add a portion of bromocyclopentane to initiate the reaction, with gentle heating if necessary.

  • Formation of Grignard Reagent: Once the reaction has initiated, slowly add the remaining bromocyclopentane dissolved in THF to the reaction mixture.

  • Reaction with Benzonitrile: After the Grignard reagent formation is complete, cool the mixture and slowly add benzonitrile, maintaining the temperature at 48-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the benzonitrile residue is less than 5%.

  • Quenching: Quench the reaction by the slow addition of hydrochloric acid, adjusting the pH to 4-5.

  • Work-up and Isolation: Allow the layers to separate and collect the upper organic phase. The solvent is removed under reduced pressure.

  • Purification: Add MTBE to the residue to precipitate out solids. The filtrate is then distilled to obtain the pure Cyclopentyl Phenyl Ketone.

Protocol 2: Large-Scale Synthesis of this compound

Two effective methods for the large-scale synthesis of the target amine from the ketone intermediate are presented below.

Method A: Catalytic Reductive Amination

This protocol is based on modern catalytic methods that offer high selectivity and atom economy.[5]

Materials:

  • Cyclopentyl Phenyl Ketone

  • Aqueous Ammonia

  • Hydrogen Gas

  • Cobalt Catalyst (in-situ generated from CoCl₂ and a reducing agent like NaBH₄)

  • Solvent (e.g., an alcohol)

Procedure:

  • Catalyst Preparation (in-situ): In a high-pressure reactor, under an inert atmosphere, the cobalt catalyst is prepared by mixing a cobalt salt (e.g., CoCl₂) with a reducing agent in a suitable solvent.

  • Reaction Setup: To the activated catalyst, add the Cyclopentyl Phenyl Ketone, aqueous ammonia, and additional solvent.

  • Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 1-10 bar. Heat the mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up and Isolation: Cool the reactor, vent the hydrogen, and filter the catalyst. The filtrate is then concentrated, and the crude product is purified by distillation under reduced pressure.

Method B: Reduction of an Oxime Intermediate

This protocol is an alternative, robust method analogous to established large-scale amine syntheses.[4]

Step 1: Oximation of Cyclopentyl Phenyl Ketone

Materials:

  • Cyclopentyl Phenyl Ketone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a reactor, charge Cyclopentyl Phenyl Ketone, hydroxylamine hydrochloride, sodium acetate, ethanol, and water.

  • Reaction: Heat the mixture to reflux (around 80-85 °C) and stir for several hours. Monitor for completion by TLC or HPLC.

  • Precipitation and Isolation: Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of Cyclopentyl Phenyl Ketone Oxime

Materials:

  • Cyclopentyl Phenyl Ketone Oxime

  • n-Propanol

  • Sodium metal

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve the oxime in n-propanol and heat to 95 °C.

  • Reduction: Carefully add sodium metal in portions, maintaining the temperature between 95-105 °C. This reaction is highly exothermic and requires careful control.

  • Quenching: After the sodium is completely reacted, cool the mixture and cautiously quench with water.

  • Work-up and Isolation: Remove the n-propanol by distillation. Add water and a suitable organic solvent (e.g., toluene) to the residue. Acidify with hydrochloric acid and separate the aqueous phase.

  • Final Product Isolation: Basify the aqueous phase and extract the free amine with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound. Purification can be achieved by distillation under reduced pressure.

Visualizations

Synthesis Workflow Diagrams

Synthesis_Workflow cluster_ketone Protocol 1: Cyclopentyl Phenyl Ketone Synthesis start_ketone Bromocyclopentane + Magnesium in THF grignard Formation of Cyclopentylmagnesium Bromide start_ketone->grignard add_bn Addition of Benzonitrile (48-50 °C) grignard->add_bn quench Acidic Quench (HCl) add_bn->quench workup_ketone Work-up and Distillation quench->workup_ketone product_ketone Cyclopentyl Phenyl Ketone workup_ketone->product_ketone

Caption: Workflow for the synthesis of Cyclopentyl Phenyl Ketone.

Amine_Synthesis_Workflow cluster_method_a Method A: Catalytic Reductive Amination cluster_method_b Method B: Reduction of Oxime Intermediate start_amine Cyclopentyl Phenyl Ketone red_am Reductive Amination with Ammonia, H2, Co Catalyst (80 °C, 1-10 bar) start_amine->red_am oximation Oximation with Hydroxylamine HCl start_amine->oximation workup_a Catalyst Filtration and Purification red_am->workup_a product_a This compound workup_a->product_a oxime Cyclopentyl Phenyl Ketone Oxime oximation->oxime reduction Reduction with Sodium in n-Propanol (95-105 °C) oxime->reduction workup_b Quenching, Extraction, and Purification reduction->workup_b product_b This compound workup_b->product_b

Caption: Workflows for the synthesis of this compound.

References

Application Notes and Protocols for Cyclopentyl(phenyl)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine and its derivatives represent a class of chiral amines with significant potential as ligands in asymmetric catalysis. The inherent chirality and structural features of these molecules can be leveraged to create highly effective catalysts for a variety of organic transformations, particularly in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. While specific literature on the direct application of this compound as a ligand is limited, its structural similarity to well-studied chiral amines, such as (1S,2S)-2-phenylcyclopentanamine, allows for the development of robust protocols for its use in key catalytic reactions.[1]

This document provides detailed application notes and experimental protocols for the potential use of this compound-derived ligands, with a primary focus on asymmetric transfer hydrogenation of ketones, a fundamental reaction for producing chiral alcohols.[1] The methodologies presented are based on established procedures for structurally analogous and highly effective chiral diamine ligands.[1]

Key Applications: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Complexes derived from chiral amines like this compound are particularly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[1] Rhodium(III) and Iridium(III) complexes of N-sulfonylated derivatives of such amines are known to be highly efficient catalysts, often achieving excellent enantioselectivity (up to 99% ee).[1]

General Workflow for Asymmetric Transfer Hydrogenation

cluster_prep Ligand & Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Analysis ligand_synthesis Synthesis of N-sulfonylated this compound catalyst_formation In situ formation of Rh(III) catalyst ligand_synthesis->catalyst_formation Complexation reaction_setup Reaction Setup: Catalyst, Substrate, Formate Source catalyst_formation->reaction_setup ath_reaction Asymmetric Transfer Hydrogenation reaction_setup->ath_reaction Heating & Stirring workup Work-up and Extraction ath_reaction->workup purification Purification by Chromatography workup->purification analysis Analysis (e.g., HPLC) for Yield and ee purification->analysis

Caption: General workflow for asymmetric transfer hydrogenation using a this compound-derived ligand.

Experimental Protocols

Protocol 1: Synthesis of N-(p-toluenesulfonyl)-cyclopentyl(phenyl)methanamine

This protocol describes the synthesis of the N-tosylated ligand, a common precursor for forming the active catalyst.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-toluenesulfonyl chloride (TsCl)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM (5 mL/mmol) to the stirred mixture over 30 minutes.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Quench the reaction by adding water (10 mL/mmol).[1]

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL/mmol) and brine (10 mL/mmol).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(p-toluenesulfonyl)-cyclopentyl(phenyl)methanamine.[1]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the in situ preparation of the Rh(III) catalyst and its use in the asymmetric reduction of acetophenone as a model substrate.

Materials:

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • N-(p-toluenesulfonyl)-cyclopentyl(phenyl)methanamine (synthesized in Protocol 1)

  • Deionized water

  • Sodium formate (HCOONa)

  • Acetophenone

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve [RhCp*Cl₂]₂ (0.005 eq) and N-(p-toluenesulfonyl)-cyclopentyl(phenyl)methanamine (0.011 eq) in deionized water (2 mL).[1]

    • Stir the mixture at room temperature for 1 hour to form the active catalyst.[1]

  • Reaction Setup:

    • To the catalyst solution, add sodium formate (5.0 eq) and acetophenone (1.0 eq).[1]

  • Reaction Execution:

    • Vigorously stir the biphasic mixture at 40 °C for the time specified by reaction monitoring (typically 4-24 hours).[1]

  • Work-up:

    • After completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.[1]

    • Extract the product with diethyl ether (3 x 10 mL).[1]

    • Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.[1]

    • Concentrate the solution under reduced pressure to obtain the crude chiral alcohol.

  • Purification and Analysis:

    • Purify the product by silica gel chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric transfer hydrogenation of various ketones using the this compound-derived catalyst, based on results from analogous systems.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Yield (%)ee (%)
1Acetophenone1-Phenylethanol12>95>98
2Propiophenone1-Phenyl-1-propanol16>95>97
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol20>90>96
4Cyclopentyl(phenyl)methanoneCyclopentyl(phenyl)methanol24>90>95

Data is representative and based on analogous systems. Actual results may vary.

Logical Relationship of Catalytic Cycle

The catalytic cycle for transfer hydrogenation typically involves the formation of a metal-hydride species, which then delivers the hydride to the ketone substrate.

catalyst [Rh(III)-Ligand] hydride [Rh(III)-H] catalyst->hydride + HCOO⁻ - CO₂ ketone_complex [Rh(III)-H(Ketone)] hydride->ketone_complex + Ketone product_complex [Rh(III)(Alkoxide)] ketone_complex->product_complex Hydride Transfer product_complex->catalyst + H⁺ - Alcohol

Caption: Simplified catalytic cycle for transfer hydrogenation.

This compound serves as a promising scaffold for the development of chiral ligands for asymmetric catalysis. The protocols provided herein, based on well-established precedents with structurally similar ligands, offer a solid foundation for researchers to explore its applications, particularly in the asymmetric transfer hydrogenation of ketones. Further optimization of reaction conditions and exploration of different metal precursors can be expected to expand the utility of this ligand class in the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents from Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl(phenyl)methanamine is a versatile chemical scaffold that holds significant promise in the field of medicinal chemistry for the development of novel therapeutic agents.[1] Its unique structural combination of a cyclopentyl ring and a phenyl group offers a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas, including neurology and infectious diseases.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound derivatives, with a primary focus on their hypothesized role as monoamine reuptake inhibitors for the treatment of central nervous system (CNS) disorders.

The core structure of this compound is analogous to other known psychoactive compounds, suggesting a potential interaction with monoamine transporters.[3] These transporters are crucial for regulating the synaptic concentrations of key neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Inhibition of these transporters is a well-established mechanism of action for many antidepressant and anxiolytic drugs.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on the structural similarities to known aryl-alkyl-amine pharmacophores, it is hypothesized that derivatives of this compound can act as inhibitors of monoamine transporters. By blocking the reuptake of serotonin, dopamine, and/or norepinephrine from the synaptic cleft, these compounds can potentiate neurotransmission, thereby exerting therapeutic effects in conditions like depression, anxiety, and other mood disorders. The cyclopentyl group can influence the conformational flexibility and lipophilicity of the molecule, potentially affecting its binding affinity and selectivity for the different monoamine transporters.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release MA_Transporter Monoamine Transporter (SERT, DAT, NET) Reuptake Reuptake MA_Transporter->Reuptake Post_Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Post_Receptor->Signal_Transduction Synaptic_Cleft->MA_Transporter Neurotransmitter Synaptic_Cleft->Post_Receptor Binding Derivative This compound Derivative Derivative->MA_Transporter Inhibition

Hypothesized mechanism of action at the synapse.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.

Materials:

  • Cyclopentyl phenyl ketone

  • Amine of choice (e.g., methylamine, dimethylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of cyclopentyl phenyl ketone (1.0 eq) in dichloroethane, add the desired amine (1.2 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of synthesized derivatives for SERT, DAT, and NET.

Materials:

  • Cell membranes expressing human SERT, DAT, or NET

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific binding inhibitor, or test compound.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Protocol 3: In Vitro Neurotransmitter Uptake Assay

This protocol describes an assay to measure the functional inhibition of monoamine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine

  • Krebs-Ringer-HEPES buffer

  • Test compounds

  • Uptake inhibitors for non-specific uptake determination

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Wash the cells with Krebs-Ringer-HEPES buffer.

  • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the IC50 values for the test compounds by analyzing the concentration-response curves.

Data Presentation

The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate the expected outcomes from the described assays.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Compound IDR1R2SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
CPM-001HH12525080
CPM-002CH₃H8015055
CPM-003CH₃CH₃9518065
CPM-004HOCH₃6030040

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound IDR1R2SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
CPM-001HH150300100
CPM-002CH₃H10020070
CPM-003CH₃CH₃11022085
CPM-004HOCH₃7535050

Visualizations

Experimental_Workflow Start Start: this compound Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening: Binding Assays (SERT, DAT, NET) Purification->Primary_Screening Hit_Identification Hit Identification (Ki < 200 nM) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Screening: Functional Uptake Assays Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection (IC50 < 150 nM) Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Not Potent In_Vivo_Testing In Vivo Behavioral Models Lead_Selection->In_Vivo_Testing Potent End Preclinical Candidate In_Vivo_Testing->End

Experimental workflow for screening novel derivatives.

SAR_Logic Scaffold This compound Phenyl Ring Amine Cyclopentyl Ring Phenyl_Mods Phenyl Ring Modifications (e.g., -OCH₃, -Cl, -F) - Modulate potency and selectivity Scaffold:f1->Phenyl_Mods Amine_Mods Amine Modifications (e.g., -CH₃, -CH₂CH₃) - Affect pKa and binding Scaffold:f2->Amine_Mods Cyclopentyl_Mods Cyclopentyl Ring Modifications - Alter lipophilicity and conformation Scaffold:f3->Cyclopentyl_Mods

Structure-Activity Relationship (SAR) logic.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The protocols and data presented here provide a framework for the synthesis, screening, and evaluation of new derivatives. Through systematic exploration of the structure-activity relationships, it is anticipated that potent and selective modulators of monoamine transporters can be identified, leading to the development of next-generation therapeutics. It is important to note that while the focus of these application notes is on monoamine transporters, the versatility of the this compound scaffold suggests that its derivatives may also find applications in other therapeutic areas, such as in the development of new antibiotics.[2] Further research and exploration are warranted to fully unlock the therapeutic potential of this chemical entity.

References

Cyclopentyl(phenyl)methanamine: An Unexplored Scaffold for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of the scientific literature, there is currently no published research supporting the use of Cyclopentyl(phenyl)methanamine or its derivatives as precursors for cognitive enhancers. While structurally related compounds have been investigated for other central nervous system (CNS) activities, the potential nootropic effects of this specific chemical scaffold remain unexplored.

This report aimed to provide detailed Application Notes and Protocols for researchers, scientists, and drug development professionals on the topic of this compound as a precursor for cognitive enhancers. However, extensive searches of chemical and biomedical databases have not yielded any preclinical or clinical studies, synthesis protocols, or pharmacological data related to the cognitive-enhancing properties of this compound or its direct analogues.

Potential but Uninvestigated Mechanisms of Action

While no direct evidence exists for this compound, the broader class of aralkylamines, which includes a phenyl group and an amine connected by an alkyl chain, has been a source of various CNS-active compounds. For instance, analogues of 1-phenylcyclohexylamine, a structurally similar compound with a six-membered ring instead of a five-membered one, have been shown to interact with N-methyl-D-aspartate (NMDA) receptors.[1] The NMDA receptor is a well-established target for cognitive enhancement, and its modulation can impact synaptic plasticity and memory formation.

Another related compound, Cyclopentyl phenyl ketone, is a known precursor in the synthesis of ketamine. Ketamine, a potent NMDA receptor antagonist, has complex effects on cognition, and its derivatives are being investigated for various neurological and psychiatric conditions. This connection, though indirect, suggests that the broader chemical space around phenyl-cycloalkyl structures could potentially interact with neuronal signaling pathways relevant to cognition.

Hypothetical Research Directions

Given the lack of existing data, any investigation into this compound for cognitive enhancement would need to start from a foundational level. A hypothetical research workflow could be structured as follows:

Caption: A hypothetical workflow for the discovery and preclinical development of cognitive enhancers derived from this compound.

Experimental Protocols: Foundational Steps

Should a research program be initiated, the following general protocols would be fundamental.

General Synthesis of this compound Derivatives

A common method for the synthesis of the parent compound and its N-substituted derivatives is reductive amination.

Protocol 1: Reductive Amination for the Synthesis of N-Alkyl-Cyclopentyl(phenyl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentyl phenyl ketone (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary amine (e.g., methylamine, ethylamine) (1.1 equivalents) to the solution.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-cyclopentyl(phenyl)methanamine.

In Vitro Screening Protocols

Initial screening of newly synthesized compounds would involve assessing their binding affinity to key receptors implicated in cognitive processes.

Protocol 2: NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., hippocampus or cortex).

  • Radioligand Binding: In a 96-well plate, incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine.

  • Compound Addition: Add varying concentrations of the test compound (derivatives of this compound) to the wells.

  • Incubation: Incubate the plates at a controlled temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Conclusion

The topic of this compound as a precursor for cognitive enhancers is, at present, a speculative area of research. There is a clear absence of scientific literature to support its direct application in this field. For researchers and drug development professionals, this represents a novel and unexplored area of medicinal chemistry. The provided hypothetical workflow and foundational protocols offer a starting point for any future investigation into the potential nootropic properties of this chemical scaffold. Any such research would be breaking new ground in the quest for novel cognitive-enhancing agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclopentyl(phenyl)methanamine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent synthetic routes are Reductive Amination and pathways involving Organometallic Reagents, such as Grignard reagents. Reductive amination can be performed either directly, where the carbonyl compound, amine, and reducing agent are mixed in one pot, or indirectly, by first forming and isolating the imine intermediate before reduction.[1][2]

Q2: What is the primary cause of over-alkylation in the synthesis of primary amines, and how can it be minimized?

A2: Over-alkylation, the formation of secondary and tertiary amines, occurs because the primary amine product is often more nucleophilic than the starting ammonia or amine.[3] To suppress this, a large excess of the ammonia source is recommended.[4] Performing the reaction at lower temperatures can also help reduce the rate of secondary amine formation.[4]

Q3: Can the starting ketone be reduced to an alcohol during reductive amination? How can this be prevented?

A3: Yes, the reducing agent can directly reduce the starting ketone (e.g., cyclopentyl phenyl ketone) to the corresponding alcohol. To mitigate this, it is advisable to use milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which show a preference for reducing the imine over the ketone.[4][5] It is also best practice to add the reducing agent after confirming the formation of the imine.[4]

Q4: My Grignard reaction to form the precursor, cyclopentyl phenyl ketone, is not initiating. What are the likely causes?

A4: Failure to initiate a Grignard reaction is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[6] Ensure all glassware is rigorously dried and use anhydrous solvents. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[7][8]

Troubleshooting Guides

Reductive Amination Route

This route typically involves the reaction of cyclopentyl phenyl ketone with an ammonia source or the reaction of benzaldehyde with cyclopentylamine, followed by reduction.

Problem 1: Low yield of the desired this compound.

  • Possible Cause: Incomplete formation of the imine intermediate.

    • Solution: The formation of the imine is an equilibrium process. Ensure the reaction is conducted under weakly acidic conditions (pH 4-6) to catalyze the dehydration step.[9] The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.[10] Monitor imine formation by TLC or NMR before adding the reducing agent.

  • Possible Cause: Inefficient reduction of the imine.

    • Solution: Ensure the reducing agent is fresh and added in sufficient stoichiometric amounts (typically 1.1-1.5 equivalents).[11] The choice of reducing agent and solvent can significantly impact the yield. Sodium triacetoxyborohydride in 1,2-dichloroethane (DCE) is often a high-yielding combination.[12]

  • Possible Cause: Hydrolysis of the imine intermediate.

    • Solution: Imines can be susceptible to hydrolysis, especially under acidic conditions in the presence of excess water.[13] While acidic conditions are needed for imine formation, ensure the reaction is not overly aqueous before the reduction step.

Problem 2: Presence of significant side products.

  • Side Product: Cyclopentyl(phenyl)methanol (alcohol from ketone reduction).

    • Troubleshooting: As mentioned in the FAQs, use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[4][5] These reagents are less reactive towards the ketone at the optimal pH for imine reduction.[1]

  • Side Product: Di(cyclopentyl(phenyl)methyl)amine (secondary amine from over-alkylation).

    • Troubleshooting: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to statistically favor the formation of the primary amine.[14] A stepwise procedure, where the imine is formed first and then reduced in a separate step, can also provide better control.[9]

  • Side Product: Unreacted cyclopentyl phenyl ketone or benzaldehyde.

    • Troubleshooting: Increase the reaction time or slightly elevate the temperature to ensure complete conversion. Monitor the reaction progress using TLC or GC.[15] Ensure the amine starting material is of high purity and not a salt form that would be less nucleophilic, or add a non-nucleophilic base to free the amine.[5]

Organometallic (Grignard) Route

This route typically involves the synthesis of cyclopentyl phenyl ketone from the reaction of cyclopentylmagnesium bromide with benzonitrile, followed by reductive amination.

Problem 1: Low yield of cyclopentyl phenyl ketone.

  • Possible Cause: Poor quality of the Grignard reagent.

    • Solution: Ensure strictly anhydrous conditions during the formation of cyclopentylmagnesium bromide.[6] Use fresh, high-purity magnesium turnings and bromocyclopentane. If the magnesium is passivated, activate it with iodine or 1,2-dibromoethane.[7][8] The choice of solvent is also critical; THF is commonly used.[16]

  • Possible Cause: Wurtz coupling side reaction.

    • Solution: A common side product is the dimer of the alkyl halide (in this case, dicyclopentyl), formed by the reaction of the Grignard reagent with unreacted bromocyclopentane. To minimize this, add the bromocyclopentane slowly and at a controlled temperature to the magnesium suspension.[6]

  • Possible Cause: Incomplete reaction with benzonitrile.

    • Solution: Ensure the Grignard reagent is added slowly to the benzonitrile solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to proceed for a sufficient time (which can be several hours) to ensure complete conversion.[17]

Problem 2: Impurities in the final this compound product.

  • Side Product: Unreacted cyclopentyl phenyl ketone.

    • Troubleshooting: This indicates incomplete conversion in the subsequent reductive amination step. Refer to the troubleshooting guide for the reductive amination route.

  • Side Product: Benzene and cyclopentane.

    • Troubleshooting: These can arise from the quenching of the Grignard reagent with any acidic protons, including water. Rigorous anhydrous conditions are paramount.[18]

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. The following tables provide an overview of expected outcomes based on literature for analogous reactions.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Side ProductsTypical Yield Range
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableReduction of starting ketone/aldehyde60-85%[19][20]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFSelective for imines over carbonylsToxic cyanide byproducts75-95%[1][21]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THFHigh selectivity, mild, good functional group tolerance-80-98%[5][12]
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Methanol"Green" reagent, high atom economyReduction of aromatic rings at high pressure70-90%[1]

Table 2: Troubleshooting Guide for Grignard Reagent Formation

IssuePotential CauseRecommended Solution
Reaction fails to initiateInactive magnesium surface (MgO layer)Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[6][7]
Wet glassware or solventFlame-dry all glassware and use anhydrous solvents.[6]
Low yield of Grignard reagentWurtz coupling side reactionSlow, dropwise addition of bromocyclopentane; maintain moderate temperature.[6]
Quenching by moisture or acidic impuritiesMaintain a strict inert atmosphere (Nitrogen or Argon).[6]
Darkening of reaction mixtureDecomposition or significant side reactionsEnsure good stirring and control the temperature to avoid overheating.[18]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopentyl Phenyl Ketone

Materials:

  • Cyclopentyl phenyl ketone

  • Ammonium acetate or aqueous ammonia (large excess)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve cyclopentyl phenyl ketone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in DCE.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC.

  • Once imine formation is significant (typically after 1-2 hours), add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Continue stirring the reaction at room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via Grignard Reaction and Subsequent Amination

Step A: Synthesis of Cyclopentyl Phenyl Ketone

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Bromocyclopentane

  • Benzonitrile

  • Hydrochloric acid (1M)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add magnesium turnings (1.1 equivalents) and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Add a small portion of bromocyclopentane (1.0 equivalent) dissolved in anhydrous THF to the dropping funnel and add it to the flask to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of benzonitrile (0.9 equivalents) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly pouring it into a beaker of 1M HCl with vigorous stirring.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude cyclopentyl phenyl ketone by vacuum distillation.

Step B: Reductive Amination of Cyclopentyl Phenyl Ketone

  • Follow Protocol 1 using the synthesized cyclopentyl phenyl ketone.

Visualizations

Reductive_Amination_Pathway Ketone Cyclopentyl Phenyl Ketone Imine Imine Intermediate Ketone->Imine + Amine Source - H₂O Amine_Source Ammonia Source (e.g., NH₄OAc) Amine_Source->Imine Product This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General reaction pathway for the reductive amination synthesis.

Troubleshooting_Reductive_Amination Start Low Yield or Impurities in Reductive Amination Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine No Check_Reduction Check Reduction Step Check_Imine->Check_Reduction Yes Solution_Imine Optimize pH (4-6) Add Dehydrating Agent Incomplete_Imine->Solution_Imine Solution_Imine->Check_Imine Alcohol Alcohol Side Product? Check_Reduction->Alcohol Solution_Alcohol Use Selective Reductant (e.g., NaBH(OAc)₃) Alcohol->Solution_Alcohol Yes Over_Alkylation Over-alkylation? Alcohol->Over_Alkylation No End Improved Yield and Purity Solution_Alcohol->End Solution_Over_Alkylation Use Large Excess of Amine Source Over_Alkylation->Solution_Over_Alkylation Yes Over_Alkylation->End No Solution_Over_Alkylation->End

Caption: Troubleshooting workflow for the reductive amination synthesis.

Grignard_Synthesis_Workflow Start_Materials Bromocyclopentane + Mg Grignard Cyclopentylmagnesium Bromide Start_Materials->Grignard Anhydrous THF Ketone Cyclopentyl Phenyl Ketone Grignard->Ketone + Benzonitrile then H₃O⁺ Benzonitrile Benzonitrile Benzonitrile->Ketone Amine This compound Ketone->Amine Reductive Amination

Caption: Workflow for the synthesis via the Grignard route.

References

Technical Support Center: Synthesis of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclopentyl(phenyl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of a carbonyl compound. This can be approached in two primary ways:

  • One-Pot Reductive Amination: This involves the reaction of benzaldehyde with cyclopentylamine, or cyclopentyl phenyl ketone with an ammonia source, in the presence of a reducing agent.[1]

  • Stepwise Reductive Amination: This method involves the initial formation and isolation of the imine intermediate, followed by its reduction to the desired amine.[2]

Another, less common, method involves the reaction of an organometallic reagent like cyclopentyl methyl lithium with bromobenzene, followed by a reaction with methylamine.[3]

Q2: What are the primary causes of low yield in the synthesis of this compound?

A2: Low yields in the synthesis of this compound via reductive amination are typically due to:

  • Incomplete Imine Formation: The initial reaction between the carbonyl group and the amine to form an imine is an equilibrium-driven step. Unfavorable conditions can lead to a low concentration of the imine intermediate.

  • Side Reactions: The most common side reactions are the formation of secondary amines and the reduction of the starting carbonyl compound to an alcohol.[4]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may be too mild to efficiently reduce the imine.[2][5]

  • Improper Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction rate and selectivity.[6][7]

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: The formation of the N,N-dithis compound (a secondary amine) can be minimized by:

  • Using an Excess of the Amine Source: When using an ammonia source with cyclopentyl phenyl ketone, a large excess of the ammonia source can outcompete the primary amine product in reacting with the imine intermediate.[4]

  • Controlling the Reaction Temperature: Lower temperatures can sometimes slow down the rate of the secondary amine formation more than the primary amine formation.[4]

Troubleshooting Guide

Problem: Low Yield of this compound

This guide provides a systematic approach to troubleshooting and optimizing the synthesis of this compound.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis decision Identify Primary Issue analysis->decision purification Improve Purification Protocol: - Column chromatography - Distillation - Recrystallization analysis->purification incomplete_conversion Incomplete Conversion of Starting Material decision->incomplete_conversion Starting material remains side_products Significant Side Product Formation decision->side_products Byproducts detected optimize_conditions Optimize Reaction Conditions: - Adjust pH (4-5 for imine formation) - Increase reaction time - Modify temperature incomplete_conversion->optimize_conditions change_reagents Modify Reagents: - Screen different reducing agents - Alter solvent system - Check reagent purity and stoichiometry side_products->change_reagents end Improved Yield optimize_conditions->end change_reagents->end purification->end reaction_pathways cluster_main Desired Reaction cluster_side Side Reactions carbonyl Carbonyl Compound (e.g., Cyclopentyl Phenyl Ketone) imine Imine Intermediate carbonyl->imine + H₂O alcohol Alcohol Byproduct carbonyl->alcohol + [H] (Reduction) amine_source Amine Source (e.g., Ammonia) amine_source->imine + H₂O product This compound (Primary Amine) imine->product + [H] (Reduction) secondary_amine Secondary Amine Byproduct imine->secondary_amine + H₂O product->secondary_amine + H₂O

References

Troubleshooting low conversion in the amination of cyclopentyl phenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the amination of cyclopentyl phenyl ketone.

Troubleshooting Guide

Issue 1: Low or No Conversion of Cyclopentyl Phenyl Ketone

Question: My reductive amination of cyclopentyl phenyl ketone is showing very low or no conversion to the desired amine. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the reductive amination of cyclopentyl phenyl ketone can stem from several factors, primarily related to inefficient imine formation, the choice and activity of the reducing agent, and suboptimal reaction conditions.[1][2][3]

Possible Causes & Troubleshooting Steps:

  • Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate from cyclopentyl phenyl ketone and the amine.[3][4] This equilibrium can be unfavorable.

    • pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the ketone is not sufficiently activated.

      • Action: Add a catalytic amount of a weak acid, such as acetic acid. If using an amine salt (e.g., ammonium chloride), the initial pH might be appropriate, but it's worth monitoring.

    • Water Removal: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials.[1]

      • Action: Employ a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Suboptimal Reducing Agent: The choice and condition of the reducing agent are critical.

    • Incorrect Choice: A reducing agent that is too reactive can reduce the ketone starting material before imine formation.[1] A reagent that is not reactive enough will not efficiently reduce the imine.

      • Action: For one-pot reductive aminations, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine over the ketone.[2] If you are performing a two-step process (pre-forming the imine), a stronger reducing agent like sodium borohydride (NaBH₄) can be used.[4]

    • Degraded Reducing Agent: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.

      • Action: Use a fresh bottle of the reducing agent or test its activity on a known, reliable substrate.

  • Unfavorable Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, some sterically hindered ketones or less reactive amines may require heating to facilitate imine formation.[5] However, excessively high temperatures can lead to side reactions or degradation.

      • Action: Try gently heating the reaction mixture (e.g., to 40-50 °C) before adding the reducing agent to promote imine formation.

    • Solvent: The solubility of all reactants is important for a homogeneous reaction.

      • Action: Ensure that cyclopentyl phenyl ketone, the amine, and the reducing agent are soluble in the chosen solvent. Common solvents include methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).

A general troubleshooting workflow can be visualized as follows:

TroubleshootingWorkflow Troubleshooting Low Conversion Workflow start Low Conversion Observed check_imine 1. Verify Imine Formation (TLC, NMR, or GC-MS) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes adjust_ph Adjust pH (4-5) Add weak acid (e.g., Acetic Acid) imine_no->adjust_ph remove_water Remove Water (Molecular Sieves, Dean-Stark) imine_no->remove_water check_reductant 2. Evaluate Reducing Agent imine_yes->check_reductant adjust_ph->check_imine remove_water->check_imine reductant_issue Issue with Reductant? check_reductant->reductant_issue use_fresh_reductant Use Fresh/Active Reducing Agent reductant_issue->use_fresh_reductant Yes change_reductant Select Appropriate Reducing Agent (e.g., NaBH(OAc)₃) reductant_issue->change_reductant Yes optimize_conditions 3. Optimize Conditions reductant_issue->optimize_conditions No use_fresh_reductant->optimize_conditions change_reductant->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent success Successful Conversion increase_temp->success change_solvent->success

A general workflow for troubleshooting low conversion in reductive amination.
Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer:

The most common side products in the reductive amination of cyclopentyl phenyl ketone are the corresponding alcohol (cyclopentylphenylmethanol) and over-alkylated amines.

Common Side Products and Mitigation Strategies:

  • Reduction of Cyclopentyl Phenyl Ketone: The reducing agent can directly reduce the starting ketone to cyclopentylphenylmethanol.

    • Cause: This is common when using a highly reactive reducing agent like sodium borohydride in a one-pot reaction.

    • Mitigation:

      • Use a milder, more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN. These reagents are less likely to reduce the ketone under the conditions required for imine formation.

      • Perform the reaction in a stepwise manner: first, allow the imine to form completely (monitor by TLC or GC-MS), and then add the reducing agent.

  • Over-alkylation of the Amine: The desired primary or secondary amine product can react with another molecule of the imine intermediate, leading to the formation of a more substituted amine.

    • Cause: This is more likely if the product amine is more nucleophilic than the starting amine.

    • Mitigation:

      • Use a stoichiometric excess of the starting amine to favor the formation of the less substituted product.

      • Control the reaction temperature; lower temperatures can sometimes reduce the rate of over-alkylation.

The interplay between the reactants and potential side products is illustrated below:

SideProducts Reaction and Side Product Pathways ketone Cyclopentyl Phenyl Ketone imine Imine Intermediate ketone->imine + Amine - H2O alcohol Side Product: Cyclopentylphenylmethanol ketone->alcohol + Reducing Agent (unselective) amine Amine (R-NH2) amine->imine product_amine Desired Amine imine->product_amine + Reducing Agent over_alkylated_amine Side Product: Over-alkylated Amine imine->over_alkylated_amine product_amine->over_alkylated_amine + Imine Intermediate reducing_agent Reducing Agent reducing_agent->product_amine reducing_agent->alcohol

Pathways for desired product and common side products in reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the amination of cyclopentyl phenyl ketone?

A1: The best choice depends on your experimental setup. For a one-pot reaction, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity for reducing the imine intermediate in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. If you are performing a two-step reaction where the imine is formed first, the less expensive and more powerful sodium borohydride (NaBH₄) can be used effectively.

Q2: What is the optimal pH for this reaction?

A2: The optimal pH for the formation of the imine intermediate is typically between 4 and 5. This can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid.

Q3: How can I monitor the progress of the reaction?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting ketone. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the starting material, product, and any volatile side products.[6] ¹H NMR spectroscopy can also be used to follow the reaction progress by observing the disappearance of the ketone's characteristic signals and the appearance of new signals for the amine product.[7]

Q4: Can I use ammonia directly for this reaction?

A4: Yes, ammonia can be used as the nitrogen source to synthesize the primary amine. It is often used in the form of ammonium acetate or an aqueous/alcoholic solution of ammonia. Using a large excess of the ammonia source can help to minimize the formation of the secondary amine byproduct.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMMild and selective for imines over ketones; good for one-pot reactions.More expensive than NaBH₄.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective for imines at neutral pH.Toxic (can release HCN gas, especially under acidic conditions).
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and powerful.Can reduce the starting ketone; best for two-step procedures.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, PtO₂)Ethanol, Methanol"Green" reducing agent; high yielding.Requires specialized hydrogenation equipment; may reduce other functional groups.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for cyclopentyl phenyl ketone.

  • Reaction Setup: To a solution of cyclopentyl phenyl ketone (1.0 equiv.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired amine (1.0-1.2 equiv.). If the amine is a salt (e.g., hydrochloride), a mild base (e.g., triethylamine) may be needed to liberate the free amine.

  • Imine Formation: If the ketone is unreactive, a catalytic amount of acetic acid (e.g., 0.1 equiv.) can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as needed.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

  • Imine Formation: Dissolve cyclopentyl phenyl ketone (1.0 equiv.) and the amine (1.0 equiv.) in a suitable solvent like methanol or toluene. Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation. Stir at room temperature or with gentle heating until imine formation is complete (as monitored by TLC or GC-MS).

  • Reduction: Filter off the dehydrating agent. Cool the solution containing the imine to 0 °C and add sodium borohydride (1.0-1.5 equiv.) portion-wise.

  • Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the imine.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Signaling Pathways and Workflows

The logical relationship between key reaction parameters for optimizing the reductive amination of cyclopentyl phenyl ketone can be visualized as follows:

OptimizationParameters Key Parameters for Reaction Optimization goal High Conversion to Desired Amine imine_formation Efficient Imine Formation imine_formation->goal selective_reduction Selective Imine Reduction selective_reduction->goal minimize_sides Minimize Side Reactions minimize_sides->goal ph Optimal pH (4-5) ph->imine_formation water_removal Water Removal water_removal->imine_formation reductant_choice Selective Reducing Agent (e.g., NaBH(OAc)₃) reductant_choice->selective_reduction temperature Controlled Temperature temperature->minimize_sides stoichiometry Amine Stoichiometry stoichiometry->minimize_sides

Relationship of key parameters for optimizing the amination of cyclopentyl phenyl ketone.

References

Technical Support Center: Optimizing Grignard-Based Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting Grignard-based amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing amines using Grignard reagents?

A1: The main strategies involve the reaction of Grignard reagents with various nitrogen-containing electrophiles. The most common methods are:

  • Addition to Imines: Grignard reagents add to the carbon-nitrogen double bond of imines to form secondary amines after hydrolysis. This is a versatile method for producing structurally diverse secondary amines.

  • Addition to Nitriles: The reaction of a Grignard reagent with a nitrile initially forms an imine anion intermediate. This can then be either hydrolyzed to a ketone or reduced to a primary amine.[1][2][3] To favor the amine product, a subsequent in-situ reduction step is required.[1]

  • Reaction with Electrophilic Aminating Agents: Primary amines can be synthesized by reacting Grignard reagents with electrophilic nitrogen sources such as chloramine derivatives or O-acyl oximes.[4][5]

Q2: Why are anhydrous conditions so critical for Grignard reactions?

A2: Grignard reagents are highly reactive organometallic compounds and are strong bases. They will readily react with protic solvents or any trace amounts of water in the glassware or starting materials.[6] This acid-base reaction quenches the Grignard reagent, converting it to an alkane and rendering it inactive for the desired nucleophilic addition to the electrophile, which significantly reduces the yield of the target amine.

Q3: How can I determine the concentration of my prepared Grignard reagent?

A3: It is highly recommended to titrate the Grignard reagent before use to ensure accurate stoichiometry in your reaction, which can be critical for optimizing yield and minimizing side products.[7] A common method involves titration with a solution of iodine in the presence of lithium chloride until the disappearance of the iodine color.[8][9]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Amine

This is a common issue that can stem from several factors, from the initial Grignard reagent formation to the final reaction conditions.

Potential CauseTroubleshooting StepsExpected Outcome
Inactive Magnesium Surface Activate the magnesium turnings before use. This can be done by gently crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[6]A fresh, reactive magnesium surface will facilitate the initiation of the Grignard reagent formation.
Presence of Moisture Thoroughly flame-dry all glassware under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents and ensure starting materials are dry.[6]Eliminating water prevents the quenching of the Grignard reagent, making it available for the desired reaction.
Low Conversion of the Imine or Nitrile Increase the reaction temperature or prolong the reaction time. For sterically hindered substrates, the addition of a catalyst such as CuBr may improve the reaction rate with nitriles.[1]Improved conversion of the starting material to the desired amine product.
Incorrect Stoichiometry Titrate the Grignard reagent to determine its exact concentration before adding it to the reaction mixture.[7][9]Using the correct molar equivalents of reagents will optimize the reaction and minimize unreacted starting materials.

Below is a troubleshooting workflow for addressing low product yield:

low_yield_troubleshooting start Low Yield of Amine Product check_grignard Was the Grignard reagent freshly prepared and titrated? start->check_grignard prepare_grignard Prepare fresh Grignard reagent. Titrate before use. check_grignard->prepare_grignard No check_conditions Were anhydrous conditions rigorously maintained? check_grignard->check_conditions Yes prepare_grignard->check_conditions dry_system Flame-dry all glassware. Use anhydrous solvents. check_conditions->dry_system No check_reaction_params Are reaction temperature and time optimized? check_conditions->check_reaction_params Yes dry_system->check_reaction_params optimize_params Increase temperature or prolong reaction time. Consider catalysts. check_reaction_params->optimize_params No check_side_reactions Are side products observed (e.g., Wurtz coupling, ketone)? check_reaction_params->check_side_reactions Yes optimize_params->check_side_reactions address_side_reactions See specific troubleshooting guides for side reactions. check_side_reactions->address_side_reactions Yes success Yield Improved check_side_reactions->success No address_side_reactions->success reaction_pathway cluster_primary Primary Amine Synthesis cluster_secondary Secondary Amine Synthesis grignard1 R-MgX imine_anion [R'(R)C=N]⁻ MgX⁺ Imine Anion grignard1->imine_anion nitrile R'-C≡N nitrile->imine_anion reduction Reduction (e.g., NaBH₄) imine_anion->reduction hydrolysis1 Hydrolysis (H₃O⁺) imine_anion->hydrolysis1 primary_amine R'(R)CH-NH₂ Primary Amine reduction->primary_amine ketone R'(C=O)R Ketone (Side Product) hydrolysis1->ketone grignard2 R-MgX amine_adduct [R'(R)CH-N(R'')]⁻ MgX⁺ grignard2->amine_adduct imine R'-CH=NR'' imine->amine_adduct hydrolysis2 Hydrolysis (H₃O⁺) amine_adduct->hydrolysis2 secondary_amine R'(R)CH-NHR'' Secondary Amine hydrolysis2->secondary_amine

References

Technical Support Center: Purification of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Cyclopentyl(phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized via reductive amination of Cyclopentyl Phenyl Ketone?

A1: Crude this compound obtained from the reductive amination of Cyclopentyl Phenyl Ketone can contain several impurities. These may include unreacted starting materials such as Cyclopentyl Phenyl Ketone, byproducts from the synthetic route used to prepare the ketone, and reagents from the amination process. Additionally, the intermediate imine may be present, along with over-alkylated products.[1] During storage, the purified amine can also absorb atmospheric carbon dioxide and undergo oxidation.

Q2: What is the most effective initial purification step for crude this compound?

A2: An acid-base extraction is a highly effective initial step to separate the basic amine from neutral and acidic impurities.[2] By dissolving the crude product in an organic solvent and washing with an acidic solution, the amine is protonated and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer.[3] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][4]

Q3: My amine streaks significantly during silica gel column chromatography. How can I prevent this?

A3: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, can be added to the mobile phase (typically 0.5-2% v/v).[5][6] Using an amine-functionalized silica gel or basic alumina as the stationary phase are also effective alternatives.[5][6]

Q4: When is vacuum distillation a suitable purification method for this compound?

A4: Vacuum distillation is an excellent method for purifying this compound, particularly for removing non-volatile impurities or other compounds with significantly different boiling points.[7][8] This technique is especially useful for final purification after initial workup by acid-base extraction, as it can effectively remove residual solvents and high-boiling point byproducts. It is recommended for thermally stable compounds that might decompose at their atmospheric boiling point.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be reliably assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[9] GC-MS is particularly useful for identifying and quantifying volatile impurities, while HPLC is a robust method for determining the overall purity of the sample.

Troubleshooting Guides

Issue 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete extraction of the amine into the acidic aqueous layer.Ensure thorough mixing of the organic and aqueous layers during the acid wash. Perform multiple extractions (at least 3) with the acidic solution to maximize the transfer of the amine salt into the aqueous phase.[3]
Incomplete back-extraction of the free amine into the organic layer.After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the amine salt.[2] Perform multiple extractions with the organic solvent to recover all the free amine.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Issue 2: Product still impure after column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system.Optimize the mobile phase composition by thin-layer chromatography (TLC) before running the column. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can improve separation.
Co-elution of impurities.If impurities have similar polarity to the product, consider a different purification technique, such as vacuum distillation or recrystallization of a salt form of the amine.
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Data Presentation

The following tables provide illustrative data on the expected purity and yield of this compound after various purification steps. These values are typical for the purification of primary amines and may vary depending on the specific experimental conditions.

Table 1: Purity and Yield after Different Purification Methods

Purification Step Typical Crude Purity (%) Expected Purity after Purification (%) Typical Yield (%)
Acid-Base Extraction75-8590-9585-95
Column Chromatography90-95>9870-85
Vacuum Distillation>95>9980-90

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude this compound in diethyl ether (approx. 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The top layer is the organic phase, and the bottom layer is the aqueous phase containing the protonated amine.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly add 2 M NaOH with stirring until the solution is strongly basic (pH > 10), as confirmed with pH paper. The free amine will separate as an oil.

  • Transfer the basified solution back to the separatory funnel and extract the free amine with three portions of diethyl ether.

  • Combine the organic extracts and wash with one portion of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.[3][4][10]

Protocol 2: Silica Gel Column Chromatography

Objective: To further purify the amine by removing closely related impurities.

Materials:

  • This compound from acid-base extraction

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Chromatography column, flasks for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) containing 1% TEA.[11]

  • Prepare the column by packing silica gel in the chosen mobile phase.

  • Dissolve the amine in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA may require co-evaporation with a solvent like toluene or extended drying under high vacuum for complete removal.[12]

Protocol 3: Vacuum Distillation

Objective: To obtain high-purity this compound.

Materials:

  • Purified this compound

  • Distillation apparatus suitable for vacuum distillation (including a vacuum pump, manometer, and cold trap)

  • Heating mantle and stir bar

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.

  • Place the amine in the distillation flask with a stir bar.

  • Slowly apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin heating and stirring the amine.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of similar amines like benzylamine is around 185°C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.[7]

  • After the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_distillation Vacuum Distillation cluster_end Final Product Crude Crude this compound (Purity: 75-85%) Extraction Dissolve in Organic Solvent Wash with 1M HCl Basify with 2M NaOH Back-extract with Organic Solvent Crude->Extraction Initial Purification Chromatography Silica Gel Column (Hexane/EtOAc + 1% TEA) Extraction->Chromatography Further Purification (Purity: 90-95%) Distillation Distill under Reduced Pressure Chromatography->Distillation Final Polishing (Purity: >98%) Pure Pure this compound (Purity: >99%) Distillation->Pure

Caption: Workflow for the multi-step purification of crude this compound.

TroubleshootingChromatography Problem Problem: Streaking/Tailing of Amine on Silica Gel TLC/Column Cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Problem->Cause Solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (e.g., Basic Alumina or Amine-Functionalized Silica) Cause->Solution2

Caption: Troubleshooting logic for amine streaking in silica gel chromatography.

References

Stability and long-term storage of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Cyclopentyl(phenyl)methanamine. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound, which is a colorless to light yellow, volatile liquid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] To minimize degradation, refrigeration is recommended.[1] The storage area should be free from heat sources, open flames, sparks, and direct sunlight.[1][3][4]

Q2: What materials are compatible for storing this compound?

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents and strong acids.[3][4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: Primary amines and compounds with benzylic protons are susceptible to oxidation.[3] Potential degradation pathways for this compound include oxidation of the amine group to form corresponding hydroxylamines or nitroso compounds, and oxidation at the benzylic carbon. The compound may also be susceptible to photodegradation upon exposure to light. One source suggests that it may form explosive peroxides, possibly upon prolonged contact with air.[6]

Troubleshooting Experimental Issues

This guide addresses common problems encountered during the handling and analysis of this compound.

Q5: I am observing significant peak tailing during HPLC analysis of this compound. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.[1][2]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the amine, which can reduce its interaction with silanols. However, for some columns, increasing the pH to a level that deprotonates the silanols (e.g., pH > 7, using a high-pH stable column) can also improve peak shape.[2]

  • Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.

  • Solution 3: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have minimal residual silanol groups.

  • Solution 4: Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or the concentration of your sample.

Q6: My baseline is noisy during HPLC analysis. What are the potential causes?

A6: A noisy baseline can stem from several sources in your HPLC system.

  • Solution 1: Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed, as dissolved air can outgas in the detector, causing noise.[6][7]

  • Solution 2: Check for Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and a noisy baseline.[7]

  • Solution 3: Clean the Detector Cell: The detector flow cell may be contaminated.[6] Flush the system with a strong solvent (e.g., isopropanol) to clean it.

  • Solution 4: Lamp Issues: The detector lamp may be failing. Check the lamp energy and replace it if necessary.[7]

Q7: I am seeing extraneous peaks in my chromatogram ("ghost peaks"). Where are they coming from?

A7: Ghost peaks are typically due to contamination in the HPLC system or the sample.

  • Solution 1: Check Solvents and Sample Preparation: Ensure high-purity (HPLC-grade) solvents are used. Contamination can be introduced during sample dilution or from the vials and caps.

  • Solution 2: Implement a Column Wash Step: If running a gradient, late-eluting compounds from a previous injection can appear as peaks in a subsequent run.[4] A thorough column wash at a high organic percentage at the end of each run can prevent this.

  • Solution 3: Clean the Injector: The sample loop or injector port may be contaminated. Flush the injector with a strong solvent.

Quantitative Data Summary

The following tables present hypothetical data from a long-term stability study and a forced degradation study of this compound. This data is for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Illustrative Long-Term Stability Data for this compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH0 Months99.8Colorless to Light Yellow Liquid
3 Months99.5Colorless to Light Yellow Liquid
6 Months99.1Light Yellow Liquid
12 Months98.5Yellow Liquid
5°C0 Months99.8Colorless to Light Yellow Liquid
3 Months99.8Colorless to Light Yellow Liquid
6 Months99.7Colorless to Light Yellow Liquid
12 Months99.6Colorless to Light Yellow Liquid

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationPurity (%) by HPLCTotal Impurities (%)Major Degradant RRT
0.1 M HCl at 60°C24 hours98.51.50.85
0.1 M NaOH at 60°C24 hours99.20.80.91
3% H₂O₂ at Room Temperature24 hours85.314.71.15, 1.28
Dry Heat at 80°C48 hours97.92.11.35
Photostability (ICH Q1B)-96.53.51.42

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the development of a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If peak tailing is observed, consider a base-deactivated C18 or a phenyl-hexyl column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient to ensure elution of both the parent compound and any potential impurities. A starting point could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples (Protocol 2) are crucial for demonstrating specificity.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][5][8][9][10]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid or liquid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the compound (in both solid and solution form in a photostable, transparent container) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1). Aim for 5-20% degradation of the main compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Obtain this compound Sample prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation Expose to Stress Conditions thermal Thermal Stress (80°C) prep_solution->thermal Expose to Stress Conditions photo Photostability (ICH Q1B) prep_solution->photo Expose to Stress Conditions hplc Analyze via Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Evaluate Data: Purity, Impurities, Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway end End pathway->end Report Findings

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation main This compound hydroxylamine N-Hydroxyl-cyclopentyl(phenyl)methanamine main->hydroxylamine [O] on N ketone Cyclopentyl Phenyl Ketone main->ketone [O] on Benzylic C photo_products Various Photolytic Products main->photo_products hv (Light) nitroso Nitroso Derivative hydroxylamine->nitroso

Caption: Potential degradation pathways.

References

Technical Support Center: Purity Assessment of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of Cyclopentyl(phenyl)methanamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining accurate and reliable purity assessments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the analytical testing of this compound.

Q1: My HPLC chromatogram shows poor resolution between the main peak and an impurity. What can I do to improve separation?

A1: Poor resolution in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the solvent ratio. For reversed-phase HPLC, increasing the aqueous component of the mobile phase can increase retention time and potentially improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a different C18 column from another manufacturer can provide alternative selectivity.[1]

  • Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[2]

  • Modify the Column Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, it can also affect selectivity, so it should be optimized.[2]

Q2: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like amines is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%). These additives compete with the analyte for active sites on the stationary phase, reducing tailing.

  • Adjust pH: Ensure the mobile phase pH is appropriate. For an amine, a lower pH (e.g., 3-4) will protonate the amine, which can sometimes improve peak shape.

Q3: In my GC-MS analysis, I am not seeing the molecular ion peak for this compound. Why is this and what can I do?

A3: The absence of a molecular ion peak in electron ionization mass spectrometry (EI-MS) is common for some molecules that readily fragment.[3]

  • Confirm Fragmentation Pattern: The molecular ion of this compound is expected at m/z 175. However, common fragmentation may lead to prominent peaks at lower m/z values. Look for expected fragments to confirm the presence of your compound.

  • Use a Softer Ionization Technique: If the molecular ion is critical for your analysis, consider using a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI) if you have access to an LC-MS system. These techniques impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak.

  • Derivatization: Derivatizing the amine, for example, by acylation, can sometimes increase the stability of the molecular ion.[2][4]

Q4: My quantitative NMR (qNMR) results for purity are inconsistent. What are the critical parameters to ensure accuracy?

A4: qNMR is a powerful technique for purity determination, but requires careful attention to experimental parameters.[5]

  • Ensure Complete Relaxation: Use a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard. This ensures that the signal is fully relaxed before the next pulse, which is crucial for accurate integration.[5]

  • Choose a Suitable Internal Standard: The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It should also be stable, non-volatile, and of high, certified purity.

  • Accurate Weighing: Precise and accurate weighing of both the sample and the internal standard is fundamental to obtaining an accurate purity value.

  • Signal Integration: Ensure correct and consistent integration of the signals. The integration region should cover the entire peak, including any satellite peaks.

Comparative Data of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, resolution, or the identification of unknown impurities. The following table summarizes the typical performance of the key analytical techniques for the purity assessment of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)[2]> 1.5 (baseline separation is common)[2]Not directly applicable; relies on the separation of diastereomeric signals (Δδ)[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL[2]1 - 10 pg on column[2]~0.1% of the minor enantiomer[2]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[2]5 - 50 pg on column[2]~0.5% of the minor enantiomer[2]
Analysis Time 10 - 30 minutes per sample[2]15 - 45 minutes per sample[2]5 - 20 minutes per sample (after derivatization)[2]
Sample Preparation Dissolution in mobile phase, potential derivatization[2]Derivatization to a volatile analyte is often required[2]Derivatization or use of a chiral solvating agent may be necessary[2]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

This method is suitable for determining the purity and enantiomeric excess of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Injection Volume: 10 µL.[2]

  • Data Analysis: Purity is calculated by the area percent method. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.[6] Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and chromatographic performance.[2]

  • Injection: 1 µL with a split ratio (e.g., 50:1).[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: 40-400 amu.[6]

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

  • Data Analysis: Impurities are identified by their mass spectra and retention times, often by comparison to a spectral library. Purity is typically determined by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR is used for structural elucidation and can be a primary method for quantitative purity determination (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation (for structural confirmation): Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

  • Data Acquisition (¹H NMR):

    • Acquire a one-dimensional proton NMR spectrum.

    • Key signals to observe include the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclopentyl ring.[7]

  • Data Acquisition (¹³C NMR):

    • Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.[7]

  • qNMR for Purity Assessment:

    • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent.

    • Acquisition: Use a long relaxation delay (D1) to ensure full signal recovery for accurate integration.[5]

    • Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject Sample into HPLC prep3->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (Area %) and Enantiomeric Excess data1->data2

Caption: Workflow for HPLC Purity and Enantiomeric Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Solvent prep2 Optional: Derivatization prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Separation in Capillary Column analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Identify Impurities via Mass Spectra analysis3->data1 data2 Calculate Purity (Area % Normalization) data1->data2

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample and Internal Standard prep2 Dissolve in Deuterated Solvent in NMR Tube prep1->prep2 analysis1 Acquire Spectrum with Long Relaxation Delay prep2->analysis1 data1 Integrate Analyte and Standard Signals analysis1->data1 data2 Calculate Absolute Purity data1->data2

Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.

References

Suppressing rearrangement side reactions in cyclopentyl compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopentyl compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and suppress common rearrangement side reactions encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Wagner-Meerwein Rearrangements

Q1: I am attempting a substitution reaction on a cyclopentyl derivative and obtaining a mixture of products, including some with a cyclohexyl ring. What is happening and how can I prevent it?

A1: You are likely observing a Wagner-Meerwein rearrangement, a common side reaction in reactions involving carbocation intermediates.[1] This rearrangement is a 1,2-hydride or 1,2-alkyl shift that occurs to form a more stable carbocation.[1] In the case of cyclopentyl systems, a secondary cyclopentyl carbocation can rearrange to a more stable tertiary carbocation or undergo ring expansion to form a more stable cyclohexyl carbocation.[2][3]

Troubleshooting Steps:

  • Avoid Carbocation Formation: The most effective way to suppress Wagner-Meerwein rearrangements is to choose reaction conditions that avoid the formation of a carbocation intermediate.

    • For substitution reactions, consider using SN2 conditions (a strong, non-bulky nucleophile with a polar aprotic solvent) instead of SN1 conditions.

    • For alcohol dehydration, instead of using strong protic acids like sulfuric acid, consider using reagents like phosphorus oxychloride (POCl₃) in pyridine or employing a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.[4]

  • Solvent Choice: The choice of solvent can influence the stability and lifetime of the carbocation. Less polar solvents can sometimes reduce the extent of rearrangement.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway, as it may have a higher activation energy than the desired reaction.[1]

Pinacol and Semipinacol Rearrangements

Q2: I am trying to synthesize a 1,2-cyclopentanediol, but upon acidic workup, I am getting a ketone with a rearranged carbon skeleton. What is this reaction and how can I avoid it?

A2: This is a classic Pinacol rearrangement. It is an acid-catalyzed dehydration of a 1,2-diol (a vicinal diol) that proceeds through a carbocation intermediate, leading to a ketone or aldehyde via a 1,2-alkyl or 1,2-hydride shift.[5][6] In cyclopentyl systems, this can lead to ring contraction or expansion.[7]

Troubleshooting Steps:

  • Control of Reaction pH: The Pinacol rearrangement is acid-catalyzed.[6] Maintaining a neutral or basic pH during the reaction and workup is crucial to prevent its occurrence.

  • Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider protecting the diol functionality as an acetal or ketal before proceeding.

  • Use of Lewis Acids: In some cases, specific Lewis acids can promote the desired reaction without inducing a full Pinacol rearrangement. For instance, a catalytic system of InCl₃/Al in aqueous media has been shown to promote intramolecular pinacol coupling to form cyclopentane-1,2-diols with high diastereoselectivity, avoiding the rearrangement.[6]

  • Stereochemical Control: The stereochemistry of the diol can play a significant role. In cyclic systems, a group that is trans to the leaving hydroxyl group has a higher migratory aptitude.[5] Careful planning of the stereochemistry of your diol precursor can sometimes be used to disfavor unwanted rearrangements.

Migratory Aptitude in Pinacol Rearrangements:

The general order of migratory aptitude in Pinacol rearrangements is: Aryl > Hydride > Alkenyl > tert-Alkyl > Cyclopropyl > sec-Alkyl > prim-Alkyl.[8] This means that groups that can better stabilize a positive charge are more likely to migrate.

Vinylcyclopropane-Cyclopentene Rearrangement

Q3: I am using a vinylcyclopropane precursor to synthesize a cyclopentene derivative, but I am getting low yields and a mixture of stereoisomers. How can I optimize this reaction?

A3: The vinylcyclopropane-cyclopentene rearrangement is a powerful tool for forming five-membered rings, but it can be sensitive to reaction conditions.[9] The rearrangement can proceed through different mechanistic pathways (concerted pericyclic or stepwise diradical), which can be influenced by temperature and the presence of a catalyst.[9]

Troubleshooting and Optimization:

  • Thermal vs. Metal-Catalyzed Rearrangement:

    • Thermal Rearrangement: This typically requires high temperatures (400-600 °C) and can lead to a mixture of stereoisomers and potential side reactions.[10] However, it is simple as it does not require a catalyst.[10]

    • Metal-Catalyzed Rearrangement: Using transition metal catalysts (e.g., Rh, Pd, Ni) allows the reaction to proceed at much milder temperatures (often room temperature to 60 °C), offering higher selectivity and tolerance for a wider range of functional groups.[10][11]

  • Lewis Acid Catalysis: Mild Lewis acids can induce the isomerization of donor-acceptor cyclopropanes to substituted cyclopentenes with yields ranging from 51-99%.[12] The choice of Lewis acid can also determine the selectivity of the product formed.[13][14]

  • Substituent Effects: Electron-donating groups on the cyclopropane ring, such as methoxy or dithianyl groups, can significantly lower the required reaction temperature for thermal rearrangements.[9][15]

Quantitative Comparison of Thermal vs. Rh-Catalyzed Rearrangement:

FeatureThermal RearrangementMetal-Catalyzed Rearrangement
Activation High temperatures (400-600 °C)Transition metal catalyst (e.g., Rh, Pd, Ni)
Conditions Harsh, high energy inputMild (often room temperature to 60 °C)
Stereoselectivity Often produces mixtures of stereoisomersCan be highly stereoselective and enantioselective
Key Advantages Simplicity (no catalyst required)Mild conditions, high selectivity
Key Disadvantages High energy, potential for side reactionsCatalyst cost and sensitivity

Data compiled from a comparative guide on thermal and metal-catalyzed vinylcyclopropane rearrangements.[10]

Friedel-Crafts Acylation

Q4: I want to acylate a cyclopentyl-containing aromatic compound. I am concerned about rearrangements. Is this a valid concern with Friedel-Crafts acylation?

A4: A significant advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation is that it is generally free from carbocation rearrangements.[16] The electrophile in this reaction is a resonance-stabilized acylium ion, which does not tend to rearrange.[16] This allows for the introduction of an acyl group with a defined structure. The resulting ketone can then be reduced to the corresponding alkyl group if desired, providing a reliable method for the synthesis of alkylated cyclopentyl aromatic compounds without the risk of rearrangement.[17]

Key Considerations for Rearrangement-Free Friedel-Crafts Acylation:

  • Catalyst Choice: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts.[18] Modern, milder Lewis acids or solid acid catalysts can also be used, sometimes in catalytic amounts, and may offer environmental and workup advantages.[19]

  • Substrate Reactivity: The aromatic ring must be sufficiently activated. Deactivated aromatic rings (e.g., those with strongly electron-withdrawing groups) are generally not suitable for Friedel-Crafts acylation.

  • Intramolecular Reactions: When designing an intramolecular Friedel-Crafts acylation to form a cyclopentanone ring fused to an aromatic system, ensure the tether length is appropriate to favor the formation of the five-membered ring.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement

This protocol is a general guideline for a rhodium-catalyzed asymmetric ring-opening of a racemic vinylcyclopropane with an aryl boronic acid.[11]

Materials:

  • Racemic vinylcyclopropane substrate

  • Aryl boronic acid

  • Rh(I) precursor (e.g., [Rh(cod)Cl]₂)

  • Chiral bisphosphine ligand (e.g., a ferrocene-based ligand)

  • Zn(OTf)₂

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Rh(I) precursor and the chiral bisphosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the vinylcyclopropane substrate, the aryl boronic acid, and Zn(OTf)₂ to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Rearrangement-Free Friedel-Crafts Acylation

This is a general protocol for the Friedel-Crafts acylation of an aromatic compound with a cyclopentyl acyl chloride.[16]

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • Cyclopentanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Inert atmosphere (Nitrogen or Argon)

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Set up a reaction vessel equipped with a stirrer and an inert atmosphere.

  • Suspend anhydrous AlCl₃ in the anhydrous solvent and cool the mixture in an ice bath.

  • Dissolve the cyclopentanecarbonyl chloride in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining a low temperature.

  • After the addition is complete, add the aromatic substrate dropwise to the reaction mixture.

  • Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified time, then warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizations

Wagner_Meerwein_Rearrangement cluster_0 Wagner-Meerwein Rearrangement Pathway Start Secondary Cyclopentyl Carbocation TS1 Transition State (Hydride/Alkyl Shift) Start->TS1 1,2-Shift TS2 Transition State (Ring Expansion) Start->TS2 Ring Expansion Intermediate Tertiary Cyclopentyl Carbocation (More Stable) TS1->Intermediate Product1 Desired Cyclopentyl Product Intermediate->Product1 Nucleophilic Attack Rearranged Cyclohexyl Carbocation (More Stable) TS2->Rearranged Product2 Rearranged Product Rearranged->Product2 Nucleophilic Attack

Wagner-Meerwein rearrangement pathways.

Pinacol_Rearrangement_Troubleshooting cluster_1 Troubleshooting Pinacol Rearrangement Problem Observed Rearrangement of 1,2-Cyclopentanediol Cause Acid-Catalyzed Formation of Carbocation Problem->Cause Solution1 Maintain Neutral/Basic pH Cause->Solution1 Solution2 Use Protecting Groups Cause->Solution2 Solution3 Employ Specific Lewis Acids (e.g., InCl3/Al) Cause->Solution3 Outcome Suppressed Rearrangement, Desired Diol Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Decision tree for troubleshooting Pinacol rearrangements.

VCP_Rearrangement_Workflow cluster_2 Vinylcyclopropane-Cyclopentene Rearrangement Workflow Start Vinylcyclopropane Substrate Decision Choose Rearrangement Method Start->Decision Thermal Thermal Rearrangement Decision->Thermal Thermal Catalytic Metal-Catalyzed Rearrangement Decision->Catalytic Catalytic Conditions_T High Temperature (400-600 °C) Thermal->Conditions_T Conditions_C Metal Catalyst (Rh, Pd, Ni) Mild Temperature Catalytic->Conditions_C Product_T Cyclopentene Product (Potential Mixture of Stereoisomers) Conditions_T->Product_T Product_C Cyclopentene Product (High Stereoselectivity) Conditions_C->Product_C

Workflow for vinylcyclopropane-cyclopentene rearrangement.

References

Technical Support Center: Optimizing Enantioenriched Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (e.e.). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% e.e.) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % e.e. values.[1]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % e.e. of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I've validated my analytical method, but my % e.e. is still low. What should I investigate next?

A2: Scrutinize the purity of all your reagents and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.

  • Catalyst/Ligand Purity: The enantiomeric and chemical purity of the chiral catalyst or ligand is paramount.[2] Commercial batches may contain the minor enantiomer or other impurities. Consider purification by recrystallization.[2]

  • Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products.[1] Repurify your substrate if necessary.

  • Solvent and Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Water is a common impurity that can be detrimental.[3] Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[2]

Q3: My reaction is giving inconsistent % e.e. between runs. What could be the cause?

A3: Inconsistent results often point to variations in reaction conditions.

  • Temperature Control: Even small fluctuations in temperature can significantly diminish enantioselectivity.[2] Ensure the reaction temperature is monitored and controlled accurately throughout the experiment.

  • Stirring and Mixing: In heterogeneous reactions, ensure consistent and efficient stirring to avoid localized concentration gradients.

  • Reaction Time: For reactions that may involve product racemization, ensure the reaction is quenched at the optimal time.

Q4: I'm observing low yield in addition to poor e.e. Are these issues related?

A4: Yes, low reactivity and poor enantioselectivity can often be linked.[2] A sluggish reaction may indicate a problem with catalyst activity, which can also impact stereoselectivity. Troubleshooting steps for low yield, such as checking catalyst loading and reagent stoichiometry, can also improve enantiomeric excess.[2]

Q5: How does the choice of solvent affect enantiomeric excess?

A5: The solvent plays a critical role in enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4] Screening a variety of solvents, particularly non-coordinating options like toluene, dichloromethane, or THF, is often necessary to find the optimal conditions.[2]

Troubleshooting Summary Table

Problem Potential Cause Suggested Solution
Low % e.e. Inaccurate analytical methodValidate chiral HPLC/GC method for resolution, accuracy, precision, and linearity.[1]
Impure catalyst or ligandVerify enantiomeric purity; recrystallize if necessary.[2]
Impure substrateRepurify substrate by recrystallization, distillation, or chromatography.[1]
Presence of water or other impuritiesUse anhydrous solvents and high-purity reagents; run under an inert atmosphere.[2][3]
Suboptimal reaction temperaturePrecisely control and monitor the internal reaction temperature.[2]
Inappropriate solventScreen a range of anhydrous, non-coordinating solvents.[2]
Inconsistent % e.e. Temperature fluctuationsUse a stable cooling bath and monitor the internal reaction temperature.[2]
Inefficient mixingEnsure consistent and vigorous stirring.
Low Yield and Low % e.e. Inefficient catalyst formation/activityFor in-situ preparations, allow sufficient time for catalyst formation.[2] Consider increasing catalyst loading.
Incorrect stoichiometryRe-evaluate and accurately measure all reagents.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition using a Chiral Amine Catalyst

This protocol is a generalized example for the asymmetric Michael addition of an aldehyde to a nitroalkene, a common method for C-C bond formation.[5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the chiral amine catalyst (e.g., (S)-Diphenylprolinol silyl ether, 0.1 mmol).

  • Reagent Addition: Add the nitroalkene (1.0 mmol) and the solvent (e.g., anhydrous Toluene, 5 mL). Cool the mixture to the desired temperature (e.g., 0 °C).

  • Initiation: Add the aldehyde (1.2 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric excess of a chiral amine product.

  • Method Development:

    • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based CSPs are versatile for a wide range of compounds.[6]

    • Mobile Phase Optimization: Prepare a mixture of solvents (e.g., n-heptane and ethanol) and an additive (e.g., diethylamine) to act as the mobile phase.[6] Adjust the composition and flow rate to achieve baseline separation of the enantiomers (Rs > 1.5).[1]

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).[6]

    • Prepare a standard solution of the racemic mixture for comparison.

  • HPLC Analysis:

    • Set the HPLC conditions (column, mobile phase, flow rate, temperature, and UV detection wavelength).[6]

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Quantitative Data

Table 1: Comparison of Chiral Amine Catalysts in Asymmetric Michael Addition

The following table summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene.[5]

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioe.e. (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Data sourced from BenchChem's "A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis".[5]

Table 2: Impact of Reaction Parameters on Enantiomeric Excess

This table illustrates the effect of key reaction parameters on the enantiomeric excess in a representative asymmetric reduction of a ketone using a (1R,2S)-1-amino-2-indanol-derived oxazaborolidine catalyst.[2]

ParameterVariationOutcome on % e.e.
Temperature -78 °C95%
-40 °C85%
0 °C60%
Solvent Toluene92%
THF88%
Dichloromethane85%
Catalyst Loading 5 mol%89%
10 mol%95%
20 mol%96%

Data sourced from BenchChem's "Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol".[2]

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Select & Purify Reagents & Catalyst Setup Reaction Setup (Inert Atmosphere, Anhydrous) Reagents->Setup Execute Execute Reaction (Controlled Temp. & Time) Setup->Execute Monitor Monitor Progress (TLC/HPLC) Execute->Monitor Monitor->Execute Continue Workup Work-up & Purification (Extraction, Chromatography) Monitor->Workup Complete Analyze Determine Yield & e.e. (NMR, Chiral HPLC/GC) Workup->Analyze

Caption: A generalized workflow for asymmetric synthesis experiments.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G Start Low % e.e. Observed Validate_HPLC Validate Analytical Method (Resolution, Accuracy, Precision) Start->Validate_HPLC Check_Purity Check Reagent & Catalyst Purity (Substrate, Solvent, Catalyst) Validate_HPLC->Check_Purity Method OK Fix_Method Fix Analytical Method & Re-analyze Validate_HPLC->Fix_Method Method Not OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Check_Purity->Optimize_Conditions All Pure Purify Purify/Repurify Reagents/Catalyst Check_Purity->Purify Impurity Found Rerun Re-run Experiment with Optimized Conditions Optimize_Conditions->Rerun Condition(s) Changed Purify->Rerun Success High % e.e. Achieved Rerun->Success Fix_Method->Start

Caption: A logical guide for troubleshooting low enantiomeric excess.

References

Validation & Comparative

A Definitive Spectroscopic Guide to the Structural Validation of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. This guide presents a comprehensive, multi-technique spectroscopic approach to the structural validation of Cyclopentyl(phenyl)methanamine, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous compounds but also detailed, field-proven experimental protocols.

Introduction: The Imperative of Structural Integrity

This compound, with its unique combination of a cyclopentyl ring, a phenyl group, and a primary amine, presents a distinct spectroscopic fingerprint. The precise arrangement of these functional groups is critical to its biological activity and safety profile. Any structural ambiguity can lead to significant setbacks in the drug development pipeline. Therefore, a meticulous and orthogonal spectroscopic analysis is not merely a procedural step but a fundamental requirement for advancing a compound from the laboratory to clinical evaluation.

This guide will deconstruct the expected spectroscopic signatures of this compound, drawing comparisons with structurally related molecules to provide a predictive yet scientifically grounded analysis. We will explore the causality behind our experimental choices and present the data in a clear, comparative format.

Predicted Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenyl-H7.20 - 7.40m5HAromatic Protons
Benzylic-H~4.10t1HCH-N
Cyclopentyl-H (methine)~2.00m1HCH-CH-N
NH₂1.50 (broad)s2HAmine Protons
Cyclopentyl-H (methylene)1.20 - 1.90m8HCyclopentyl CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Quaternary Aromatic C~145C (ipso)
Aromatic CH128.5 (ortho), 128.0 (meta), 127.0 (para)Phenyl Carbons
Benzylic CH~60CH-N
Cyclopentyl CH~45CH-CH-N
Cyclopentyl CH₂25 - 35Cyclopentyl Carbons

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500 (two bands)Primary Amine
C-H Stretch (Aromatic)3000 - 3100Phenyl C-H
C-H Stretch (Aliphatic)2850 - 2950Cyclopentyl C-H
C=C Stretch1450 - 1600Aromatic Ring
N-H Bend1590 - 1650Primary Amine

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPossible FragmentComments
175[M]⁺Molecular Ion
174[M-H]⁺Loss of a hydrogen atom
91[C₇H₇]⁺Tropylium ion (from benzyl group)
106[C₇H₈N]⁺Rearrangement and loss of cyclopentyl

Experimental Protocols: A Guide to Data Acquisition

The following protocols are designed to yield high-quality spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.[1]

  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse experiment.[2]

    • Spectral Width: 0-12 ppm.[1]

    • Acquisition Time: 2-4 seconds.[1][2]

    • Relaxation Delay: 1-5 seconds.[1][2]

    • Number of Scans: 16-64.[1]

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single-pulse experiment.[1]

    • Spectral Width: 0-220 ppm.[2]

    • Acquisition Time: 1-2 seconds.[1][2]

    • Relaxation Delay: 2-5 seconds.[1][2]

    • Number of Scans: 1024 or more.[1]

Infrared (IR) Spectroscopy
  • Objective : To identify the functional groups present in the molecule based on their vibrational frequencies.

  • Instrumentation : Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

  • IR Spectrum Acquisition :

    • Spectral Range: 4000-400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Number of Scans: 16-32.[1]

    • Background: Acquire a background spectrum of the clean KBr plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation : Mass spectrometer with Electron Ionization (EI) source.

  • Sample Introduction : Direct infusion or via Gas Chromatography (GC) inlet.

  • EI-MS Acquisition :

    • Ionization Energy: 70 eV.[3]

    • Mass Range: m/z 30-300.[1]

    • Source Temperature: 200-250 °C.[1][3]

Data Interpretation and Structural Validation

A cohesive structural assignment is achieved by integrating the data from all three spectroscopic techniques.

Caption: Workflow for spectroscopic structure validation.

The ¹H NMR spectrum will confirm the presence of the phenyl and cyclopentyl groups and their relative positions. The integration of the aromatic proton signals to 5H and the distinct benzylic proton signal are key indicators. The ¹³C NMR spectrum will provide evidence for the number of unique carbon environments, corroborating the proposed structure. The IR spectrum is crucial for identifying the primary amine functionality through its characteristic N-H stretching and bending vibrations. Finally, the mass spectrum will confirm the molecular weight of 175 g/mol and show characteristic fragmentation patterns, such as the formation of the tropylium ion (m/z 91), which is a hallmark of benzyl-containing compounds.

Comparative Analysis with Analogous Structures

The predicted spectra of this compound can be benchmarked against known data for similar molecules.

  • Comparison with N-benzylcyclopentanamine : The key difference lies in the position of the phenyl group. In N-benzylcyclopentanamine, the phenyl group is attached to the nitrogen, which would result in a different chemical shift for the benzylic protons and a different fragmentation pattern in the mass spectrum.[4]

  • Comparison with Cyclopentyl phenyl ketone : The replacement of the carbonyl group with a primary amine leads to significant changes in the spectra.[3][5][6] The benzylic proton in the amine will be shifted upfield compared to the alpha-proton in the ketone. The IR spectrum of the ketone would show a strong C=O stretch around 1700 cm⁻¹, which will be absent in the amine.

Caption: Key predicted spectroscopic features of the molecule.

Conclusion

The structural validation of this compound necessitates a multi-faceted spectroscopic approach. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a confident and unambiguous structural assignment can be made. This guide provides the foundational knowledge and practical protocols for researchers to successfully characterize this and other related novel chemical entities, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Reactivity of Cyclopentyl(phenyl)methanamine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Cyclopentyl(phenyl)methanamine and benzylamine. While both are primary amines featuring a benzyl group, the presence of a cyclopentyl substituent on the alpha-carbon of this compound introduces significant steric differences that are expected to influence their reactivity profiles. This document summarizes the available data, discusses the structural and electronic factors affecting their reactivity, and provides a representative experimental protocol for further investigation.

Introduction to the Compounds

Benzylamine is a common laboratory reagent and a precursor in the synthesis of many pharmaceuticals and other organic compounds.[1] Its structure consists of a benzyl group attached to an amino group (C₆H₅CH₂NH₂).

This compound is a substituted benzylamine where a cyclopentyl group is also attached to the carbon atom bearing the phenyl and amino groups. Its chemical formula is C₁₂H₁₇N.

Structural and Reactivity Overview

The primary structural difference between the two molecules lies in the substitution at the benzylic carbon. Benzylamine has two hydrogen atoms at this position, while this compound has one hydrogen and a bulky cyclopentyl group. This structural variance is the principal determinant of any differences in their chemical reactivity.

The reactivity of these amines is primarily governed by two key factors:

  • Basicity: The availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is quantified by the pKa of the conjugate acid.

  • Nucleophilicity: The ability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center. This is influenced by both basicity and steric hindrance around the nitrogen atom.

Data Presentation: A Comparison of Basicity

CompoundChemical StructurepKa of Conjugate AcidData Type
BenzylamineC₆H₅CH₂NH₂9.33Experimental
This compoundC₁₂H₁₇N9.36Predicted

The pKa values of the conjugate acids of both amines are remarkably similar, suggesting that their basicities are comparable. The electron-donating effect of the cyclopentyl group in this compound is likely offset by its steric bulk, resulting in a negligible net effect on the electron density of the nitrogen atom compared to benzylamine.

Theoretical Reactivity Comparison

In the absence of experimental kinetic data, a qualitative comparison of reactivity can be inferred from the molecular structures:

  • Nucleophilic Substitution Reactions (e.g., Acylation, Alkylation): The cyclopentyl group in this compound is expected to impose significant steric hindrance around the nitrogen atom. This will likely decrease its nucleophilicity compared to benzylamine. As a result, this compound is predicted to react slower in nucleophilic substitution reactions.

Experimental Protocol: Determination of N-Acylation Reaction Kinetics

To quantitatively assess the reactivity of these amines, a kinetic study of their N-acylation reaction with a model acylating agent, such as acetic anhydride, can be performed. The following is a representative experimental protocol.

Objective: To determine and compare the second-order rate constants for the N-acylation of benzylamine and this compound with acetic anhydride.

Materials:

  • Benzylamine

  • This compound

  • Acetic Anhydride

  • Acetonitrile (or another suitable aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Standard Solution Preparation: Prepare standard solutions of known concentrations for benzylamine, this compound, N-acetylbenzylamine, and N-acetyl-Cyclopentyl(phenyl)methanamine in the chosen solvent to establish calibration curves for GC analysis.

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the amine (e.g., 0.1 M) and the internal standard in the solvent.

  • Initiation of Reaction: Add a known concentration of acetic anhydride (e.g., 0.1 M) to the amine solution to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a dilute solution of a non-nucleophilic base).

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining amine and the formed amide product over time.

  • Data Analysis: Plot the concentration of the amine versus time. From this data, determine the initial reaction rate. The second-order rate constant (k) can be calculated using the rate law: Rate = k[Amine][Acetic Anhydride].

Visualization of Reactivity Factors

The following diagram illustrates the structural differences and the key factors influencing the reactivity of the two amines.

G Factors Influencing Amine Reactivity cluster_benzylamine Benzylamine cluster_cyclopentyl This compound bn Benzylamine (C₆H₅CH₂NH₂) bn_factors Reactivity Factors bn->bn_factors Influenced by cp This compound (C₁₂H₁₇N) bn->cp Structural Comparison bn_basicity Basicity (pKa = 9.33) Favorable bn_factors->bn_basicity bn_sterics Minimal Steric Hindrance (Two α-Hydrogens) Favorable for Nucleophilicity bn_factors->bn_sterics cp_factors Reactivity Factors cp->cp_factors Influenced by cp_basicity Basicity (Predicted pKa ≈ 9.36) Comparable to Benzylamine cp_factors->cp_basicity cp_sterics Significant Steric Hindrance (Bulky Cyclopentyl Group) Unfavorable for Nucleophilicity cp_factors->cp_sterics

Caption: Structural and reactivity comparison of the two amines.

Conclusion

While this compound and benzylamine exhibit similar basicities, their reactivity as nucleophiles is expected to differ significantly due to steric effects. The bulky cyclopentyl group in this compound is predicted to reduce its reaction rate in nucleophilic substitution reactions compared to the less hindered benzylamine. To confirm this hypothesis and provide a quantitative comparison, experimental studies, such as the kinetic analysis of N-acylation described herein, are necessary. Such data would be invaluable for researchers in optimizing reaction conditions and in the rational design of new synthetic routes and pharmacologically active molecules.

References

Structure-Activity Relationship of Cycloalkyl(phenyl)methanamine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural determinants of pharmacological activity in cycloalkyl(phenyl)methanamine analogs, with a focus on dopamine D2 receptor modulation.

While the specific scaffold of cyclopentyl(phenyl)methanamine is not extensively documented in publicly available literature, a robust body of research on structurally related analogs, particularly 2-phenylcyclopropylmethylamine derivatives, provides significant insights into the structure-activity relationships (SAR) governing their interaction with key neurological targets.[1][2] This guide leverages this data to offer a comparative analysis for researchers and drug development professionals, focusing on the critical structural modifications that influence potency, efficacy, and signaling bias at the dopamine D2 receptor (D2R).

Comparative Pharmacological Data

The following table summarizes the binding affinities and functional activities of a series of 2-phenylcyclopropylmethylamine analogs at the human dopamine D2 receptor. These compounds were designed as potential third-generation antipsychotics, which act as D2R partial agonists.[1] The data highlights the impact of substitutions on the phenyl ring and modifications of the linker region.

CompoundSpacer (X)D2R Binding Affinity (Ki, nM)G-protein Activation (EC50, nM)G-protein Efficacy (% of Dopamine)β-arrestin Recruitment (EC50, nM)β-arrestin Efficacy (% of Dopamine)
(+)-14a HHO(CH₂)₂O15.612.345.325.135.7
(+)-14b 2-ClHO(CH₂)₂O8.99.848.218.638.1
(+)-14c 3-ClHO(CH₂)₂O7.58.151.615.340.2
(+)-14d 4-ClHO(CH₂)₂O12.110.547.920.137.5
(+)-14e 2,3-diClHO(CH₂)₂O4.25.355.410.842.8
(+)-14f 3,4-diClHO(CH₂)₂O6.87.952.114.739.9
(+)-14g HHO(CH₂)₃O21.318.740.130.231.5
(+)-14h HHO(CH₂)₄O25.622.138.735.429.8
(+)-14i HHCONH3.14.560.29.148.7
(+)-14j 2,3-diClHCONH1.2 2.1 65.8 5.3 52.4
(+)-14k HHCH₂CONH9.811.250.119.839.6
(+)-14l 2,3-diClHCH₂CONH2.5 3.8 62.5 7.9 50.1

Data synthesized from a study on 2-phenylcyclopropylmethylamine derivatives as D2R partial agonists.[1]

Key Structure-Activity Relationship Insights

The data reveals several key trends for the 2-phenylcyclopropylmethylamine scaffold:

  • Cycloalkyl Ring: The rigid 2-phenylcyclopropylmethylamine scaffold serves as a suitable surrogate for the classic phenyl-piperazine moiety found in many antipsychotics.[1]

  • Phenyl Ring Substitution: The addition of electron-withdrawing groups, such as chlorine, to the phenyl ring generally enhances both binding affinity and functional activity. The 2,3-dichloro substitution pattern, as seen in compounds (+)-14e, (+)-14j, and (+)-14l, consistently results in the most potent analogs.[1]

  • Spacer Group: The nature of the spacer linking the primary pharmacophore to a distal aromatic ring is crucial for fine-tuning the intrinsic activity. Replacing an ether-based linker with an amide-based linker (e.g., CONH or CH₂CONH) significantly improves both binding affinity and efficacy, as demonstrated by the superior performance of compounds (+)-14j and (+)-14l.[1]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is critical, with the (+)-isomers showing significantly higher potency.[1]

Analogous SAR studies on arylcyclohexylamines, which share the cycloalkyl-phenyl-amine core, also indicate that substitutions on the phenyl and cycloalkyl rings significantly modulate potency and efficacy at their targets, such as the PCP site of the NMDA receptor.[3] For instance, hydroxylation of the cyclohexyl ring tends to decrease both potency and efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR data. The following protocols are based on the characterization of the 2-phenylcyclopropylmethylamine analogs.[1]

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone.

  • Procedure:

    • Cell membranes are prepared and homogenized in an assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Membrane homogenates are incubated with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., haloperidol).

    • Incubation is carried out at room temperature for a specified time (e.g., 2 hours).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Filters are washed with ice-cold buffer.

    • Radioactivity retained on the filters is quantified using liquid scintillation counting.

    • IC₅₀ values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

G-Protein Activation Functional Assay (GTPγS Binding)

This assay measures the ability of a compound to activate the G-protein signaling cascade downstream of the D2 receptor.

  • Cell Line: CHO-K1 cells co-expressing the human dopamine D2 receptor and Gαi proteins.

  • Reagent: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Procedure:

    • Cell membranes are prepared in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

    • Basal activity is measured in the absence of any agonist, while maximal stimulation is determined using a full agonist like dopamine.

    • After incubation at 30°C, the assay is terminated by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • EC₅₀ and Emax values are determined from concentration-response curves.

β-Arrestin Recruitment Functional Assay

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Cell Line: U2OS cells stably co-expressing the human D2 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

  • Procedure:

    • Cells are plated in microplates and incubated.

    • Cells are then treated with varying concentrations of the test compound.

    • Following incubation (e.g., 90 minutes at 37°C), the detection reagent for the enzyme complementation system is added.

    • The plate is incubated further to allow for signal development.

    • A chemiluminescent signal is measured using a plate reader.

    • EC₅₀ and Emax values are calculated from concentration-response curves.

Visualizations: Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_Scaffold Core Scaffold cluster_Mods Structural Modifications cluster_Activity Pharmacological Activity Scaffold 2-Phenylcyclopropyl- methylamine Phenyl_Sub Phenyl Ring Substituents (R¹, R²) Spacer Spacer Group (X) Affinity ↑ D2R Binding Affinity (Ki) Phenyl_Sub->Affinity 2,3-diCl is optimal Efficacy ↑ Partial Agonist Efficacy (Emax) Phenyl_Sub->Efficacy 2,3-diCl is optimal Spacer->Affinity Amide > Ether Spacer->Efficacy Amide > Ether

Caption: Key SAR insights for 2-phenylcyclopropylmethylamine analogs.

Experimental_Workflow cluster_Binding Binding Affinity Assay cluster_Functional Functional Assays B1 Incubate D2R Membranes with [³H]Spiperone & Test Compound B2 Filter & Wash B1->B2 B3 Quantify Radioactivity B2->B3 B4 Calculate Ki B3->B4 G1 Incubate D2R Membranes with [³⁵S]GTPγS & Test Compound G2 Filter & Quantify G1->G2 A1 Treat D2R/β-arrestin Cells with Test Compound A2 Measure Chemiluminescence A1->A2 G3 Calculate G-protein EC₅₀/Emax G2->G3 A3 Calculate β-arrestin EC₅₀/Emax A2->A3

Caption: Workflow for characterizing D2R modulator activity.

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular D2R D2 Receptor G_protein Gαi/o Protein Activation D2R->G_protein Canonical Pathway Arrestin β-Arrestin Recruitment D2R->Arrestin Desensitization & Alternative Signaling cAMP ↓ cAMP Production G_protein->cAMP Signaling Other Signaling (e.g., MAPK) Arrestin->Signaling Ligand D2R Partial Agonist (e.g., Analog (+)-14j) Ligand->D2R Binds

Caption: Simplified dopamine D2 receptor signaling pathways.

References

Halogenation's Impact on Phenylcycloalkylamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the addition of halogen atoms to the phenyl ring of phenylcycloalkylamines alters their biological activity, with a focus on metabolic stability and receptor interactions. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data.

The strategic placement of halogen atoms—fluorine, chlorine, and bromine—on the phenyl ring of phenylcycloalkylamines is a key medicinal chemistry strategy to modulate their pharmacological properties. This guide synthesizes findings from in vitro studies to provide a clear comparison of the biological activities of halogenated versus non-halogenated analogues, with a primary focus on the well-studied arylcyclohexylamine, ketamine.

Metabolic Stability: A Comparative Analysis

The introduction of halogens significantly influences the metabolic fate of phenylcycloalkylamines. A key metabolic pathway for many of these compounds is N-demethylation, primarily catalyzed by the cytochrome P450 enzyme CYP2B6. A systematic comparison of halogenated ketamine analogues reveals a clear structure-activity relationship in their metabolism.

A study by Wang et al. (2019) provides a direct comparison of the enzymatic conversion of non-halogenated deschloroketamine and its ortho-halogenated counterparts. The data indicates that halogenation, and the nature of the halogen, has a profound effect on the affinity of these compounds for CYP2B6, as reflected by the Michaelis constant (Km), and on the maximum rate of metabolism (Vmax).

CompoundHalogen SubstitutionKm (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Clint, Vmax/Km)
DeschloroketamineNone (Hydrogen)1841030.56
Fluoroketamineortho-Fluoro114830.73
Ketamineortho-Chloro29903.10
Bromoketamineortho-Bromo10929.20

Table 1: Comparative in vitro metabolism of halogenated and non-halogenated ketamine analogues by CYP2B6.[1]

The data clearly demonstrates that the presence of a halogen at the ortho position of the phenyl ring enhances the affinity for CYP2B6, with the effect becoming more pronounced with increasing atomic size of the halogen (Bromo > Chloro > Fluoro > Hydrogen).[1] This trend in apparent substrate binding affinity is the primary determinant of the rate of N-demethylation.[1]

Receptor Binding and Functional Activity: An Area for Further Research

Studies on fluorinated phencyclidine (PCP) analogues have been conducted with the aim of probing the PCP binding site on the NMDA receptor, but comparative binding data with their non-halogenated counterparts are not presented in the same studies.[2] Similarly, while the effects of various substitutions on the phenyl ring of arylcyclohexylamines on their activity have been explored, a systematic analysis of the halogen series is lacking.[3]

The absence of such direct comparative data highlights a significant gap in the understanding of the structure-activity relationships of this important class of compounds. Future research should focus on synthesizing series of ortho-, meta-, and para-halogenated phenylcycloalkylamines and their non-halogenated parent compounds, followed by a comprehensive pharmacological evaluation at relevant central nervous system targets. This would provide invaluable data for the rational design of novel therapeutics with tailored potency, selectivity, and metabolic profiles.

Experimental Protocols

In Vitro Metabolism Assay with CYP2B6

The metabolic stability of the phenylcycloalkylamine analogues was assessed by determining the kinetics of N-demethylation by recombinant human CYP2B6.

Procedure:

  • Incubation: The halogenated and non-halogenated ketamine analogues were incubated with recombinant human CYP2B6 supersomes, NADPH, and a NADPH-regenerating system in a potassium phosphate buffer (pH 7.4).

  • Reaction Termination: The reactions were terminated at various time points by the addition of a stop solution (e.g., acetonitrile).

  • Analysis: The formation of the N-demethylated metabolite (norketamine and its analogues) was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Kinetic Parameter Determination: Michaelis-Menten kinetics were used to determine the Km and Vmax values by non-linear regression analysis of the substrate concentration versus the rate of metabolite formation.[1]

Synthesis of Fluorinated Phenylcycloalkylamine Analogues

The synthesis of fluorinated phenylcycloalkylamines can be achieved through a Grignard reaction.

General Procedure for the Synthesis of 1-[1-(fluorophenyl)cyclohexyl]piperidine:

  • Grignard Reagent Formation: A mixture of the appropriately fluorinated bromobenzene (e.g., 4-bromofluorobenzene), magnesium turnings, and a crystal of iodine in anhydrous tetrahydrofuran (THF) is stirred under a nitrogen atmosphere until the Grignard reagent is formed.

  • Reaction with Nitrile: A solution of 1-piperidinocyclohexanecarbonitrile in THF is added dropwise to the Grignard reagent. The reaction mixture is stirred overnight at room temperature.

  • Quenching and Extraction: The reaction is carefully quenched with water and extracted with diethyl ether. The combined ether extracts are then extracted with 2N HCl.

  • Purification: The acidic aqueous extract is made alkaline with aqueous ammonia and back-extracted with diethyl ether. The final ether extract is dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.[2]

Visualizations

Logical Relationship of Halogenation and Metabolic Activity

G Impact of Halogenation on Ketamine Metabolism cluster_0 Halogen Substitution on Phenyl Ring cluster_1 CYP2B6 Binding Affinity (1/Km) cluster_2 Rate of N-demethylation (Intrinsic Clearance) Hydrogen (Non-halogenated) Hydrogen (Non-halogenated) Low Affinity Low Affinity Hydrogen (Non-halogenated)->Low Affinity Leads to Fluorine Fluorine Moderate Affinity Moderate Affinity Fluorine->Moderate Affinity Leads to Chlorine Chlorine High Affinity High Affinity Chlorine->High Affinity Leads to Bromine Bromine Very High Affinity Very High Affinity Bromine->Very High Affinity Leads to Slowest Slowest Low Affinity->Slowest Results in Slow Slow Moderate Affinity->Slow Results in Fast Fast High Affinity->Fast Results in Fastest Fastest Very High Affinity->Fastest Results in

Caption: Halogenation increases CYP2B6 affinity and metabolic rate.

Experimental Workflow for In Vitro Metabolism Assay

G Workflow for In Vitro Phenylcycloalkylamine Metabolism Assay A Incubate Phenylcycloalkylamine Analog with Recombinant CYP2B6 & Cofactors B Terminate Reaction at Various Time Points A->B C Quantify Metabolite Formation using LC-MS/MS B->C D Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression C->D

Caption: Workflow for determining metabolic kinetic parameters.

References

Comparative analysis of monoamine transporter inhibition by different cycloalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Monoamine Transporter Inhibition by Cycloalkylamines

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various cycloalkylamine derivatives on the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical in regulating neurotransmitter levels in the synaptic cleft, making them key targets for therapeutic drugs. This document summarizes quantitative data on the inhibitory potency of selected cycloalkylamines, details the experimental protocols for assessing their activity, and provides visualizations of key experimental workflows.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of different cycloalkylamines at DAT, NET, and SERT is typically determined through in vitro radioligand binding or uptake inhibition assays. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics used to quantify the potency of a compound. The following table summarizes the in vitro inhibition data for a selection of cycloalkylamine derivatives and related compounds.

CompoundTransporterIC50 (nM) or pIC50Notes
Nisoxetine NET8.2 (pIC50)A potent and selective NET inhibitor, often used as a reference compound.[1]
Cyclohexanol Derivative (27) NET8.3 (pIC50)A derivative of a secondary amine (compound 8) with a cyclohexanol substitution, showing a 6.3-fold increased inhibitory potency for NET compared to the parent compound.[1] This compound demonstrated similar activity to the reference compound nisoxetine.[1]
Secondary Amine (8) NET7.5 (pIC50)A secondary amine cycloalkylamine derivative.[1]
Tertiary Amine (9) NET< 50% inhibition at 1 µMMethylation of the secondary amine in compound 8 to a tertiary amine significantly reduced NET inhibitory potency.[1] It has been noted that the introduction of a tertiary amine can sometimes increase potency towards SERT.[1]
Toludesvenlafaxine SERT31.4 ± 0.4A triple monoamine reuptake inhibitor.[2][3]
NET586.7 ± 83.6A triple monoamine reuptake inhibitor.[2][3]
DAT733.2 ± 10.3A triple monoamine reuptake inhibitor.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity of cycloalkylamines on monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific transporter, typically expressed as the inhibitor constant (Ki).

1. Membrane Preparation:

  • Cell membranes expressing the target monoamine transporter (DAT, NET, or SERT) are thawed on ice.

  • The membranes are homogenized in an ice-cold assay buffer using a tissue homogenizer.

  • The protein concentration of the membrane preparation is determined using a standard protein assay, such as a BCA or Bradford assay.[4]

  • The membranes are then diluted in the assay buffer to a final concentration that is typically between 20-50 µg of protein per well.[4]

2. Assay Setup:

  • Serial dilutions of the test compound (e.g., a cycloalkylamine derivative) are prepared in the assay buffer. A typical concentration range is from 0.1 nM to 100 µM.[4]

  • In a 96-well microplate, the following are added to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[4]

    • Non-specific Binding: 50 µL of a solution containing a high concentration of a known inhibitor for the specific transporter, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[4] Examples of compounds used to determine non-specific binding include 10 µM Benztropine or GBR 12909 for DAT, 1 µM Desipramine for NET, and 10 µM Fluoxetine for SERT.[4]

    • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[4]

  • The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the respective transporter.[4]

3. Incubation and Filtration:

  • The microplate is incubated for a specific time and temperature to allow the binding to reach equilibrium.

  • Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • The filters are transferred to scintillation vials, and scintillation fluid is added.[4]

  • The radioactivity in each vial is measured using a liquid scintillation counter.[4]

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.[4]

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by performing a non-linear regression analysis of the competition curve.[4][5] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound.

1. Cell Culture and Preparation:

  • Human embryonic kidney 293 (HEK 293) cells stably transfected with the human DAT, NET, or SERT are used.[6][7]

  • For adherent cell assays, cells are washed with a buffer such as Krebs-HEPES buffer (KHB).[6]

2. Assay Procedure:

  • The cells are incubated with various concentrations of the test compound or a vehicle control for a short period (e.g., 5-10 minutes) at room temperature or 37°C.[6][7]

  • A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is then added to initiate the uptake reaction.[7]

  • The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes).[6][7]

  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

3. Quantification and Data Analysis:

  • The cells are lysed, and the amount of radioactivity that was taken up by the cells is measured using a liquid scintillation counter.[5][7]

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, and 10 µM fluoxetine for SERT).[7]

  • The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[5][7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of monoamine transporter inhibition.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Norepinephrine, Serotonin) MA_cleft Monoamine Neurotransmitter MA->MA_cleft Exocytosis Vesicle Synaptic Vesicle Vesicle->MA Release MAT Monoamine Transporter (DAT, NET, or SERT) Cycloalkylamine Cycloalkylamine Inhibitor Cycloalkylamine->MAT Inhibition MA_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signal Transduction

Caption: Mechanism of monoamine transporter inhibition by cycloalkylamines.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Transporter start->prep_membranes prep_compounds Prepare Serial Dilutions of Cycloalkylamine start->prep_compounds setup_assay Set up 96-Well Plate: Total Binding, Non-specific Binding, & Test Compound Wells prep_membranes->setup_assay prep_compounds->setup_assay add_radioligand Add Radioligand to All Wells setup_assay->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filter_wash Rapidly Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash scintillation Measure Radioactivity with Scintillation Counter filter_wash->scintillation analyze Analyze Data: Calculate Specific Binding, Generate Competition Curve, Determine IC50/Ki scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Uptake_Inhibition_Assay_Workflow start Start culture_cells Culture Transporter-Expressing HEK 293 Cells start->culture_cells pre_incubate Pre-incubate Cells with Cycloalkylamine or Vehicle culture_cells->pre_incubate initiate_uptake Add Radiolabeled Substrate (e.g., [3H]DA, [3H]NE, [3H]5-HT) pre_incubate->initiate_uptake incubate Incubate for a Defined Time initiate_uptake->incubate terminate_uptake Terminate Uptake by Washing with Cold Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation Measure Internalized Radioactivity with Scintillation Counter lyse_cells->scintillation analyze Analyze Data: Calculate Specific Uptake, Generate Dose-Response Curve, Determine IC50 scintillation->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. For cyclic amines, the spatial arrangement of substituents, designated as cis (on the same side of the ring) or trans (on opposite sides), can profoundly influence their physical properties, reactivity, and biological activity. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate between these diastereomers, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and conclusive method for distinguishing between cis and trans isomers of cyclic amines. The different spatial arrangement of atoms in these isomers leads to distinct electronic environments for the nuclei, resulting in unique chemical shifts (δ) and coupling constants (J).[1][2]

  • Chemical Shifts (δ): Protons in different orientations (axial vs. equatorial) within the cyclic structure experience different shielding effects. For instance, in substituted cyclohexanes, equatorial protons are typically deshielded (appear at a lower field, or higher ppm value) compared to their axial counterparts.[1] This allows for the differentiation of isomers where a substituent forces a key proton into either an axial or equatorial position.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is highly dependent on the dihedral angle between them. This relationship is the cornerstone of stereochemical assignment in cyclic systems.

    • Trans-isomers often exhibit large axial-axial (Jₐₐ) couplings, typically in the range of 10-13 Hz.[1]

    • Cis-isomers generally show smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, typically between 2-5 Hz.[1][3] The observation of a large coupling constant is often a strong indicator of a trans relationship between the coupled protons.[3]

The chemical shifts of carbon atoms are also sensitive to the stereochemical environment.[4] The orientation of substituents can induce steric compression, known as the gamma-gauche effect, which typically causes an upfield shift (lower ppm) for the involved carbon atoms. Therefore, carbons in a cis isomer, which may experience greater steric hindrance, will often resonate at a different frequency compared to the corresponding carbons in the less hindered trans isomer.[5]

Table 1: Comparative ¹H and ¹³C NMR Data for a Generic 4-Substituted Cyclohexylamine

Parametercis-Isomer (Substituent Axial)trans-Isomer (Substituent Equatorial)Key Distinguishing Feature
¹H NMR
H-1 Chemical Shift (δ)~3.6 ppm (Proton is equatorial)~2.7 ppm (Proton is axial)Equatorial protons are deshielded relative to axial protons.[1]
H-1 Coupling Constant (J)Small couplings (J ≈ 2-5 Hz)Large axial-axial coupling (J ≈ 10-13 Hz)The magnitude of J directly indicates the proton's orientation.[1][6]
¹³C NMR
C-1 Chemical Shift (δ)~50 ppm~55 ppmShielding/deshielding effects from substituent orientation.
C-3/C-5 Chemical Shift (δ)~29 ppm~34 ppmGamma-gauche effect may shield carbons in the cis isomer.

Note: The values presented are illustrative for a generic substituted cyclohexylamine and can vary based on the specific substituents and solvent.

Infrared (IR) Spectroscopy: A Fingerprint of Isomerism

While enantiomers are indistinguishable by IR spectroscopy, diastereomers such as cis and trans isomers can be differentiated.[7] Although the absorptions corresponding to specific functional groups (e.g., N-H stretch) may be similar, the overall pattern of vibrations, particularly in the complex "fingerprint region" (approx. 1500-500 cm⁻¹), is unique for each isomer.[8]

This region contains a multitude of absorptions arising from bending and skeletal vibrations.[9] The distinct three-dimensional structure of each isomer leads to a unique set of allowed vibrational modes, resulting in a distinct spectral fingerprint. Therefore, by comparing the IR spectrum of an unknown sample to that of known cis and trans standards, a positive identification can often be made.

Table 2: Comparative IR Data for a Generic Disubstituted Cyclic Amine

Spectral Regioncis-Isomertrans-IsomerKey Distinguishing Feature
Functional Group (4000-1500 cm⁻¹)
N-H Stretch (Secondary Amine)~3350 cm⁻¹ (weak)~3350 cm⁻¹ (weak)Often very similar and not a primary distinguishing feature.
C-H Stretch~2950-2850 cm⁻¹~2950-2850 cm⁻¹Generally not useful for distinguishing these isomers.
Fingerprint Region (1500-500 cm⁻¹) Unique pattern of multiple absorptionsUnique pattern, different from the cis isomerThe overall pattern in this region is the most reliable indicator.[8]
Mass Spectrometry (MS): Insights from Fragmentation

Standard electron ionization mass spectrometry (EI-MS) is generally not the primary tool for distinguishing cis and trans isomers because they have the same molecular weight.[10] However, differences in their fragmentation patterns can sometimes be observed. The stereochemistry of the molecule can influence the stability of the transition states during fragmentation, potentially leading to different relative abundances of certain fragment ions.[11]

For cyclic amines, the most common fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, nitrogen-containing cation.[12][13][14] The molecular ion peak (M⁺) is often strong in cyclic amines.[14] While the major fragments may be the same for both isomers, subtle differences in the ratios of their intensities might provide clues to the stereochemistry, though this is often not as definitive as NMR data. Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) have shown greater promise in separating gaseous isomeric ions.[15]

Experimental Protocols

A. NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Accurately weigh 5-10 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) or NOESY (to identify through-space correlations, which can help confirm stereochemistry).

  • Data Processing : Process the acquired data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis : Integrate the signals and analyze the chemical shifts and, most importantly, the coupling constants of the key protons to assign the stereochemistry.[6]

B. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
  • Background Collection : Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[16] Collect a background spectrum of the empty crystal.

  • Sample Application : Place a small amount of the solid amine sample (a few milligrams is sufficient) directly onto the ATR crystal.[16]

  • Pressure Application : Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good contact and high-quality data.[17]

  • Spectrum Collection : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Cleaning : After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[17]

  • Analysis : Compare the fingerprint region of the acquired spectrum with reference spectra of the pure cis and trans isomers.

C. Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the amine sample (~0.1-1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).[18]

  • Instrument Setup : Tune and calibrate the mass spectrometer according to the manufacturer's specifications. Set the electron energy to the standard 70 eV.[19]

  • Sample Introduction : Introduce the sample into the ion source. For volatile cyclic amines, a direct insertion probe or GC inlet can be used.

  • Data Acquisition : Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragments.

  • Analysis : Identify the molecular ion peak. Analyze the fragmentation pattern, paying close attention to fragments resulting from α-cleavage. Compare the relative intensities of key fragments between the different isomers if reference data is available.[20]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of cis and trans isomers of a cyclic amine.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Cyclic Amine Isomer (Cis or Trans) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Analyze δ and J Coupling Constants NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Analyze Fragmentation Patterns MS->MS_Data Conclusion Definitive Isomer Assignment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for spectroscopic differentiation of cis- and trans- cyclic amine isomers.

References

The Cyclopentyl Group's Influence on Methanamine Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of how the incorporation of a cyclopentyl group onto a methanamine scaffold can modulate its pharmacological profile, supported by experimental data and detailed methodologies.

The introduction of a cyclopentyl moiety to a methanamine core can significantly impact its interaction with biological targets. This is primarily attributed to the unique stereochemical and physicochemical properties conferred by the five-membered ring. Compared to smaller acyclic alkyl groups, the cyclopentyl group offers a greater degree of conformational restriction and a larger surface area, which can lead to enhanced binding affinity and selectivity for specific receptors or enzymes.

Comparative Analysis of N-Substituted Methanamine Derivatives

To illustrate the influence of the N-substituent on biological activity, we will examine the structure-activity relationships (SAR) of phenethylamine derivatives, a class of compounds structurally related to methanamines that act as monoamine transporter ligands. The data presented below is derived from studies on substituted cathinones and amphetamines, providing a valuable framework for understanding the potential effects of a cyclopentyl group on a methanamine scaffold.

Increasing the steric bulk of the N-alkyl substituent on amphetamine and its analogs has been shown to generally decrease their central nervous system activity. For instance, studies on N-alkylated amphetamines have demonstrated that for substituents larger than an ethyl group, the potency is inversely related to the length of the N-alkyl chain.[1]

In a study of N-substituted 4-methylamphetamine (4-MA) analogs, it was observed that the potency for inhibiting uptake at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) generally decreased as the N-alkyl chain length increased beyond a methyl group.[2]

However, the introduction of a cyclic substituent like a cyclopentyl group can present a different outcome. In a series of α-pyrrolidinopentiophenone (α-PVP) analogs, which are complex cathinone derivatives, the extension of the α-alkyl chain to a cyclopentyl group was well-tolerated and resulted in high-potency dopamine transporter (DAT) inhibition.[3] This suggests that the conformational rigidity and specific shape of the cyclopentyl ring can be favorable for binding to certain targets.

Below is a table summarizing hypothetical comparative data based on the observed trends in related compound classes. This data illustrates the potential impact of substituting a methanamine with various groups, including a cyclopentyl moiety, on its affinity for the dopamine transporter (DAT).

CompoundN-SubstituentDopamine Transporter (DAT) Ki (nM)Reference Compound
Methanamine Analog 1 Methyl150-
Methanamine Analog 2 Ethyl200-
Methanamine Analog 3 Isopropyl350-
Methanamine Analog 4 Cyclopentyl 80 -
Methanamine Analog 5 Phenyl500-

This table presents hypothetical data based on established SAR trends for illustrative purposes.

Experimental Protocols

To determine the biological activity of these compounds, specifically their affinity for monoamine transporters, radioligand binding assays are commonly employed.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of N-substituted methanamine derivatives for the dopamine transporter.

2. Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (N-methyl, N-ethyl, N-isopropyl, N-cyclopentyl, N-phenyl methanamine analogs)

  • GBR 12909 (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

  • 96-well microplates

3. Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet (membrane preparation) in fresh assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 at a final concentration close to its Kd.

    • 100 µL of the membrane preparation.

    • For non-specific binding, add a high concentration of GBR 12909 instead of the test compound.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[5]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further understand the context of this research, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway and a typical experimental workflow.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine Dopamine Synaptic_Cleft->Dopamine Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Methanamine Methanamine Analog Methanamine->DAT Inhibition

Caption: Simplified Dopaminergic Synapse and the Site of Action for Methanamine Analogs.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of N-Substituted Methanamines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (e.g., DAT, NET, SERT) Purification->Binding_Assay Functional_Assay Monoamine Uptake Inhibition Assay Binding_Assay->Functional_Assay IC50_Ki_Determination Determination of IC50 and Ki values Functional_Assay->IC50_Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki_Determination->SAR_Analysis

Caption: General Experimental Workflow for Evaluating N-Substituted Methanamines.

References

A Comparative Analysis of Fragmentation Patterns in Mass Spectrometry: The Case of Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of analytical chemistry. Mass spectrometry stands as a powerful tool in this endeavor, providing not only the molecular weight but also a unique fingerprint of fragmentation patterns that reveal the intricate architecture of a molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Cyclopentyl(phenyl)methanamine. By understanding the fundamental principles of fragmentation and comparing them with structurally related amines, we can anticipate the mass spectrum of our target molecule, offering valuable insights for its identification and characterization.

The Logic of Fragmentation: Alpha-Cleavage and Tropylium Ion Formation

The fragmentation of an organic molecule in a mass spectrometer is not a random process. Upon electron ionization, the molecule loses an electron to form a radical cation (M+•), which is often unstable and fragments in predictable ways to yield more stable ions. For this compound, two primary fragmentation pathways are anticipated to dominate its mass spectrum: alpha-cleavage , characteristic of amines, and the formation of the highly stable tropylium ion , a hallmark of benzyl-containing compounds.

Alpha-cleavage is a prevalent fragmentation mechanism for aliphatic amines. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). This results in the formation of a resonance-stabilized iminium cation and a neutral radical. The stability of the resulting cation makes this a favored fragmentation pathway.

The tropylium ion (C7H7+) is a common and characteristically stable fragment observed in the mass spectra of compounds containing a benzyl group. The benzyl cation, initially formed by cleavage of the benzylic bond, can rearrange into the highly stable, aromatic tropylium ion. This ion often gives rise to a prominent peak at a mass-to-charge ratio (m/z) of 91.

Predicted Fragmentation of this compound

Given these principles, we can predict the major fragmentation pathways for this compound (C12H17N, molecular weight: 175.27 g/mol ).

mol This compound (M) m/z 175 frag1 Iminium Cation m/z 106 mol->frag1 α-Cleavage (loss of C5H9•) frag2 Tropylium Ion m/z 91 mol->frag2 Benzylic Cleavage & Rearrangement (loss of C5H10N•) frag3 Cyclopentyl Cation m/z 69 mol->frag3 Cleavage at benzylic C-N bond frag4 Phenyl Cation m/z 77 frag2->frag4 Loss of CH2 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL stock solution prep2 Dilute to 10 µg/mL prep1->prep2 gcms1 Inject 1 µL into GC prep2->gcms1 gcms2 Separation on GC column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole) gcms3->gcms4 analysis1 Acquire Total Ion Chromatogram gcms4->analysis1 analysis2 Extract Mass Spectrum analysis1->analysis2 analysis3 Identify Molecular and Fragment Ions analysis2->analysis3 analysis4 Compare with Predictions and Libraries analysis3->analysis4

Purity Assessment of Cyclopentyl(phenyl)methanamine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. Cyclopentyl(phenyl)methanamine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative data, and illustrate the analytical workflows to aid in selecting the most suitable method for your specific needs.

High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for its versatility in separating compounds of moderate polarity.

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) is effective. The gradient would typically start with a lower concentration of acetonitrile and gradually increase to elute more retained impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 254 nm, where the phenyl group of the molecule exhibits strong absorbance.

  • Sample Preparation: A dilute solution of this compound is prepared in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Structural Insights

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry, providing not only quantitative data but also structural identification of impurities.

Experimental Protocol: GC-MS

A suitable GC-MS method for the purity assessment of this compound is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good choice for separating a range of volatile and semi-volatile compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector: Split/splitless injector in split mode with a high split ratio (e.g., 50:1) to handle a concentrated sample, with an injector temperature of 250 °C.[1]

  • Oven Temperature Program: An initial oven temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.[1]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a mass scan range of 40-400 amu. The ion source temperature would be set to 230 °C and the quadrupole temperature to 150 °C.[1]

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent like dichloromethane.[1]

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of the impurities, the need for structural information, and the desired throughput.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Limit of Detection (LOD) Typically in the low nanogram (ng) range.Can reach the picogram (pg) to femtogram (fg) range, offering higher sensitivity.
Limit of Quantification (LOQ) Generally in the mid to high ng range.Can be in the low pg range.
Impurity Identification Primarily based on retention time comparison with standards. Hyphenation with MS (LC-MS) is needed for structural elucidation. An HPLC-IT/TOF MS method has been used to identify impurities in a similar compound, o-chlorophenyl cyclopentyl ketone.[2]Provides mass spectra which can be used to identify unknown impurities by fragmentation pattern analysis and library matching.
Sample Throughput Moderate, with typical run times of 20-40 minutes.Can be faster with modern "Fast GC" methods, potentially reducing run times.
Advantages - High resolution- Non-destructive- Well-established for pharmaceutical analysis- High sensitivity- Provides structural information- High-throughput capabilities
Disadvantages - Lower sensitivity than GC-MS- Requires reference standards for impurity identification- Limited to volatile and thermally stable compounds- Potential for thermal degradation of analytes

Analytical Workflow

The general workflow for the purity assessment of this compound using either HPLC or GC-MS follows a series of logical steps, from sample preparation to data interpretation.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_HPLC HPLC cluster_GCMS GC-MS cluster_2 Data Analysis cluster_3 Reporting start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc_inject Inject into HPLC System dissolve->hplc_inject gcms_inject Inject into GC-MS System dissolve->gcms_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acq Data Acquisition (Chromatogram/Spectrum) hplc_detect->data_acq gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_detect->data_acq peak_int Peak Integration & Purity Calculation data_acq->peak_int impurity_id Impurity Identification (if applicable) peak_int->impurity_id report Generate Certificate of Analysis impurity_id->report

References

Safety Operating Guide

Proper Disposal of Cyclopentyl(phenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Cyclopentyl(phenyl)methanamine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous substance. This assessment is based on the hazard profiles of structurally similar compounds, such as Cyclopentylamine and other phenylalkylamines.

Hazard Profile and Safety Precautions

This compound should be handled with caution, assuming it possesses hazards similar to its structural analogs. Based on data for compounds like Cyclopentylamine, it is likely to be flammable, toxic, and corrosive.[1][2] All handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data for Cyclopentylamine, a structurally related compound. This data should be used as a conservative estimate for the hazard assessment of this compound.

PropertyValue (for Cyclopentylamine)Source
Molecular Formula C5H11N[1]
Molecular Weight 85.15 g/mol [1]
Boiling Point 106 - 108 °C (222.8 - 226.4 °F)[1]
Flash Point 17 °C (62.6 °F)[1]
GHS Hazard Classifications Flammable liquids (Category 2), Acute toxicity, Oral (Category 2), Skin corrosion (Category 1B), Serious eye damage (Category 1), Skin sensitization (Category 1), Acute toxicity, Inhalation (Category 3), Harmful to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams to avoid potential reactions.

  • Container Selection and Management:

    • Use a chemically compatible container, such as the original container or a clean, dry, and properly labeled polyethylene or glass bottle with a secure screw cap.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

    • Keep the waste container tightly closed when not in use.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[1][3]

    • Provide secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a complete and accurate description of the waste, including the chemical name and any known hazards.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound.

Logical Relationship for Hazard Assessment

The hazard assessment for this compound is based on the properties of its structural analogs.

HazardAssessment A This compound B Structural Analogs A->B has C Cyclopentylamine B->C D Phenylalkylamines B->D E Inferred Hazards C->E indicates D->E indicates F Flammable E->F G Toxic E->G H Corrosive E->H

Caption: Rationale for treating this compound as hazardous.

References

Essential Safety and Operational Guide for Handling Cyclopentyl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on analogous compounds, Cyclopentyl(phenyl)methanamine should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and flammability. The primary hazards associated with this class of compounds necessitate stringent safety protocols to prevent inhalation, ingestion, and dermal and eye contact.[1][2][3]

Anticipated Hazard Classifications:

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3]Work in a chemical fume hood, wear an approved respirator, safety goggles, and chemical-resistant gloves.[2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][2][3]Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and a face shield for splash hazards.[2][4]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][3]Chemical safety goggles or a face shield must be worn at all times.[3][4]
Flammable Liquid Vapors may form flammable mixtures with air and can be ignited by heat, sparks, or flames.[2][3]Handle away from ignition sources. Use flame-retardant lab coats. Ensure proper grounding of equipment.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Various Laboratory Operations: [4]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation/Mixing Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if performed in a well-ventilated area or fume hood.
Running Reactions (closed system) Safety glasses.Chemical-resistant gloves.Laboratory coat.Not generally required.
Work-up/Extraction Chemical safety goggles or face shield.Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant coveralls or apron over a lab coat.Required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum.

Operational Plans

1. Donning and Doffing of PPE

Proper procedure in putting on and taking off PPE is critical to prevent exposure.

Donning Sequence:

  • Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is securely fastened.

  • Respirator: If required, perform a fit-check for your respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Untie the gown and, as it is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

  • Eye Protection: Remove safety goggles or a face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

2. Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as outlined in the table above.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[5]

    • Clean the spill area with soap and water.

  • Large Spills (greater than 100 mL):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Segregate waste streams. Do not mix with incompatible materials.

  • Container Selection and Management:

    • Use a chemically compatible container, such as a clean, dry, and properly labeled polyethylene or glass bottle with a secure screw cap.[2]

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave adequate headspace for vapor expansion.[2][6]

    • Keep the waste container tightly closed when not in use.[2]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2]

    • The storage area should be away from heat sources, direct sunlight, and incompatible materials.[2]

    • Provide secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[2]

    • Provide a complete and accurate description of the waste, including the chemical name and any known hazards.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment task_type Identify Task Type risk_assessment->task_type weighing Weighing/Transferring task_type->weighing Weighing mixing Solution Prep/Mixing task_type->mixing Mixing reaction Running Reaction task_type->reaction Reaction cleanup Spill Cleanup/Work-up task_type->cleanup Cleanup ppe_weighing PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Respirator Recommended weighing->ppe_weighing ppe_mixing PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat mixing->ppe_mixing ppe_reaction PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat reaction->ppe_reaction ppe_cleanup PPE: - Goggles & Face Shield - Double Chemical-Resistant Gloves - Chemical-Resistant Apron/Coverall - NIOSH-Approved Respirator cleanup->ppe_cleanup end Proceed with Task Safely ppe_weighing->end ppe_mixing->end ppe_reaction->end ppe_cleanup->end

Caption: PPE selection workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.